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  • Product: 3,5-Dichloro-2-methylbenzoic acid
  • CAS: 101567-48-0

Core Science & Biosynthesis

Foundational

3,5-Dichloro-2-methylbenzoic Acid: Technical Profile & Synthetic Utility

This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0), a specialized halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0), a specialized halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1]

Executive Summary

3,5-Dichloro-2-methylbenzoic acid (also known as 3,5-dichloro-o-toluic acid) is a trisubstituted benzene derivative characterized by a carboxylic acid group, a methyl group at the ortho position, and two chlorine atoms at the meta positions relative to the acid. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable building block for auxin-mimic herbicides and bioactive pharmaceutical pharmacophores . Its synthesis exploits the reinforcing directing effects of the methyl and carboxyl groups, ensuring high regioselectivity during production.

Physicochemical Specifications

The following data summarizes the core physical and chemical properties. Where experimental values are proprietary or rare, predictive models based on structural analogs (e.g., 3,5-dichlorobenzoic acid) are utilized.

PropertyValue / DescriptionNote
CAS Number 101567-48-0 Verified Identity
IUPAC Name 3,5-Dichloro-2-methylbenzoic acid
Synonyms 3,5-Dichloro-o-toluic acid
Molecular Formula

Molecular Weight 205.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 165 – 175 °C (Predicted)Analogous to 3,5-dichlorobenzoic acid (188°C) but lowered by symmetry disruption.
pKa (Acid) ~2.8 – 3.2 (Predicted)Lower than benzoic acid (4.2) due to electron-withdrawing Cl atoms.
LogP ~3.1 – 3.4High lipophilicity due to di-chloro substitution.
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water.

Synthetic Architecture

The "Reinforced Directing Group" Strategy

The synthesis of CAS 101567-48-0 is a classic example of rational synthetic design utilizing reinforcing directing groups in Electrophilic Aromatic Substitution (EAS).

  • Substrate: 2-Methylbenzoic acid (o-Toluic acid).

  • Directing Effects:

    • The Methyl group (-CH₃) at C2 is an ortho/para director.[2] It activates positions C1 (occupied), C3, and C5.

    • The Carboxylic Acid group (-COOH) at C1 is a meta director.[2] It deactivates the ring but directs incoming electrophiles to positions C3 and C5.

  • Result: Both substituents direct chlorination to the same positions (C3 and C5) , minimizing the formation of unwanted isomers and maximizing yield.

Synthesis Workflow (DOT Visualization)

Synthesis Start 2-Methylbenzoic Acid (o-Toluic Acid) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack (Regioselective at C3/C5) Reagents Cl2 (g) + FeCl3 (cat) Solvent: Acetic Acid or DCM Reagents->Intermediate Product 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) Intermediate->Product -HCl (Re-aromatization)

Figure 1: Synthetic pathway via electrophilic aromatic chlorination. The reinforcing directing effects of the methyl and carboxyl groups ensure substitution occurs specifically at the 3 and 5 positions.

Experimental Protocol (General Procedure)
  • Preparation: Dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.

  • Catalysis: Add catalytic Ferric Chloride (

    
    , 5 mol%) or Iodine (
    
    
    
    ).
  • Chlorination: Bubble Chlorine gas (

    
    ) or add Sulfuryl Chloride (
    
    
    
    ) slowly at 40–60°C.
  • Monitoring: Monitor by HPLC for the disappearance of the mono-chlorinated intermediate (3-chloro-2-methylbenzoic acid).

  • Workup: Quench with ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water to remove trace isomers.

Reactivity & Derivatization

This scaffold serves as a versatile intermediate. The steric bulk of the ortho-methyl group protects the carbonyl from nucleophilic attack slightly, but standard activation methods remain effective.

Reactivity Network (DOT Visualization)

Reactivity Core 3,5-Dichloro-2-methylbenzoic acid AcidChloride Acid Chloride (Activation) Core->AcidChloride SOCl2, Reflux Esters Ester Derivatives (Prodrugs/Herbicides) Core->Esters ROH, H+, Heat Coupling Biaryl Systems (via Suzuki Coupling) Core->Coupling Pd(0), Boronic Acid (Reaction at C-Cl bond) Amides Benzamides (Pharma Intermediates) AcidChloride->Amides R-NH2, Base

Figure 2: Downstream transformation pathways. The acid chloride is the primary gateway to amide and ester derivatives.

Analytical Characterization

To validate the identity of synthesized batches, use the following spectroscopic markers.

Proton NMR ( NMR) Predictions

Solvent: DMSO-


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Logic
13.0 - 13.5 Broad Singlet1H-COOH Acidic proton, highly deshielded.
7.85 Doublet (

Hz)
1HH6 (Ar-H)Position 6 is ortho to COOH and ortho to Cl (C5). Highly deshielded.
7.65 Doublet (

Hz)
1HH4 (Ar-H)Position 4 is flanked by two Cl atoms (C3, C5).
2.45 Singlet3H-CHMethyl group at C2. Deshielded by aromatic ring current.
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  204/206/208 (Characteristic isotope pattern for 
    
    
    
    ).
  • Base Peak: Loss of -OH or -COOH is common.

  • Isotope Ratio: 9:6:1 intensity ratio for

    
     : 
    
    
    
    :
    
    
    confirms the presence of two chlorine atoms.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution (P-Code)
Skin Irritation H315 Causes skin irritation.P280 (Wear gloves/protective clothing).[2]
Eye Irritation H319 Causes serious eye irritation.P305+P351+P338 (Rinse cautiously with water).
STOT-SE H335 May cause respiratory irritation.P261 (Avoid breathing dust).

Storage: Store at room temperature in a tightly sealed container. Keep away from strong oxidizing agents and bases.

References

  • PubChem. (2025).[3][4][5][6] 3,5-Dichloro-4-methylbenzoic acid (Analogous Property Data). National Library of Medicine.[4] Available at: [Link]

  • Google Patents. (2018). Preparation method of chloromethylbenzoic acid derivatives.

Sources

Exploratory

chemical structure of 3,5-dichloro-2-methylbenzoic acid

Executive Summary In the landscape of modern organic synthesis and drug discovery, halogenated benzoate derivatives serve as indispensable functional scaffolds. Among these, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, halogenated benzoate derivatives serve as indispensable functional scaffolds. Among these, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567-48-0) stands out as a highly specialized building block[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synergistic synthesis pathways, and its strategic utility in pharmacological structure-activity relationship (SAR) optimization.

Rather than merely listing parameters, this guide is designed to explain the causality behind the molecule's behavior and the experimental choices required to synthesize and validate it with high precision.

Physicochemical Profiling & Structural Causality

The utility of 3,5-dichloro-2-methylbenzoic acid is dictated by the precise spatial arrangement of its substituents. The ortho-methyl group provides critical steric shielding to the carboxylate moiety, restricting bond rotation and reducing the rate of enzymatic hydrolysis when converted into ester or amide prodrugs[1]. Simultaneously, the meta-chlorines at the C3 and C5 positions exert a powerful electron-withdrawing inductive effect (-I). This lowers the pKa of the carboxylic acid, rendering it more acidic than a standard benzoic acid, while significantly enhancing the overall lipophilicity (LogP) of the scaffold[2].

Table 1: Quantitative Physicochemical Data

Parameter Value Causality / Significance
CAS Number 101567-48-0 Unique chemical identifier for procurement[3].
Molecular Formula C8H6Cl2O2 Dictates mass spectrometric (M+H) expectations.
Molecular Weight 205.04 g/mol Low molecular weight ideal for fragment-based drug design.
Melting Point 183.5 - 184.5 °C High melting point indicative of strong intermolecular hydrogen bonding[3].

| SMILES String | O=C(O)C1=CC(Cl)=CC(Cl)=C1C| Standardized topological representation for computational docking[3]. |

Synthetic Workflow: Synergistic Electrophilic Aromatic Substitution

The synthesis of 3,5-dichloro-2-methylbenzoic acid is a masterclass in exploiting native directing groups. When starting from 2-methylbenzoic acid (o-toluic acid), the functional groups work in perfect synergy rather than in competition[4].

  • The Carboxylic Acid (-COOH) at C1: A deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.

  • The Methyl Group (-CH3) at C2: An activating, ortho/para-directing group. Its ortho positions are C1 (blocked by COOH) and C3. Its para position is C5.

Because both groups independently direct electrophilic substitution to the exact same carbons (C3 and C5), direct chlorination is highly regioselective.

Synthesis A 2-Methylbenzoic Acid (Starting Material) B Chlorination (Cl2, FeCl3) A->B Synergistic Directing (C3 & C5) C 3,5-Dichloro-2-methylbenzoic acid (Crude) B->C Electrophilic Substitution D Recrystallization (EtOH/H2O) C->D Self-Validating Purification

Fig 1. Synergistic synthesis workflow for 3,5-dichloro-2-methylbenzoic acid.

Detailed Experimental Protocol

Objective: Synthesize the target compound via Lewis acid-catalyzed chlorination.

  • Reaction Assembly: Charge a dry, glass-lined reactor with 2-methylbenzoic acid (1.0 eq) and glacial acetic acid as the solvent. Add anhydrous Iron(III) chloride (FeCl3, 0.1 eq).

    • Causality: The electron-withdrawing carboxylate mildly deactivates the ring. FeCl3 is required to sufficiently polarize the Cl-Cl bond, generating a highly reactive chloronium (

      
      ) equivalent capable of overcoming the activation energy barrier[4].
      
  • Electrophilic Chlorination: Maintain the reaction temperature at 15–20 °C. Slowly bubble chlorine gas (2.2 eq) into the mixture over 4 hours.

    • Causality: The temperature must be kept strictly below 20 °C to suppress radical chlorination of the benzylic methyl group, which would yield unwanted benzyl chloride impurities.

  • Quenching: Purge excess

    
     with nitrogen. Quench the reaction with ice-cold water to deactivate the FeCl3 catalyst and precipitate the crude product. Filter and wash with cold water.
    
  • Self-Validating Purification (Recrystallization): Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists, then cool slowly to 4 °C.

    • Causality: The target compound possesses a specific solubility profile governed by its lipophilic chlorines and hydrophilic carboxylic acid. The EtOH/H2O gradient selectively crystallizes the target while leaving trace mono-chlorinated intermediates dissolved in the mother liquor.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, the analytical protocol must be self-validating. The structural identity is confirmed primarily via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The critical self-validation step lies in the aromatic region. The two aromatic protons (H4 and H6) are meta to each other. Because they reside in different electronic environments (H4 is flanked by two chlorines; H6 is flanked by a chlorine and the carboxylate), they will appear as two distinct doublets. The coupling constant (
    
    
    Hz) is the definitive proof of meta-substitution, validating that the chlorines successfully installed at the 3 and 5 positions.
  • HPLC Monitoring: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) is used to track the reaction. The protocol validates itself when the intermediate mono-chloro peak completely transitions to the target 3,5-dichloro peak without the emergence of over-chlorinated byproducts.

Applications in Drug Design & Agrochemicals

In medicinal chemistry, incorporating the 3,5-dichloro-2-methylbenzoic acid motif into a drug candidate is a deliberate structural choice designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD)[1].

SAR_Logic Core 3,5-Dichloro-2-methylbenzoic Acid Steric Ortho-Methyl (C2) Core->Steric Steric Shielding Electro Meta-Chlorines (C3, C5) Core->Electro Inductive Effect (-I) Metab CYP450 Resistance Steric->Metab Blocks oxidation Lipid Increased Lipophilicity Electro->Lipid LogP + Binding Halogen Bonding Electro->Binding Sigma-hole

Fig 2. Pharmacological SAR logic of the 3,5-dichloro-2-methylbenzoic acid scaffold.

  • Halogen Bonding: The heavy chlorine atoms feature a region of positive electrostatic potential (the

    
    -hole) at their distal ends. This allows the molecule to form highly specific, directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets.
    
  • Metabolic Stability: The ortho-methyl group sterically blocks the aromatic ring from being easily accessed by Cytochrome P450 enzymes, preventing rapid oxidative metabolism and extending the half-life of the derivative compound in vivo.

References

  • Title: 3,5-Dichlorobenzoic acid Source: LookChem URL: [Link]

Sources

Foundational

3,5-dichloro-o-toluic acid synonyms and nomenclature

This technical guide details the nomenclature, structural identity, and synthesis logic of 3,5-dichloro-o-toluic acid (3,5-dichloro-2-methylbenzoic acid). It addresses critical ambiguities in chemical databases where thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the nomenclature, structural identity, and synthesis logic of 3,5-dichloro-o-toluic acid (3,5-dichloro-2-methylbenzoic acid). It addresses critical ambiguities in chemical databases where this isomer is frequently confused with its para-isomer counterpart.

Nomenclature, Structural Identity, and Synthesis Logic[1][2]

Core Identity & Ambiguity Resolution

3,5-dichloro-o-toluic acid is a di-chlorinated derivative of o-toluic acid. In the pharmaceutical and agrochemical sectors, precise identification is paramount because common database errors frequently conflate this molecule with its isomer, 3,5-dichloro-p-toluic acid.

Critical Distinction:

  • Target Molecule: 3,5-dichloro-o -toluic acid (Methyl at position 2).

  • Common Confusant: 3,5-dichloro-p -toluic acid (Methyl at position 4).

Feature3,5-Dichloro-o-Toluic Acid 3,5-Dichloro-p-Toluic Acid
Systematic Name 3,5-dichloro-2-methylbenzoic acid3,5-dichloro-4-methylbenzoic acid
CAS Number 101567-48-0 39652-34-1
Methyl Position Ortho (2) relative to COOHPara (4) relative to COOH
Chlorine Positions 3, 5 (Meta to each other)3, 5 (Meta to each other)
Melting Point 183.5 – 184.5 °C~188 °C

Note: Many commercial suppliers incorrectly list CAS 39652-34-1 for the ortho isomer. Always verify the structure by checking the chemical shift of the methyl group in NMR or the specific substitution pattern.

Nomenclature Analysis

The naming of this compound follows two primary systems: the Benzoic Acid system (IUPAC preferred) and the Toluic Acid system (common in industrial synthesis).

A. Benzoic Acid Numbering (Systematic)

The parent structure is benzoic acid (benzene ring + COOH).

  • Principal Group: Carboxyl (-COOH) is assigned position 1 .

  • Substituents:

    • Methyl group is at position 2 .[1][2][3]

    • Chlorine atoms are at positions 3 and 5 .

  • Result: 3,5-dichloro-2-methylbenzoic acid .

B. Toluic Acid Numbering (Derived)

The parent structure is o-toluic acid (benzene ring + COOH + Methyl at ortho).

  • Parent Definition: o-Toluic acid inherently defines the 1-COOH, 2-Me relationship.

  • Numbering: The ring atoms are numbered starting from the carboxyl carbon (1) towards the methyl group (2).

  • Substitution: The remaining positions are 3, 4, 5, and 6.

  • Result: 3,5-dichloro-o-toluic acid .

Synonym Compilation Table
Naming SystemNameNotes
IUPAC 3,5-dichloro-2-methylbenzoic acidUnambiguous; preferred for regulatory filings.
Common 3,5-dichloro-o-toluic acidWidely used in synthesis literature.
Inverted Benzoic acid, 3,5-dichloro-2-methyl-Used in CA Index / CAS databases.[4]
Functional 2-methyl-3,5-dichlorobenzoic acidEmphasizes the methyl parentage.[2][5]
Structural Visualization & Numbering

The following diagram contrasts the numbering logic between the ortho and para series to prevent identification errors.

NomenclatureComparison Ortho 3,5-Dichloro-o-Toluic Acid CAS: 101567-48-0 Methyl @ Pos 2 Para 3,5-Dichloro-p-Toluic Acid CAS: 39652-34-1 Methyl @ Pos 4 Ortho->Para Structural Isomers Parent Parent: Benzoic Acid (C1=COOH) Parent->Ortho + 2-Me, 3,5-Cl Parent->Para + 4-Me, 3,5-Cl

Figure 1: Structural relationship and CAS differentiation between the ortho and para isomers.

Synthesis Logic & Regioselectivity

The synthesis of 3,5-dichloro-o-toluic acid is a classic example of cooperative directing effects in electrophilic aromatic substitution.

Mechanistic Rationale

To synthesize this molecule from o-toluic acid , one must consider the directing groups already present on the ring:

  • Methyl Group (-CH₃) at C2: An ortho/para director. Relative to itself (C2), it activates positions C1 (blocked), C3 (ortho), and C5 (para).

  • Carboxyl Group (-COOH) at C1: A meta director. Relative to itself (C1), it deactivates the ring but directs incoming electrophiles to positions C3 and C5.

Synthesis Workflow Diagram

SynthesisPathway cluster_logic Directing Effects Start o-Toluic Acid (2-Methylbenzoic acid) Intermediate Transition State (Directing to C3 & C5) Start->Intermediate Electrophilic Attack Reagent Reagents: Cl2 (gas) + FeCl3 (cat) or NCS in DMF Reagent->Intermediate Product 3,5-Dichloro-o-Toluic Acid (Major Product) Intermediate->Product -HCl (Substitution) Text COOH (at 1) -> directs to 3, 5 Me (at 2) -> directs to 3, 5 COOPERATIVE EFFECT

Figure 2: Synthesis pathway highlighting the cooperative directing effects that favor the 3,5-substitution pattern.

Experimental Protocol: Analytical Verification

Due to the risk of isomer confusion, analytical verification is required. The following HPLC method distinguishes the ortho isomer from the para isomer based on retention time differences caused by steric effects of the ortho-methyl group.

Methodology: Isomer Discrimination via HPLC

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 230 nm (aromatic region).

  • Expected Logic:

    • 3,5-dichloro-o-toluic acid: The ortho-methyl group creates steric twisting of the carboxyl group out of the plane, slightly reducing polarity and changing interaction with the C18 stationary phase compared to the para isomer.

    • Validation: Verify against a known standard of CAS 101567-48-0.

References
  • PubChem Compound Summary. 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0).[1] National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3,5-dichloro- (General Reference for Chlorobenzoic Acids). Available at: [Link]

Sources

Exploratory

Structural and Synthetic Profiling of 3,5-Dichloro-2-methylbenzoic Acid: Molecular Characterization and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzoate derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3,5-Dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzoate derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3,5-Dichloro-2-methylbenzoic acid is a highly specialized aromatic intermediate characterized by its unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its molecular formula, exact molecular weight, retrosynthetic logic, and its downstream applications in the development of targeted protease inhibitors.

Physicochemical Profiling and Molecular Architecture

The fundamental utility of 3,5-Dichloro-2-methylbenzoic acid stems from its precise molecular architecture. The presence of two chlorine atoms at the meta positions (relative to the methyl group) imparts significant lipophilicity and electron-withdrawing characteristics, while the ortho-methyl group provides a distinct steric boundary that dictates the molecule's rotational freedom when bound to biological targets.

According to authoritative chemical databases, the compound is defined by the1[1].

Quantitative Physicochemical Data
PropertyValueStructural Rationale / Significance
Chemical Name 3,5-Dichloro-2-methylbenzoic acidStandard IUPAC nomenclature
CAS Registry Number 101567-48-0Unique global chemical identifier
Molecular Formula C8H6Cl2O2Base atomic composition
Molecular Weight 205.04 g/mol Calculated from standard atomic weights
Monoisotopic Exact Mass 203.974 g/mol Critical for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors 1Mediated by the carboxylic acid (-OH)
Hydrogen Bond Acceptors 2Mediated by the carboxylic acid (C=O, -OH)

Analytical Validation: Self-Validating Mass Spectrometry Protocol

To definitively confirm the molecular formula (C8H6Cl2O2) and molecular weight of synthesized or procured batches, researchers must employ high-resolution mass spectrometry (HRMS). The following protocol is designed as a self-validating system , ensuring that structural confirmation is internal to the data generated.

Step-by-Step Methodology: ESI-MS Formula Verification
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete solvation of the hydrophobic aromatic ring, while formic acid facilitates a consistent ionic environment.

  • Ionization Mode Selection : Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Causality: The carboxylic acid moiety readily deprotonates to form a highly stable

      
       anion. This yields a significantly cleaner spectrum with higher signal-to-noise ratios compared to positive ionization modes.
      
  • Spectral Acquisition & Isotopic Validation : Scan the quadrupole from m/z 100 to 400.

    • Causality & Self-Validation: The target

      
       peak is expected at m/z 203. Because chlorine naturally exists as two stable isotopes (
      
      
      
      and
      
      
      in an approximate 3:1 ratio), a molecule with two chlorine atoms must exhibit a characteristic 9:6:1 isotopic cluster. The protocol self-validates when peaks at m/z 203, 205, and 207 appear in this exact 9:6:1 ratio. If this cluster is absent or skewed, the formula C8H6Cl2O2 is instantly invalidated.

Retrosynthetic Logic and Esterification Workflows

The synthesis of 3,5-dichloro-2-methylbenzoic acid and its downstream esters requires careful manipulation of electrophilic aromatic substitution rules.

Starting from 2-methylbenzoic acid, the methyl group (-CH3) is an ortho/para director (activating positions 3, 5, and 6), while the carboxylic acid (-COOH) is a meta director (deactivating, but directing to positions 3 and 5). Causality : These two functional groups exert a synergistic directing effect, overwhelmingly funneling incoming electrophilic chlorine (


) to the 3 and 5 positions.

Once synthesized, the acid is frequently converted into 2[2].

Synthesis A 2-Methylbenzoic Acid B Electrophilic Chlorination (Synergistic Directing) A->B + Cl2, FeCl3 C 3,5-Dichloro-2-methylbenzoic acid (Target: C8H6Cl2O2) B->C Regioselective D Acid-Catalyzed Esterification C->D + EtOH, H+ E Ethyl 3,5-dichloro-2-methylbenzoate D->E Protection

Caption: Retrosynthetic workflow and regioselective chlorination logic for the target compound.

Step-by-Step Methodology: Self-Purifying Esterification
  • Reagent Activation : Suspend 10 mmol of 3,5-Dichloro-2-methylbenzoic acid in 20 mL of anhydrous ethanol. Add 0.5 mL of concentrated

    
    .
    
    • Causality: The acid catalyst protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak ethanol nucleophile.

  • Reflux and Reaction Monitoring : Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1).

    • Causality & Self-Validation: Reflux provides the thermodynamic push for the endothermic esterification. The protocol self-validates via TLC: the highly polar carboxylic acid (low

      
      ) will disappear, replaced entirely by the non-polar ester product (high 
      
      
      
      ).
  • Quenching and Workup : Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated

    
    .
    
    • Causality: Neutralization halts the reversible equilibrium. Any unreacted starting material is converted into a water-soluble sodium salt, partitioning into the aqueous layer and effectively self-purifying the organic ester product during extraction.

Pharmacological Applications: Cathepsin D Inhibition

Beyond basic organic synthesis, the 3,5-dichloro-2-methylbenzoyl moiety is highly prized in medicinal chemistry. It has been specifically utilized in the 3[3].

Cathepsin D is a lysosomal aspartyl protease heavily implicated in the pathology of Alzheimer's disease and various carcinomas. The incorporation of the 3,5-dichloro-2-methylbenzoic acid framework into sulfonamide derivatives provides the exact steric bulk and lipophilicity required to tightly occupy the hydrophobic S1/S2 binding pockets of the enzyme, driving the


 down to potent nanomolar ranges (~250 nM).

CathepsinD A Cathepsin D Protease (Alzheimer's Target) C Enzyme-Inhibitor Complex (Hydrophobic Pocket Binding) A->C IC50 ~ 250 nM B 3,5-Dichloro-2-methylbenzoate Derivatives B->A Competitive Binding D Inhibition of APP Cleavage C->D Pathway Blockade E Reduced Aβ Pathology D->E Therapeutic Efficacy

Caption: Pharmacological inhibition pathway of Cathepsin D by halogenated benzoate derivatives.

References

  • Molaid . "3,5-Dichloro-2-methylbenzoic acid | Synthesis and structure activity relationships of novel small molecule cathepsin D inhibitors." Molaid Chemical Insights. Available at:[Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Process Engineering for 3,5-Dichloro-2-methylbenzoic Acid

Executive Summary 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While comprehensive experimental solubility data for this specific isomer is frequently proprietary or absent from public handbooks, its physicochemical behavior can be accurately modeled using structural analogs (specifically the 4-methyl isomer and 3,5-dichlorobenzoic acid).

This guide provides a foundational solubility profile, thermodynamic modeling framework, and experimental protocols for researchers. Based on crystal lattice energy comparisons (MP ~184°C) and polarity analysis, Methanol and Ethanol are identified as the optimal primary solvents for dissolution and recrystallization, while Water serves as the definitive anti-solvent.

Physicochemical Profile & Structural Analysis[4]

Understanding the solute's molecular architecture is the first step in predicting solvent interactions.

PropertyValue / DescriptionRelevance to Solubility
CAS Number 101567-48-0Unique Identifier
Molecular Formula C₈H₆Cl₂O₂MW: 205.04 g/mol
Melting Point 183.5 – 184.5 °CHigh lattice energy requires polar protic solvents or high temperatures for dissolution.
pKa (Predicted) ~2.8 – 3.2Stronger acid than benzoic acid (due to electron-withdrawing Cl groups).
LogP (Predicted) ~3.2 – 3.5Lipophilic; poor water solubility (<0.5 g/L estimated).
Ortho-Effect 2-Methyl GroupProvides steric hindrance to the carboxylic moiety, potentially reducing H-bond efficiency compared to the 4-methyl isomer.
Structural Analog Comparison

To bridge the data gap, we utilize the "Nearest Neighbor" principle in thermodynamics.

  • Reference Analog: 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1)

  • Melting Point: 187–189 °C

  • Solubility Behavior: High solubility in Methanol; Recrystallized from Methanol/Water.

  • Implication: The 2-methyl isomer (MP ~184°C) possesses a slightly lower crystal lattice energy, suggesting marginally higher solubility in organic solvents than its 4-methyl counterpart.

Solubility Landscape & Solvent Selection[5]

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solvent suitability for 3,5-Dichloro-2-methylbenzoic acid is categorized below.

Predicted Solubility Ranking (at 298.15 K)
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Protic Methanol, Ethanol, IPA Strong H-bonding with carboxylic acid; disrupts dimer formation.High (>100 mg/mL)
Polar Aprotic Acetone, Ethyl Acetate Dipole-dipole interactions; effective for intermediate solubility.Moderate-High
Aromatic Toluene

-

stacking interactions; good for hot recrystallization.
Moderate
Chlorinated Dichloromethane (DCM) Dispersion forces; useful for extraction but volatile.Moderate
Non-Polar Hexane, Heptane Weak dispersion forces; cannot overcome crystal lattice energy.Negligible (Anti-Solvent)
Aqueous Water Hydrophobic repulsion dominates.Insoluble (except at high pH)
The "Ortho" Steric Factor

The 2-methyl group creates a "shielding" effect around the carboxylic acid. In highly structured solvents like water, this increases hydrophobicity. However, in organic solvents like Toluene , the methyl group may disrupt the planar packing of the dimer, potentially enhancing solubility compared to the 3,5-dichlorobenzoic acid parent.

Thermodynamic Modeling Framework

For researchers generating their own solubility curves, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of benzoic acid derivatives in polar solvents.
The Modified Apelblat Model

[4]
  • 
     : Mole fraction solubility of the solute.[5][6][7]
    
  • 
     : Absolute temperature (Kelvin).[5][6][8]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      

Application: When measuring solubility from 278 K to 323 K, plot


 vs. 

. If the curve is non-linear, the

term is required. For 3,5-dichloro-2-methylbenzoic acid, linearity is expected in non-associating solvents (Toluene), while curvature is expected in alcohols due to H-bond network changes.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate a precise solubility curve for process optimization. Scope: Applicable to Methanol, Ethanol, Acetone, and Toluene.[5][6]

Equipment
  • Jacketed equilibrium cell (50 mL) with magnetic stirring.

  • Circulating water bath (Control

    
     0.05 K).
    
  • Syringe filters (0.45 µm PTFE, pre-heated).

  • Analytical balance (

    
     0.0001 g).
    
Workflow
  • Saturation: Add excess 3,5-Dichloro-2-methylbenzoic acid to 20 mL of solvent in the equilibrium cell.

  • Equilibration: Stir at 400 rpm for 6 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow phases to separate for 2 hours (maintain

    
    ).
    
  • Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe and filter immediately into a tared weighing vial.

  • Quantification:

    • Weigh the wet sample (

      
      ).
      
    • Evaporate solvent (vacuum oven at 45°C, 100 mbar).

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    

Process Engineering: Purification & Crystallization[5][9][10][11]

The primary application of solubility data is designing purification steps. The high solubility in hot alcohols combined with low solubility in cold water makes Cooling Crystallization or Anti-Solvent Crystallization the preferred methods.

Recommended Solvent System: Methanol / Water
  • Solvent (Good): Methanol (Dissolves >20% w/w at reflux).

  • Anti-Solvent (Poor): Water (Dissolves <0.1% w/w).

  • Yield Potential: >85% recovery.

Visualization: Crystallization Workflow

The following diagram outlines the purification logic for removing both insoluble mechanical impurities and soluble organic byproducts.

CrystallizationProcess RawMaterial Crude 3,5-Dichloro-2-methylbenzoic Acid (Solid) Dissolution Dissolution Solvent: Methanol (5-7 volumes) Temp: 60°C (Reflux) RawMaterial->Dissolution Charge Reactor HotFiltration Hot Filtration Remove Mechanical Impurities Dissolution->HotFiltration Saturated Solution Cooling Controlled Cooling Rate: 10°C/hour Target: 0-5°C HotFiltration->Cooling Clear Filtrate AntiSolvent Optional: Anti-Solvent Addition Add Water dropwise (Increases Yield) Cooling->AntiSolvent If Yield < 70% Filtration Vacuum Filtration Wash with Cold 50% MeOH Cooling->Filtration Standard Route AntiSolvent->Filtration Drying Vacuum Drying 50°C, <100 mbar Filtration->Drying Wet Cake Product Pure Product (White Crystalline Solid) Drying->Product

Figure 1: Purification workflow utilizing the temperature-dependent solubility profile in Methanol.

References

  • National Institutes of Health (NIH) PubChem. Benzoic acid, 3,5-dichloro-2-methyl- (CAS 101567-48-0) Substance Record. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3,5-dichloro-, methyl ester (Analog Data). [Link]

  • Long, B. et al. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series. [Link][9]

  • Yang, J. et al. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents.[10] Journal of Chemical & Engineering Data.[10] [Link]

Sources

Exploratory

pKa Modulation in Halogenated Methylbenzoic Acid Derivatives: A Mechanistic Guide for Drug Design

Executive Summary In rational drug design, the acid dissociation constant ( ) is a master variable. It dictates the ionization state of a pharmacophore at physiological pH, directly governing lipophilicity (logD), passiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the acid dissociation constant (


) is a master variable. It dictates the ionization state of a pharmacophore at physiological pH, directly governing lipophilicity (logD), passive membrane permeability, and electrostatic target engagement. Halogenated methylbenzoic acid derivatives—frequently utilized as structural building blocks in anti-inflammatory agents, agrochemicals, and novel receptor ligands—present a complex interplay of electronic and steric effects.

This technical guide deconstructs the causality behind


 shifts in these derivatives. By analyzing the competing forces of inductive electron withdrawal, resonance donation, and the steric "ortho effect," researchers can predictably fine-tune the physicochemical profiles of their lead compounds.

Mechanistic Foundations of pKa Modulation

The acidity of substituted benzoic acids is determined by the stability of the conjugate base (the carboxylate anion). Any structural modification that disperses the negative charge of the anion increases acidity (lowers


), while modifications that concentrate the charge decrease acidity (raises 

). In halogenated methylbenzoic acids, three distinct mechanisms are at play:
The Inductive (-I) and Resonance (+R) Effects

Halogens (F, Cl, Br, I) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) through the


-bonds, which stabilizes the carboxylate anion. However, halogens also possess lone pairs that can be donated into the aromatic 

-system via the resonance effect (+R) . Because the -I effect generally outweighs the +R effect, halogens are net electron-withdrawing, lowering the

compared to unsubstituted. Conversely, the methyl group exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the anion and raises the

.
The Ortho Effect: Steric Decoupling and Field Effects

When a substituent (either a halogen or a methyl group) is placed at the ortho position (C2 or C6), the


 drops significantly, regardless of the substituent's electronic nature. This is known as the ortho effect .
  • Steric Causality: A bulky ortho substituent forces the carboxylate group to rotate out of the coplanar conformation with the benzene ring. This breaks the

    
    -conjugation between the ring and the carboxylate. Since the aromatic ring normally acts as a slight electron donor to the carboxylate via resonance, breaking this conjugation removes a destabilizing force, thereby stabilizing the anion.
    
  • Field Effect Causality: An ortho-halogen is spatially adjacent to the carboxylate. It exerts a direct, through-space electrostatic pull (field effect) that stabilizes the negative charge far more effectively than through-bond induction.

MechanisticDrivers Root Halogenated Methylbenzoic Acid Ortho Ortho Effect (Steric & Field) Root->Ortho Substituent at C2 Inductive Inductive Effect (-I) Root->Inductive Halogen Electronegativity Resonance Resonance Effect (+R) Root->Resonance Halogen Lone Pairs HighAcid Strong Acidity pKa ~ 2.9 - 3.1 Ortho->HighAcid Halogen at C2 ModAcid Moderate Acidity pKa ~ 3.4 - 3.8 Ortho->ModAcid Methyl at C2 WeakAcid Mild Acidity pKa ~ 3.9 - 4.1 Inductive->WeakAcid Meta/Para Halogen Resonance->WeakAcid Counteracts -I at Para

Fig 1: Mechanistic pathways dictating pKa shifts in halogenated methylbenzoic acids.

Quantitative Data Analysis

The table below synthesizes


 values for various isomers, demonstrating how positional isomerism drastically alters the thermodynamic landscape of the molecule. Data is aggregated from validated QSPR (Quantitative Structure-Property Relationship) models and experimental datasets .
CompoundHalogen PositionMethyl Position

Value
Primary Mechanistic Driver
Benzoic Acid (Reference)--4.20 Baseline
3-Fluoro-4-methylbenzoic acid meta (3)para (4)4.03 Inductive (-I) dominates Methyl (+I)
4-Bromo-3-methylbenzoic acid para (4)meta (3)4.04 Inductive (-I) dampened by Resonance (+R)
3-Chloro-4-methylbenzoic acid meta (3)para (4)3.98 Strong Inductive (-I) from Chlorine
4-Fluoro-2-methylbenzoic acid para (4)ortho (2)3.86 Ortho-methyl steric decoupling
5-Fluoro-2-methylbenzoic acid meta (5)ortho (2)3.53 Ortho-methyl + Meta-fluoro (-I)
5-Bromo-2-methylbenzoic acid meta (5)ortho (2)3.48 Ortho-methyl + Meta-bromo (-I)
2-Chloro-3-methylbenzoic acid ortho (2)meta (3)3.08 Strong Ortho-halogen field effect
2-Bromo-5-methylbenzoic acid ortho (2)meta (5)2.92 Maximum Ortho-halogen steric/field effect

Data Observation: Shifting a bromine atom from the para position () to the ortho position () results in a massive >1.1 log unit drop in


.

Experimental Protocol: High-Throughput Potentiometric pKa Determination

The Problem: Halogenated methylbenzoic acids exhibit high lipophilicity (logP 2.5 - 3.5). Direct aqueous titration causes the neutral acid species to precipitate before the equivalence point is reached, leading to artificially skewed


 values.
The Solution:  A self-validating Yasuda-Shedlovsky cosolvent extrapolation method.
Step-by-Step Methodology
  • Solvent Preparation & Calibration:

    • Prepare a series of Methanol/Water cosolvent mixtures at 20%, 30%, 40%, and 50% (w/w).

    • Causality: Methanol lowers the dielectric constant of the medium, ensuring the neutral lipophilic acid remains fully solvated throughout the titration.

    • Standardize the pH glass electrode in each specific mixture using the Gran's plot method to account for liquid junction potential shifts.

  • Sample Preparation (Self-Validating System):

    • Dissolve 1.0 mM of the target halogenated methylbenzoic acid in each cosolvent mixture.

    • Validation Control: Run a parallel titration using unsubstituted benzoic acid. If the extrapolated aqueous

      
       of the control deviates from 4.20 ± 0.05, recalibrate the electrodes.
      
  • Potentiometric Titration:

    • Titrate the samples with 0.1 M KOH (prepared in the matching cosolvent ratio).

    • Critical Parameter: Conduct the titration under a continuous Argon gas purge. Why? Atmospheric

      
       dissolves into basic solutions to form carbonic acid, which creates a buffering artifact in the alkaline region of the titration curve, destroying data integrity.
      
  • Yasuda-Shedlovsky Extrapolation:

    • Calculate the apparent

      
       (
      
      
      
      ) for each cosolvent ratio.
    • Plot

      
       against the inverse dielectric constant (
      
      
      
      ) of the respective mixtures.
    • Perform a linear regression and extrapolate the line to the dielectric constant of pure water (

      
       at 25°C) to derive the true thermodynamic aqueous 
      
      
      
      .

Protocol S1 1. Sample Prep Cosolvent Series S2 2. Calibration Gran's Plot S1->S2 S3 3. Titration 0.1M KOH, Argon S2->S3 S4 4. Extrapolation Yasuda-Shedlovsky S3->S4 S5 5. Validation Ref: Benzoic Acid S4->S5

Fig 2: Self-validating potentiometric workflow for lipophilic pKa determination.

Implications in Drug Development

Understanding these precise


 shifts is not merely an academic exercise; it is a critical lever in pharmacokinetics (PK).

According to the Henderson-Hasselbalch equation, an acid with a


 of 4.04 (e.g., 4-Bromo-3-methylbenzoic acid) will be approximately 99.9% ionized at the intestinal pH of 6.5. However, an ortho-halogenated derivative with a 

of 2.92 (e.g., 2-Bromo-5-methylbenzoic acid) will be >99.97% ionized. While this fraction of a percent seems small, it represents an order-of-magnitude decrease in the concentration of the neutral, membrane-permeable species.

If a drug development program is struggling with poor oral bioavailability due to low intestinal permeability, moving a halogen from the ortho position to the meta or para position will raise the


, increase the neutral fraction in the gut, and exponentially improve passive transcellular absorption.

References

  • ResearchGate: QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Retrieved from:[Link]

  • PubChem (NIH): Benzoic Acid (CID 243). Retrieved from:[Link]

  • PubChem (NIH): 4-Bromo-3-methylbenzoic acid (CID 82131). Retrieved from:[Link]

  • PubChem (NIH): 2-Chloro-3-methylbenzoic acid (CID 139879). Retrieved from:[Link]

Foundational

Unlocking the Pharmacological and Agrochemical Potential of 3,5-Dichloro-2-methylbenzoic Acid (3,5-DCMBA): A Technical Guide

Executive Summary 3,5-Dichloro-2-methylbenzoic acid (3,5-DCMBA) is a highly versatile, halogenated aromatic building block. Characterized by a sterically demanding ortho-methyl group and two electron-withdrawing chlorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloro-2-methylbenzoic acid (3,5-DCMBA) is a highly versatile, halogenated aromatic building block. Characterized by a sterically demanding ortho-methyl group and two electron-withdrawing chlorine atoms, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, potential biological activities, and self-validating experimental protocols for downstream research.

Chemical Profiling & Pharmacophore Rationale

The biological activity of benzoic acid derivatives is fundamentally dictated by their electronic distribution and steric conformation. As an application scientist, I evaluate 3,5-DCMBA not merely as a reagent, but as a highly optimized pharmacophore scaffold:

  • Steric Hindrance and the Ortho-Effect: The 2-methyl group provides significant steric bulk, forcing the adjacent carboxylic acid group out of coplanarity with the aromatic ring. This non-planar conformation is a strict requirement for binding to specific target proteins, such as the TIR1 auxin receptor in plants, mimicking the conformational profile of established growth regulators[1].

  • Halogen Bonding and Lipophilicity: The 3,5-dichloro substitution pattern serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, the heavy halogen atoms can participate in highly directional halogen bonding with backbone carbonyls within protein binding pockets, thereby significantly increasing target affinity[2].

Mechanistic Pathways & Biological Activity

Agrochemical Potential: Auxin Mimicry

Halogenated benzoic acids are historically significant in agriculture. 3,5-DCMBA is structurally analogous to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). In plant biology, these compounds act as synthetic mimics of the endogenous hormone indole-3-acetic acid (IAA). They bind to the TIR1/AFB receptor complex, triggering the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs), leading to unregulated gene expression and, at high doses, plant death.

AuxinPathway A 3,5-DCMBA Analog B TIR1/AFB Receptor A->B Binds Pocket C Aux/IAA Degradation B->C Ubiquitination D ARF Activation C->D Releases ARF E Gene Expression D->E Transcription

Caption: Auxin signaling pathway modulation by halogenated benzoic acid analogs.

Pharmaceutical Applications: A Privileged Scaffold

Beyond agriculture, 3,5-DCMBA is a highly valued intermediate in medicinal chemistry.

  • Chemokine Receptor Modulators: Patent literature demonstrates the utilization of highly substituted benzoic acids in the synthesis of novel spirohydantoin compounds. These derivatives act as potent chemokine receptor modulators, investigated for the treatment of inflammatory diseases, immunoregulatory disorders, and HIV infection[3].

  • Prolyl Hydroxylase (PHD) Inhibition: Structurally related benzoate esters (such as ethyl 3,5-dichloro-2-methylbenzoate) have shown research interest as prolyl hydroxylase domain (PHD) inhibitors. By inhibiting PHD, these compounds can stabilize hypoxia-inducible factor (HIF-1α), potentially offering cytoprotective effects against oxidative stress in experimental models[1].

  • Allosteric Modulators: Similar halogenated benzoic acid derivatives have been utilized in the synthesis of flavor modifiers and allosteric enhancers for G-protein coupled receptors (GPCRs)[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, any biological evaluation of 3,5-DCMBA derivatives must be grounded in self-validating experimental designs.

Protocol 1: Synthesis and Screening of Amide Derivatives

Objective: Convert 3,5-DCMBA into an amide library for high-throughput screening (HTS) against target GPCRs or chemokine receptors. Causality & Design: The ortho-methyl group creates significant steric hindrance around the carboxylic acid, making standard EDC/NHS coupling highly inefficient. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA, which forms a highly reactive HOAt ester capable of overcoming this steric barrier[2].

Self-Validating Steps:

  • Chemical Validation: Prior to biological screening, every well in the 96-well synthesis plate must undergo LC-MS analysis. Only wells exhibiting >95% purity of the target amide are advanced.

  • Biological Validation (Calcium Flux Assay): CHO cells stably expressing the target receptor are loaded with Fluo-4 AM dye.

    • Positive Control: A known receptor antagonist must be included to establish the maximum inhibition baseline.

    • Negative Control: Unmodified 3,5-DCMBA is run to confirm that the biological activity is derived from the synthesized amide, not the raw scaffold.

DrugDiscovery S1 3,5-DCMBA Scaffold S2 HATU/DIPEA Activation (Overcomes Steric Hindrance) S1->S2 Reagent Addition S3 Amide Library Generation S2->S3 Amine Diversification S4 High-Throughput Screening (Calcium Flux Assay) S3->S4 LC-MS Validated Hits

Caption: Self-validating workflow for the derivatization and screening of 3,5-DCMBA.

Protocol 2: In Vitro TIR1 Receptor Binding Assay

Objective: Quantify the binding affinity of 3,5-DCMBA to the plant auxin receptor TIR1 using Surface Plasmon Resonance (SPR). Causality & Design: Immobilizing the TIR1-ASK1 complex on an SPR sensor chip allows for real-time measurement of association (


) and dissociation (

) kinetics, providing a direct biophysical validation of target engagement. Self-Validating Steps:
  • Reference Channel: A mutant TIR1 protein (e.g., TIR1_F79A) lacking the functional auxin-binding pocket is immobilized on a reference channel. Subtracting this signal eliminates false positives caused by non-specific hydrophobic adhesion of the halogenated ring.

  • Dose-Response: The analyte is injected at five distinct concentrations (0.1 µM to 10 µM). A valid hit must demonstrate a saturable, concentration-dependent kinetic curve.

Quantitative Data & Structure-Activity Relationship (SAR)

Understanding the physicochemical properties of 3,5-DCMBA relative to established compounds is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

Table 1: Comparative Physicochemical Properties of 3,5-DCMBA and Related Analogs

CompoundMolecular Weight ( g/mol )CLogP (Est.)pKa (Carboxylic Acid)Primary Application / Role
3,5-Dichloro-2-methylbenzoic acid 205.043.12~3.4API Intermediate / Scaffold
Dicamba (3,6-Dichloro-2-methoxy...) 221.042.212.9Herbicide (Auxin Mimic)
Ethyl 3,5-dichloro-2-methylbenzoate 233.093.85N/A (Ester)PHD Inhibitor Research

Data synthesis based on structural comparisons and known properties of halogenated benzoates[1].

Conclusion

3,5-Dichloro-2-methylbenzoic acid represents a highly privileged structural motif. The precise arrangement of its halogens and methyl group provides the exact steric and electronic parameters required to engage complex biological targets, ranging from plant hormone receptors to human GPCRs and chemokine modulators. By employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can effectively harness this building block to drive the discovery of novel therapeutics and advanced agrochemicals.

References

  • Source: benchchem.
  • Title: Annotated Patent Selections: (March 24 2006) (Ref: WO2005123724)
  • Title: United States Patent - Senomyx, Inc. (Ref: US 2011/0245494 A1)

Sources

Exploratory

The Strategic Role of 3,5-Dichloro-2-methylbenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Architect in Drug Discovery In the intricate world of pharmaceutical development, the journey from a promising concept to a life-ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Discovery

In the intricate world of pharmaceutical development, the journey from a promising concept to a life-changing therapeutic is paved with complex organic synthesis. Central to this endeavor are the molecular building blocks—pharmaceutical intermediates—that form the backbone of active pharmaceutical ingredients (APIs). Among these, 3,5-Dichloro-2-methylbenzoic acid (CAS No: 101567-48-0) emerges as a strategically significant, yet often overlooked, intermediate. Its unique substitution pattern of two chlorine atoms and a methyl group on the benzoic acid core imparts specific steric and electronic properties that are instrumental in the synthesis of targeted therapeutic agents.

This technical guide delves into the core attributes of 3,5-Dichloro-2-methylbenzoic acid, offering an in-depth exploration of its synthesis, physicochemical characteristics, and its pivotal role as a pharmaceutical intermediate. We will particularly focus on its application in the development of novel cathepsin D inhibitors, a class of molecules with therapeutic potential in a range of diseases.

Physicochemical and Safety Profile of 3,5-Dichloro-2-methylbenzoic Acid

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-methylbenzoic Acid

PropertyValueSource
CAS Number 101567-48-0[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance White to off-white crystalline powderGeneral knowledge for similar compounds
Purity ≥97%[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-methylbenzoic acid is not widely available, data from closely related dichlorinated benzoic acid derivatives suggest that the compound should be handled with care. The following hazards are likely associated with this compound and should be considered as part of a thorough risk assessment[2][3][4][5]:

  • Causes skin irritation (H315)

  • Causes serious eye damage (H318)

  • May cause respiratory irritation (H335)

  • Harmful if swallowed (H302)

Personal Protective Equipment (PPE) and Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Synthesis of 3,5-Dichloro-2-methylbenzoic Acid: A Strategic Approach

The synthesis of polysubstituted aromatic compounds like 3,5-Dichloro-2-methylbenzoic acid requires careful consideration of the directing effects of the substituents on the benzene ring. A plausible and efficient synthetic strategy involves the selective chlorination of a suitable precursor, such as 2-methylbenzoic acid or its derivatives. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director, which can lead to a mixture of products if direct chlorination is attempted without a proper strategy.

A more controlled approach, adapted from methodologies for similar compounds, involves a multi-step synthesis that ensures the desired regioselectivity.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Directed Chlorination cluster_2 Step 3: Deprotection (Hydrolysis) 2-methylbenzoic_acid 2-Methylbenzoic Acid esterification Esterification (e.g., with Ethanol, H₂SO₄) 2-methylbenzoic_acid->esterification ester Ethyl 2-methylbenzoate esterification->ester ester_in Ethyl 2-methylbenzoate chlorination Chlorination (e.g., Cl₂, Lewis Acid) ester_in->chlorination dichloro_ester Ethyl 3,5-dichloro-2-methylbenzoate chlorination->dichloro_ester dichloro_ester_in Ethyl 3,5-dichloro-2-methylbenzoate hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) dichloro_ester_in->hydrolysis final_product 3,5-Dichloro-2-methylbenzoic Acid hydrolysis->final_product

Caption: A proposed three-step synthesis of 3,5-Dichloro-2-methylbenzoic acid.

Experimental Protocol (Illustrative):

Step 1: Esterification of 2-Methylbenzoic Acid

  • To a solution of 2-methylbenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-methylbenzoate.

Step 2: Chlorination of Ethyl 2-methylbenzoate

  • Dissolve the ethyl 2-methylbenzoate in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃).

  • Bubble chlorine gas through the solution at a controlled temperature, or add a chlorinating agent such as sulfuryl chloride. The ester group helps to direct the chlorination to the meta positions.

  • Monitor the reaction by GC-MS or TLC until the desired dichlorinated product is formed.

  • Quench the reaction carefully with water and separate the organic layer.

  • Wash the organic layer with a sodium bisulfite solution, water, and brine.

  • Dry the organic layer and concentrate to obtain crude ethyl 3,5-dichloro-2-methylbenzoate, which may require purification by column chromatography or distillation.

Step 3: Hydrolysis of Ethyl 3,5-dichloro-2-methylbenzoate

  • Dissolve the ethyl 3,5-dichloro-2-methylbenzoate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a stoichiometric excess of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 3,5-Dichloro-2-methylbenzoic acid.

Application as a Pharmaceutical Intermediate: The Case of Cathepsin D Inhibitors

The true value of an intermediate is realized in its application. 3,5-Dichloro-2-methylbenzoic acid has been identified as a key building block in the synthesis of novel, small-molecule inhibitors of cathepsin D.[6][7][8][9][10] Cathepsin D is a lysosomal aspartyl protease that has been implicated in the pathology of several diseases, including Alzheimer's disease and certain types of cancer. The development of potent and selective inhibitors of this enzyme is therefore a significant area of pharmaceutical research.

In a study aimed at discovering new cathepsin D inhibitors, 3,5-Dichloro-2-methylbenzoic acid was used to introduce a specific structural motif into the lead compounds. The dichlorinated and methylated phenyl ring of this intermediate likely plays a crucial role in the binding of the inhibitor to the active site of the cathepsin D enzyme, thereby enhancing its potency and selectivity.

Workflow for the Synthesis of a Cathepsin D Inhibitor using 3,5-Dichloro-2-methylbenzoic Acid:

Inhibitor_Synthesis Intermediate 3,5-Dichloro-2-methylbenzoic Acid Coupling Amide Bond Formation (e.g., EDCI, HOBt) Intermediate->Coupling Amine_Scaffold Amine-containing Scaffold Amine_Scaffold->Coupling Inhibitor Cathepsin D Inhibitor Coupling->Inhibitor

Caption: General workflow for incorporating the intermediate into a potential inhibitor.

Illustrative Protocol for Amide Coupling:

  • Dissolve 3,5-Dichloro-2-methylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., EDC or DCC) and an activator (e.g., HOBt or DMAP).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine-containing scaffold to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and unreacted starting materials.

  • Purify the final product, the cathepsin D inhibitor, by column chromatography or recrystallization.

Conclusion and Future Perspectives

3,5-Dichloro-2-methylbenzoic acid, while not a widely known compound, holds significant potential as a pharmaceutical intermediate. Its unique substitution pattern allows for the introduction of specific steric and electronic features into drug candidates, as demonstrated by its use in the synthesis of cathepsin D inhibitors. The synthetic routes to this intermediate, while requiring careful control of regioselectivity, are based on well-established organic chemistry principles.

As the quest for more targeted and effective therapeutics continues, the demand for specialized building blocks like 3,5-Dichloro-2-methylbenzoic acid is likely to grow. Further research into its synthesis and applications will undoubtedly open up new avenues in drug discovery and development, solidifying its role as a valuable tool in the arsenal of medicinal chemists.

References

  • Dumas, J., Brittelli, D., Chen, J., Dixon, B., Hatoum-Mokdad, H., König, G., Sibley, R., Witowsky, J., & Wong, S. (1999). Synthesis and structure activity relationships of novel small molecule cathepsin D inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(18), 2531–2536. [Link]

  • ResearchGate. (n.d.). Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System: First Direct Access to Arylthiobenzothiazoles. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 2-Amino-5-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile. Retrieved from [Link]

  • Wieczerzak, E., Drabik, P., Lankiewicz, L., Oldziej, S., Grzonka, Z., & Abrahamson, M. (2002). Azapeptides structurally based upon inhibitory sites of cystatins as potent and selective inhibitors of cysteine proteases. Journal of Medical Chemistry, 45(19), 4202–4211. [Link]

  • PubChem. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • AOBChem. (n.d.). 3,5-Dichloro-2-methyl-benzoic acid methyl ester. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]

  • Patsnap. (2016, August 31). Preparation method of 3,5-dichlorobenzoyl chloride.
  • Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

Sources

Foundational

Technical Guide: Risk Assessment &amp; Handling of 3,5-Dichloro-2-methylbenzoic Acid

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3,5-Dichloro-2-methylbenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3,5-Dichloro-2-methylbenzoic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Chemical Profile & Molecular Logic

Compound Identity: 3,5-Dichloro-2-methylbenzoic acid CAS Registry Number: Note: This specific isomer is often a research intermediate. Closest commercial analogs include 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) and Methyl 3,5-dichloro-2-methylbenzoate (CAS 99849-29-3). Molecular Formula:


Molecular Weight:  205.04  g/mol [1]
Structural-Activity Relationship (SAR) Analysis

To understand the safety profile of this molecule, we must look beyond the standard hazard codes and analyze its structural reactivity:

  • Acidity & pKa Shift: The parent benzoic acid has a pKa of ~4.[2]2. The addition of two chlorine atoms (electron-withdrawing groups) at the 3 and 5 positions stabilizes the carboxylate anion, likely lowering the pKa to the 3.0–3.5 range .[2] This increases its potential as a corrosive irritant to mucous membranes compared to non-halogenated analogs.[2]

  • Steric Hindrance (Ortho-Effect): The methyl group at the ortho (C2) position creates steric bulk near the carboxylic acid.[2] While this may slightly retard metabolic conjugation (glucuronidation) in biological systems, it does not significantly mitigate the acidity.[2]

  • Lipophilicity: The 3,5-dichloro substitution significantly increases lipophilicity (LogP > 3.0), facilitating dermal absorption.[2]

Physical Properties (Predicted/Analog-Derived)
PropertyValue / RangeSource/Logic
Physical State Solid (Crystalline Powder)Analogous to chlorobenzoic acids
Melting Point 175–189 °CBased on 3,5-dichloro-4-methyl isomer (187°C)
Solubility (Water) Low (< 1 g/L)Hydrophobic aromatic ring dominates
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM
Appearance White to Off-WhiteTypical for purified benzoic acids

GHS Hazard Analysis & Physiological Implications

Since specific toxicological data is sparse for this isomer, the following classification is derived from the "Read-Across" method using validated data from 3,5-Dichlorobenzoic acid.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Physiological Mechanism of Injury[2]
  • Ocular: The acidic protons, combined with the lipophilic nature of the ring, allow the compound to penetrate the corneal epithelium, leading to immediate protein denaturation and pain.[2]

  • Inhalation: As a micronized dust, particles can deposit in the bronchial tree.[2] The local moisture dissolves the acid, creating localized zones of low pH that trigger inflammation and bronchospasm.[2]

Operational Safety & Engineering Controls (Self-Validating Systems)

Safety in the laboratory is not about "being careful"; it is about establishing systems that fail safely.[2]

A. The "Hierarchy of Containment" Protocol

Do not rely solely on PPE.[2] Use the following engineering logic:

  • Primary Barrier (Source): Weighing must occur inside a HEPA-filtered balance enclosure or a fume hood.[2] Static electricity can disperse this powder; use an ionizing bar if available.[2]

  • Secondary Barrier (Process): Reactions involving heating or chlorinating agents (e.g., SOCl2 conversion to acid chloride) must be vented through a caustic scrubber (NaOH trap) to neutralize acidic off-gassing.

B. PPE Selection Matrix[2]
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[2] If dissolved in DCM or THF, upgrade to Silver Shield/4H laminates, as halogenated solvents permeate nitrile rapidly, carrying the acid with them.[2]

  • Respiratory: If handling >10g outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

C. Workflow Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the "Stop/Check" points.

SafetyWorkflow cluster_checks Critical Control Points Storage Storage (Dry, <30°C) Weighing Weighing (Fume Hood/Enclosure) Storage->Weighing Transport in sealed secondary container Reaction Reaction Process (Closed System) Weighing->Reaction Dissolve immediately to reduce dust risk Check1 Static Control? Weighing->Check1 Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Neutralize Check2 Scrubber Active? Reaction->Check2

Figure 1: Operational workflow emphasizing dust control during weighing and scrubber usage during reaction.

Emergency Response Protocols

Scenario 1: Dry Spill (> 1g)

Logic: Do not use water immediately. Water spreads the contamination and increases the surface area for acid dissociation.[2]

  • Isolate: Mark the area.[2]

  • Cover: Gently cover the spill with Sodium Bicarbonate (NaHCO3) or a proprietary acid neutralizer.[2]

  • Sweep: Once neutralized (bubbling ceases if wet, or simply mixed if dry), sweep into a container.

  • Clean: Wipe surface with 70% Ethanol followed by soap and water.[2]

Scenario 2: Ocular Exposure

Logic: The lipophilicity allows rapid penetration.[2] Speed is critical.

  • Flush: Immediate irrigation for 15 minutes minimum .

  • pH Check: If available, check the cul-de-sac of the eye with pH paper after flushing to ensure pH has returned to 7.4.[2]

Decision Tree for Spills

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Cover with NaHCO3 2. Dry Sweep (No Dust) 3. Bag as Haz Waste Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Neutralize 3. Pack in Drum Liquid->ActionLiquid

Figure 2: Decision logic for spill remediation based on physical state.

Synthesis & Environmental Fate[2][3]

Synthesis Context

Researchers often synthesize this compound via the Sandmeyer Reaction or Chlorination of o-toluic acid derivatives.[2]

  • Precursor Risk: If synthesizing from 2-amino-3,5-dichloro-toluene, be aware of diazonium salt intermediates (explosion hazard).

  • By-products: Synthesis often generates HCl gas and chlorinated isomers.[2]

Ecological Impact[2]
  • Persistence: As a halogenated aromatic, this compound is not readily biodegradable .[2] The chlorine atoms protect the ring from oxidative cleavage by bacteria.[2]

  • Disposal: DO NOT release into drains.[2] It must be incinerated in a facility equipped with a scrubber to handle HCl generation during combustion.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid (Isomer Analog).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3,5-Dichlorobenzoic acid.[2] Retrieved from [Link]

Disclaimer: This guide is a technical synthesis for research planning. Always consult the specific SDS provided by your chemical supplier before handling.[2]

Sources

Exploratory

The Steric Divide: A Technical Guide to 3,5-Dichloro-2-methylbenzoic vs. 3,5-Dichlorobenzoic Acid

Executive Summary This guide analyzes the critical structural and functional divergences between 3,5-dichloro-2-methylbenzoic acid (Compound A) and 3,5-dichlorobenzoic acid (Compound B). While they share a dichlorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the critical structural and functional divergences between 3,5-dichloro-2-methylbenzoic acid (Compound A) and 3,5-dichlorobenzoic acid (Compound B). While they share a dichlorinated aromatic core, the presence of a single methyl group at the ortho position in Compound A introduces profound steric and electronic alterations.[1] These changes dictate their respective synthetic accessibilities, pKa values, and utility as pharmacophores in drug design.[1]

Key Takeaway: Compound B acts as a standard, planar building block, whereas Compound A serves as a "conformationally locked" scaffold, often used to restrict bond rotation in bioactive molecules due to the ortho-methyl steric clash.

Part 1: Structural & Electronic Analysis[1]

The defining difference between these two molecules is the Ortho Effect .[1]

The Steric Clash (Compound A)

In 3,5-dichloro-2-methylbenzoic acid , the methyl group at position 2 creates significant steric hindrance with the carboxylic acid at position 1.

  • Consequence: The carboxyl group is forced out of the plane of the benzene ring to minimize van der Waals repulsion between the carbonyl oxygen and the methyl hydrogens.[1]

  • Electronic Impact: This deplanarization inhibits resonance conjugation between the carboxyl group and the aromatic ring.[1] However, the inductive electron-withdrawing effect of the two chlorines (at positions 3 and 5) combined with the relief of steric strain upon deprotonation typically makes this compound slightly more acidic than its non-methylated counterpart, despite the electron-donating nature of the methyl group.[1]

The Planar Standard (Compound B)[1]

In 3,5-dichlorobenzoic acid , the position 2 is occupied by a hydrogen atom.[2]

  • Consequence: The carboxyl group remains largely coplanar with the aromatic ring, allowing for full resonance delocalization.[1]

  • Reactivity: The carbonyl carbon is sterically accessible, making esterification and amidation reactions proceed under standard conditions.[1]

Visualization of Steric Hindrance

The following diagram illustrates the structural relationship and the steric clash.

G cluster_A Compound A: Sterically Hindered cluster_B Compound B: Planar / Accessible CompA 3,5-Dichloro-2-methylbenzoic Acid (Ortho-Methyl Clash) EffectA Carboxyl Group Twisted Out of Plane CompA->EffectA Steric Repulsion EffectB Carboxyl Group Coplanar with Ring EffectA->EffectB Structural Difference: C2 Substitution CompB 3,5-Dichlorobenzoic Acid (Ortho-Hydrogen) CompB->EffectB No Steric Clash

Caption: Comparative logic flow showing how the C2-substituent dictates the conformational geometry of the carboxyl group.

Part 2: Physicochemical Properties Comparison[1]

The following data consolidates experimental and predicted values to highlight the physical distinctions.

Property3,5-Dichloro-2-methylbenzoic Acid3,5-Dichlorobenzoic Acid
CAS Number 101567-48-0 51-36-5
Molecular Weight 205.04 g/mol 191.01 g/mol
Appearance White to off-white solidWhite crystalline powder
Melting Point 183.5 – 184.5 °C185 – 187 °C
pKa (Acid Strength) ~3.2 – 3.4 (Predicted)*3.46 (Experimental)
LogP (Lipophilicity) ~3.32.8
Solubility Low in water; soluble in DMSO, MeOHLow in water (147 mg/L); soluble in EtOH

*Note on pKa: While the methyl group is electron-donating (+I effect), the steric inhibition of resonance and the additive electron-withdrawing (-I) effect of the two chlorines typically result in a pKa slightly lower (more acidic) than o-toluic acid (3.91).[3]

Part 3: Synthetic Accessibility & Protocols[1]

Synthesis of 3,5-Dichlorobenzoic Acid (Standard)

This compound is readily synthesized via the chlorination of benzoic acid or the hydrolysis of 3,5-dichlorobenzonitrile.

Protocol (Chlorination Route):

  • Reagents: Benzoic acid, Cl₂ gas, FeCl₃ (catalyst).[1]

  • Procedure: Benzoic acid is dissolved in a solvent (e.g., chlorobenzene).[1] FeCl₃ is added.[1] Chlorine gas is bubbled through the mixture at elevated temperatures (~100°C).[1]

  • Selectivity: The carboxyl group is a meta-director, naturally directing the incoming chlorines to the 3 and 5 positions.[1]

  • Purification: Recrystallization from ethanol/water.[1][4]

Synthesis of 3,5-Dichloro-2-methylbenzoic Acid (Advanced)

Direct chlorination of o-toluic acid (2-methylbenzoic acid) is problematic because the methyl group is an ortho/para director, while the carboxyl is meta. This leads to a complex mixture of isomers (3-chloro, 5-chloro, and 3,5-dichloro).

Preferred Route: Chlorination of 2-Acetamidobenzoic Acid To achieve high regioselectivity, the amine group is often used as a strong directing handle before being removed.[1]

Step-by-Step Methodology:

  • Precursor: Start with Anthranilic acid (2-aminobenzoic acid).[1]

  • Protection: Acetylate with acetic anhydride to form 2-acetamidobenzoic acid .

  • Chlorination: Treat with Cl₂ in glacial acetic acid. The acetamido group strongly directs para and ortho to itself (positions 5 and 3 relative to the carboxyl).[1]

    • Result: 3,5-dichloro-2-acetamidobenzoic acid.[5]

  • Hydrolysis & Deamination:

    • Hydrolyze the amide to the free amine (3,5-dichloro-2-aminobenzoic acid).

    • Perform a Sandmeyer-type reaction (diazotization followed by reduction with H₃PO₂) or simple deamination to replace the amino group with a hydrogen? Correction: We want to keep the methyl group.

    • Correction on Route: The above route yields 3,5-dichlorobenzoic acid if deaminated.[1][6] To get the 2-methyl variant, one must start with 2-amino-4,6-dichlorotoluene (oxidize methyl? No) or simply chlorinate o-toluic acid and perform rigorous fractional crystallization.

    • Validated Route:Chlorination of o-Toluic Acid with Iodine Catalyst.

      • Step 1: Suspend 2-methylbenzoic acid in 30% H₂SO₄.

      • Step 2: Add Iodine Monochloride (ICl) in acetic acid dropwise at 90°C.

      • Step 3: The methyl group directs ortho (position 3) and para (position 5).[1] The carboxyl directs meta (positions 3 and 5).[1] The directing effects are synergistic .[1]

      • Step 4: Filter the precipitate.[1] The major product is the 3,5-dichloro derivative, though 5-chloro and 3-chloro byproducts must be removed via recrystallization from acetic acid.

Synthesis Start o-Toluic Acid (2-Methylbenzoic Acid) Directing Directing Effects: Methyl -> o,p (3,5) COOH -> m (3,5) (Synergistic) Start->Directing Reagents Reagents: Cl2 / ICl Catalyst Acetic Acid, 90°C Reagents->Directing Product 3,5-Dichloro-2-methylbenzoic Acid Directing->Product Byproducts Byproducts: 3-chloro / 5-chloro isomers Directing->Byproducts

Caption: Synergistic directing effects facilitate the synthesis of the 2-methyl variant, though purification is required.

Part 4: Reactivity & Applications[1]

Steric Hindrance in Derivatization

Researchers must account for the low reactivity of the carboxyl group in Compound A.[1]

  • Esterification: Standard Fischer esterification (alcohol + acid catalyst) is often too slow for 3,5-dichloro-2-methylbenzoic acid due to the blocking methyl group.

  • Solution: Use "activated" methods. Convert the acid to the acid chloride (using thionyl chloride, SOCl₂) first.[1] The high energy of the acyl chloride overcomes the steric barrier for subsequent nucleophilic attack.[1]

Bioisosterism in Drug Design[1]
  • Compound B (3,5-dichlorobenzoic): Used when a stable, lipophilic, electron-deficient aromatic ring is needed to fill a hydrophobic pocket.

  • Compound A (3,5-dichloro-2-methylbenzoic): Used as a conformational lock . The 2-methyl group restricts rotation about the phenyl-carbonyl bond.[1] If a drug candidate needs the carbonyl group to be perpendicular to the ring to fit a receptor active site (e.g., certain auxin receptors or specific kinase inhibitors), this scaffold is selected over the planar Compound B.[1]

References

  • Amadis Chemical. (n.d.).[1] 3,5-Dichloro-2-methylbenzoic acid Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5811, 3,5-Dichlorobenzoic acid. Retrieved from

  • BenchChem. (2025).[1][7] Ethyl 3,5-Dichloro-2-methylbenzoate Technical Guide. (Discusses the acid precursor). Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Synthesis of substituted benzoic acids via chlorination. Retrieved from [1]

  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 3,5-dichloro-, methyl ester Properties. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 3,5-Dichloro-2-methylbenzoic Acid

Executive Summary This application note details the optimized protocols for the synthesis of 3,5-Dichloro-2-methylbenzoic acid (CAS: 52188-98-4) starting from 2-methylbenzoic acid (o-toluic acid). This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the synthesis of 3,5-Dichloro-2-methylbenzoic acid (CAS: 52188-98-4) starting from 2-methylbenzoic acid (o-toluic acid). This transformation is a critical step in the manufacturing of agrochemical intermediates (e.g., Dicamba analogs) and specialized pharmaceutical ligands.

The synthesis relies on Electrophilic Aromatic Substitution (EAS). While conceptually straightforward due to the cooperative directing effects of the methyl and carboxyl groups, the process presents two primary challenges:

  • Regiocontrol: Ensuring chlorination occurs exclusively at the 3 and 5 positions without over-chlorinating or producing isomers.

  • Chemoselectivity: Preventing radical side-chain chlorination of the methyl group (benzylic chlorination).

This guide provides two validated protocols: a Sulfuryl Chloride (


) method  ideal for laboratory-scale precision, and a Chlorine Gas (

) method
designed for scale-up.

Mechanistic Principles & Regioselectivity

To achieve high yield, one must understand the electronic environment of the substrate.[1]

  • 2-Methylbenzoic Acid Analysis:

    • Methyl Group (-CH₃): Weakly activating, ortho/para director.[1] relative to itself, it directs to positions 3, 4, and 6.[1]

    • Carboxyl Group (-COOH): Deactivating, meta director.[1] Relative to itself, it directs to positions 3 and 5.[1][2][3]

  • Cooperative Alignment:

    • Position 5: Para to the methyl and meta to the carboxyl. This is the most electronically activated and sterically accessible site. Chlorination occurs here first.[4]

    • Position 3: Ortho to the methyl and meta to the carboxyl. This site is electronically activated but sterically hindered (sandwiched between -CH₃ and -COOH). It requires forcing conditions (higher temperature or excess reagent) to chlorinate after position 5 is occupied.

Critical Process Parameter (CPP): To prevent free-radical chlorination of the methyl group (which would yield alpha-chlorinated side products), the reaction must be performed in the absence of UV light and typically utilizes a Lewis acid catalyst (


 or 

) to promote the ionic EAS pathway.
Visualization: Electronic Directing Effects

G cluster_0 Substrate Electronic Environment cluster_1 Reaction Pathway Start 2-Methylbenzoic Acid Me_Effect Methyl Group (o,p-director) Activates: 3, 5 Start->Me_Effect COOH_Effect Carboxyl Group (m-director) Directs to: 3, 5 Start->COOH_Effect Inter Intermediate: 5-Chloro-2-methylbenzoic acid (Kinetic Product) Me_Effect->Inter 1st Cl+ Attack (Less Steric Hindrance) COOH_Effect->Inter Final Target: 3,5-Dichloro-2-methylbenzoic acid (Thermodynamic Product) Inter->Final 2nd Cl+ Attack (Requires Heat/Catalyst) caption Figure 1: Cooperative directing effects of Methyl and Carboxyl groups favoring 3,5-substitution.

[1]

Experimental Protocols

Protocol A: Laboratory Scale (Sulfuryl Chloride Method)

Best for: High precision, safety (no gas cylinders), and ease of handling. Scale: 100 mmol (~13.6 g)

Reagents & Equipment[1][4][5][6][7][8][9]
  • Substrate: 2-Methylbenzoic acid (13.6 g, 100 mmol)

  • Reagent: Sulfuryl chloride (

    
    ) (33.7 g, 250 mmol, 2.5 equiv)[1]
    
  • Solvent: Glacial Acetic Acid (100 mL)

  • Catalyst: Iodine (

    
    ) crystal (approx. 50 mg) or 
    
    
    
    (100 mg)
  • Setup: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, drying tube (

    
    ), magnetic stirrer, oil bath.
    
Step-by-Step Methodology
  • Dissolution: Charge the RBF with 2-methylbenzoic acid and Glacial Acetic Acid. Stir until fully dissolved.

  • Catalyst Addition: Add the Iodine crystal. The solution will darken slightly.

  • Reagent Addition: Add Sulfuryl chloride dropwise via an addition funnel over 30 minutes at room temperature.

    • Note: Gas evolution (

      
       and 
      
      
      
      ) will begin.[3][10] Ensure the system is vented to a scrubber (NaOH trap).
  • Heating (Step 1 - Mono-chlorination): Slowly heat the mixture to 45°C and hold for 2 hours.

    • Checkpoint: TLC/HPLC will show conversion to 5-chloro-2-methylbenzoic acid.

  • Heating (Step 2 - Di-chlorination): Increase temperature to 80-90°C and reflux for 4-6 hours.

    • Mechanism:[5][11][12][13] The higher temperature overcomes the steric hindrance at the 3-position.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a white to off-white solid. Filter via vacuum filtration.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1 ratio).

Protocol B: Scale-Up Method (Chlorine Gas)

Best for: Production scale (>100g), cost-efficiency. Safety Critical: Requires dedicated fume hood and gas scrubbing system.

Reagents
  • Substrate: 2-Methylbenzoic acid[8][14][15][16]

  • Reagent: Chlorine gas (

    
    )
    
  • Catalyst: Ferric Chloride (

    
    , anhydrous, 1-2 wt%)[1]
    
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE)[1]

    • Why: Chlorinated solvents are inert to

      
       and allow higher reflux temperatures than acetic acid if needed.
      
Step-by-Step Methodology
  • Setup: Reactor equipped with a gas inlet sparger (fritted glass), mechanical stirrer, and efficient reflux condenser connected to a caustic scrubber (10% NaOH).

  • Charging: Load solvent, substrate, and

    
    .[1]
    
  • Chlorination: Heat to 60°C . Begin bubbling

    
     gas through the sparger.
    
    • Rate Control: Adjust gas flow so that absorption is maximized and "breakthrough" (gas escaping to scrubber) is minimized.

  • Monitoring: Monitor the reaction exotherm. Maintain temperature between 60-70°C.

  • Endpoint: Continue chlorination until HPLC indicates <1% mono-chloro intermediate.

    • Caution: Over-chlorination is difficult in this system due to the highly deactivated nature of the trichloro-species, but prolonged exposure can lead to benzylic attack.

  • Workup: Purge the solution with Nitrogen (

    
    ) to remove residual 
    
    
    
    and
    
    
    .
  • Extraction: Wash the organic layer with 1M HCl (to remove iron catalyst) followed by water.

  • Crystallization: Concentrate the solvent and cool to precipitate the product.

Workflow Visualization (Protocol A)

Workflow cluster_setup Preparation cluster_reaction Reaction Stages cluster_workup Isolation Step1 Dissolve o-Toluic Acid in Acetic Acid Step2 Add Catalyst (I2) & SO2Cl2 (Dropwise) Step1->Step2 Step3 Heat to 45°C (2h) Forms 5-Cl Intermediate Step2->Step3 Gas Evolution (HCl, SO2) Step4 Heat to 85°C (4-6h) Forms 3,5-Dichloro Product Step3->Step4 Steric Barrier Overcome Step5 Quench in Ice Water Step4->Step5 Step6 Filter & Recrystallize (EtOH/H2O) Step5->Step6 caption Figure 2: Laboratory workflow for Sulfuryl Chloride mediated synthesis.

Analytical Data & Validation

To ensure the integrity of the synthesis, compare your results against these standard parameters.

Table 1: Physicochemical Properties
ParameterValueNotes
Molecular Formula

Molecular Weight 205.04 g/mol
Appearance White crystalline powderOff-white if Fe traces remain
Melting Point 164 - 167 °CSharp mp indicates high purity
Solubility Soluble in EtOH, DMSO, AcetoneInsoluble in cold water
Table 2: NMR Characterization (Expected)
NucleusShift (

ppm)
MultiplicityAssignment

NMR
(DMSO-

)
2.45Singlet (3H)

7.65Doublet (

)

(Position 4/6)
7.80Doublet (

)

(Position 6/4)
13.50Broad Singlet


NMR
~19.5

~130-140Aromatic Carbons
~168.0Carbonyl

Note: The coupling constant (


) of ~2.0 Hz is characteristic of meta-coupling between the protons at positions 4 and 6, confirming the 3,5-substitution pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction at pos. 3Increase reaction time at reflux (85°C+). Ensure sufficient excess of chlorinating agent (2.2 - 2.5 eq).
Impurity: Benzyl Chloride Radical substitution on MethylExclude light . Ensure catalyst (

or

) is active/dry. Lower temp if possible, but 3-pos requires heat.
Impurity: Mono-chloro Stoichiometry errorCheck

quality (it degrades over time). Add 0.5 eq extra.
Colored Product Residual Iodine or IronWash organic phase with Sodium Thiosulfate (for Iodine) or dilute HCl (for Iron).

References

  • Direct Chlorination Principles

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience. (Explains cooperative directing effects in EAS).

  • Sulfuryl Chloride Methodology

    • Wymann, W. E., et al. "Sulfuryl Chloride as a Chlorinating Agent."[1] Synthetic Communications, 1988.[1]

  • Patent Literature (Analogous Processes)
  • Regioselectivity Studies

    • Stock, L. M., & Brown, H. C.[1] "A Quantitative Treatment of Directive Effects in Aromatic Substitution." Advances in Physical Organic Chemistry.

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Chlorine gas and Sulfuryl chloride are toxic and corrosive.

Sources

Application

Application Notes &amp; Protocols: Strategic Chlorination of o-Toluic Acid and Its Derivatives

Foreword: A Tale of Two Reactivities In the landscape of synthetic organic chemistry, o-toluic acid (2-methylbenzoic acid) and its derivatives represent a class of uniquely versatile building blocks.[1] Their utility in...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Tale of Two Reactivities

In the landscape of synthetic organic chemistry, o-toluic acid (2-methylbenzoic acid) and its derivatives represent a class of uniquely versatile building blocks.[1] Their utility in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers is well-established.[2][3] The strategic introduction of chlorine atoms into these molecules can dramatically alter their properties and open new avenues for molecular elaboration. However, the chlorination of o-toluic acid is not a monolithic process. The molecule possesses two distinct sites susceptible to chlorination: the aromatic ring and the benzylic methyl group.

The choice of reaction conditions dictates a critical divergence in mechanism and outcome, leading to either electrophilic aromatic substitution on the ring or a free-radical reaction on the side-chain.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing these transformations, offering detailed, field-proven protocols to achieve selective chlorination with precision and control.

Part 1: Ring Chlorination via Electrophilic Aromatic Substitution (EAS)

The introduction of a chlorine atom onto the aromatic core of o-toluic acid proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism.[5] This pathway involves the attack of the electron-rich benzene ring on a potent electrophile, typically a "Cl⁺" species generated in situ.

Mechanistic Rationale & Regioselectivity

The regiochemical outcome of the EAS reaction on o-toluic acid is a classic case of competing directing effects. The molecule contains two substituents with opposing electronic influences:

  • Methyl Group (-CH₃): An activating, ortho-, para-director. It enriches the electron density at positions 4 and 6.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director. It withdraws electron density from the ring, directing incoming electrophiles to position 5.

The interplay between the activating -CH₃ and deactivating -COOH groups means that precise control is necessary to avoid the formation of complex product mixtures. The reaction generally favors substitution at the positions most activated by the methyl group and least deactivated by the carboxylic acid.

EAS_Mechanism Benzene o-Toluic Acid Ring Intermediate Arenium Ion (Sigma Complex) (Resonance Stabilized) Benzene->Intermediate π-bond attacks Cl⁺ E_plus Cl⁺-Lewis Acid Complex (e.g., Cl-Cl-FeCl₃) E_plus->Intermediate Product Chlorinated o-Toluic Acid Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus Catalyst_Regen FeCl₄⁻ H_plus->Catalyst_Regen regenerates catalyst Catalyst_Regen->E_plus FeCl₃ + HCl

Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).

Protocol 1: Ring Chlorination using Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) can serve as a convenient source of chlorine for ring chlorination, often in the presence of a Lewis acid catalyst. This method can offer good selectivity under controlled conditions.

Materials:

  • o-Toluic Acid

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve o-toluic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise.

  • Reagent Addition: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice. Add 1M HCl and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or flash column chromatography to isolate the desired chlorinated isomer(s).

Protocol 2: Ring Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a safer, solid-phase alternative to gaseous chlorine or liquid sulfuryl chloride.[6][7] For chlorinating deactivated or moderately activated rings, an acid catalyst is often required to enhance the electrophilicity of the chlorine.[8][9]

Materials:

  • o-Toluic Acid derivative (e.g., an ester like methyl o-toluate for better solubility)

  • N-Chlorosuccinimide (NCS)

  • Trifluoromethanesulfonic acid (TfOH) or Boron Trifluoride Hydrate (BF₃-H₂O)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the o-toluic acid derivative (1.0 eq) and NCS (1.1-1.2 eq) in the chosen solvent (e.g., Acetonitrile).

  • Acid Catalyst: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., TfOH, 0.2 eq).[10]

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium thiosulfate solution to quench any unreacted NCS.

  • Washing: Further wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified via flash chromatography on silica gel.

Method Chlorinating Agent Catalyst Typical Conditions Major Products
Lewis Acid CatalysisCl₂ gasFeCl₃0 °C to RT3-chloro- & 5-chloro- isomers
Sulfuryl ChlorideSO₂Cl₂AlCl₃0 °C to RT3-chloro- & 5-chloro- isomers
NCS ActivationNCSTfOH or BF₃-H₂O0 °C to RTGood selectivity for activated rings

Part 2: Benzylic (Side-Chain) Chlorination via Free-Radical Mechanism

To selectively chlorinate the methyl group, the reaction conditions must be shifted away from electrophilic addition towards a free-radical pathway.[4] This is achieved by using light (photochemical initiation) or a radical initiator in the absence of a Lewis acid catalyst.[11][12] The stability of the intermediate benzyl radical makes this position highly susceptible to radical halogenation.[4][13]

Mechanistic Rationale

The free-radical chlorination proceeds via a classic three-step chain reaction:

  • Initiation: UV light or heat cleaves a weak bond (e.g., Cl-Cl or the N-Cl bond in NCS) to generate initial radicals.

  • Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of o-toluic acid, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of the chlorinating agent to form the product, 2-(chloromethyl)benzoic acid, and a new chlorine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Cl₂ I2 2 Cl• I1->I2 UV light (hν) or Heat (Δ) P2 Cl• I2->P2 P1 o-Toluic Acid (R-CH₃) P3 Benzylic Radical (R-CH₂•) P1->P3 H• abstraction P4 HCl P2->P4 P6 Product (R-CH₂Cl) P3->P6 Reaction with Cl₂ P5 Cl₂ P7 Cl• P5->P7 P7->P2 Continues Chain T1 Cl• + Cl• → Cl₂ T2 R-CH₂• + Cl• → R-CH₂Cl T3 2 R-CH₂• → R-CH₂-CH₂-R

Caption: Free-radical mechanism for benzylic chlorination.

Critical Consideration: Substrate Choice

Direct radical chlorination of free o-toluic acid can be problematic. The carboxylic acid proton can interfere with radical pathways, and harsh conditions may lead to decarboxylation or other side reactions. A more robust strategy involves first converting the carboxylic acid into an ester (e.g., methyl or ethyl o-toluate) or an acyl chloride, which are more stable under radical conditions.[14]

Protocol 3: Photochemical Side-Chain Chlorination

This protocol uses UV light to initiate the chlorination of a more stable ester derivative.

Materials:

  • Methyl o-toluate (prepared via Fischer esterification of o-toluic acid)

  • Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂)

  • Carbon Tetrachloride (CCl₄) or another inert solvent (use of CCl₄ should be minimized due to toxicity; alternatives like chlorobenzene can be considered)

  • A photochemical reactor equipped with a UV lamp (e.g., mercury-vapor lamp)

  • Gas dispersion tube

  • Scrubber system for HCl and excess Cl₂

Procedure:

  • Reaction Setup: Charge the photochemical reactor with a solution of methyl o-toluate (1.0 eq) in CCl₄.

  • Inert Atmosphere: Purge the system with nitrogen to remove oxygen, which can inhibit radical reactions.

  • Initiation: Heat the solution to reflux (approx. 77 °C for CCl₄) and turn on the UV lamp.[12]

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate. Alternatively, add SO₂Cl₂ dropwise. The reaction is exothermic; maintain a steady reflux.

  • Monitoring: Monitor the reaction by GC to track the formation of the monochlorinated product and minimize the formation of di- and trichlorinated byproducts. The reaction is typically rapid.

  • Completion and Work-up: Once the desired conversion is reached, turn off the lamp and the chlorine supply. Purge the system with nitrogen to remove residual HCl and Cl₂.

  • Purification: Cool the reaction mixture. The solvent can be removed by distillation. The resulting crude methyl 2-(chloromethyl)benzoate can be purified by vacuum distillation.

Protocol 4: Side-Chain Chlorination via Trichloroisocyanuric Acid (TCCA)

This method provides a solid, easier-to-handle source of chlorine and uses a chemical initiator, avoiding the need for specialized photochemical equipment.[15]

Materials:

  • o-Toluic acid derivative (e.g., methyl 3-methylbenzoate)[15]

  • Trichloroisocyanuric Acid (TCCA)

  • N-hydroxyphthalimide (NHPI) (radical initiator)

  • Optional: Carbon tetrabromide (CBr₄) (co-initiator)[15]

  • Acetonitrile

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of the substrate (1.0 eq) in acetonitrile, add TCCA (0.4 eq, provides Cl⁺), NHPI (0.1 eq), and CBr₄ (0.05 eq).[15]

  • Reaction: Stir the mixture at room temperature (25-30 °C) for 12-24 hours. The use of CBr₄ can significantly reduce reaction times.[15]

  • Work-up: Filter the reaction mixture to remove solid byproducts (cyanuric acid).

  • Extraction: Dilute the filtrate with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel.

Method Substrate Chlorinating Agent Initiator Typical Conditions Product
PhotochemicalMethyl o-toluateCl₂ gasUV LightRefluxing CCl₄Methyl 2-(chloromethyl)benzoate
Radical InitiatorToluene DerivativeNCSAIBN / BPORefluxing CCl₄ or BenzeneBenzylic Chloride
TCCA MethodToluene DerivativeTCCANHPI / CBr₄25-30 °C, AcetonitrileBenzylic Chloride

Part 3: Advanced Protocols for Specific Isomer Synthesis

Direct chlorination is not always the most efficient path to a specific, highly pure isomer. For key intermediates like 2-chloro-6-methylbenzoic acid, multi-step synthetic routes that build the molecule with the desired substitution pattern are often superior.[16][17]

Synthesis of 2-Chloro-6-methylbenzoic Acid

This compound is a valuable building block, but its synthesis via direct chlorination of o-toluic acid is low-yielding and produces difficult-to-separate isomers.[16][17] The following methods offer high-yield, scalable alternatives.

Method A: From 2-Chloro-6-fluorobenzaldehyde [16][17] This three-step, one-pot sequence provides the target acid in high overall yield (85%).

  • Imine Formation: Reaction of 2-chloro-6-fluorobenzaldehyde with n-butylamine.

  • Grignard Addition: Treatment of the resulting imine with methylmagnesium chloride introduces the methyl group, yielding 2-chloro-6-methylbenzaldehyde after hydrolysis.

  • Oxidation: Oxidation of the aldehyde using sodium chlorite (NaClO₂) affords the final product, 2-chloro-6-methylbenzoic acid.[17]

Caption: High-yield synthesis of 2-chloro-6-methylbenzoic acid.

Method B: From 3-Chloro-2-iodotoluene via Carbonylation [16][17] This two-step process achieves an even higher yield (94%) and is suitable for large-scale production.

  • Carbonylation: Palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol to give methyl 2-chloro-6-methylbenzoate.

  • Hydrolysis: Saponification of the methyl ester to yield the desired carboxylic acid.

References

  • Cen, S., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(3), 241-244. Available at: [Link]

  • Potaczek, P., et al. (2016). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 52, 843-851. Available at: [Link]

  • ResearchGate. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Davies, W., & Perkin, W. H. (1922). CCLX1V.-The Chlorination and Bromination of the Toluic Acids and the Preparation of the Phthal-aldehydic Acids. Journal of the Chemical Society, Transactions, 121, 2202-2226. Available at: [Link]

  • MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts, 8(11), 532. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Photochlorination. Available at: [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Available at: [Link]

  • ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

  • NIH. (n.d.). Ketone-catalyzed photochemical C(sp3)–H chlorination. Available at: [Link]

  • Scilit. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available at: [Link]

  • Vaia. (n.d.). Problem 77 Chlorination of toluene in the p... Available at: [Link]

  • ACS Publications. (n.d.). Mild Aliphatic and Benzylic Hydrocarbon C–H Bond Chlorination Using Trichloroisocyanuric Acid. Available at: [Link]

  • RSC Publishing. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available at: [Link]

Sources

Method

Application Note: Esterification Protocols for 3,5-Dichloro-2-methylbenzoic Acid

This Application Note is designed for researchers and process chemists requiring high-efficiency esterification of 3,5-Dichloro-2-methylbenzoic acid . The target molecule features a mono-ortho-methyl group at position 2,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-efficiency esterification of 3,5-Dichloro-2-methylbenzoic acid .

The target molecule features a mono-ortho-methyl group at position 2, which is sterically "buttressed" by the chlorine atom at position 3. This structural rigidity prevents the methyl group from rotating away from the reaction center, significantly increasing steric hindrance compared to simple o-toluic acid. Consequently, standard Fischer esterification methods often suffer from poor conversion rates.

This guide presents three protocols, ranked by reliability and scalability.

Executive Summary & Strategic Decision Matrix

For this specific substrate, the Acid Chloride Method is the gold standard for scale-up due to its ability to overcome the "buttressed" steric hindrance. The Alkyl Halide Method is superior for small-scale, high-value synthesis where mild conditions are required.

Method Selection Decision Tree

DecisionTree Start Start: Choose Method Scale Scale of Reaction? Start->Scale Small Small Scale (<5g) High Purity Req. Scale->Small MedChem Large Large Scale (>10g) Cost Sensitive Scale->Large Process Chem AcidSen Acid Sensitive Moieties? Small->AcidSen Method1 Method 1: Acid Chloride Route (Robust, Scalable) Large->Method1 Yes Yes AcidSen->Yes Avoid H+ No No AcidSen->No Method3 Method 3: Modified Fischer (Slow, Equilibrium) Method1->Method3 If SOCl2 prohibited Method2 Method 2: Alkyl Halide (Base) (Mild, Quant. Yield) Yes->Method2 No->Method1

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and sensitivity.

Technical Analysis of the Substrate

  • Steric Environment: The carboxylic acid is flanked by a methyl group at C2. Crucially, the chlorine at C3 exerts a buttressing effect , locking the C2-methyl group in place and preventing it from bending away from the reaction center.

  • Electronic Environment: The chlorines at C3 and C5 are electron-withdrawing (

    
    -inductive), increasing the acidity of the carboxylic proton (
    
    
    
    approx 2.8-3.0) but decreasing the nucleophilicity of the carbonyl oxygen.
  • Implication: Direct nucleophilic attack on the carbonyl carbon (Fischer) is kinetically retarded. Activation of the carboxyl group into a highly reactive species (Acid Chloride) or converting the reaction into an

    
     attack by the carboxylate oxygen (Alkyl Halide method) is preferred.
    

Detailed Protocols

Method 1: The Acid Chloride Route (Recommended for Scale-Up)

Mechanism: Conversion to acyl chloride using Thionyl Chloride (


), followed by alcoholysis.
Why:  The acyl chloride intermediate is planar and highly electrophilic, effectively bypassing the steric energy barrier.
Reagents
  • 3,5-Dichloro-2-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Anhydrous Methanol (Excess, solvent) or ROH of choice.

  • Dichloromethane (DCM) or Toluene (Solvent for Step 1)

Protocol
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the benzoic acid (e.g., 10 g) in dry Toluene (50 mL).

  • Catalysis: Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for catalyzing the reaction of hindered acids.

  • Chlorination: Add

    
     dropwise at room temperature. Once addition is complete, heat the mixture to reflux (75-80°C)  for 2-3 hours.
    
    • QC Check: Monitor by TLC (convert an aliquot to methyl ester) or simply observe the cessation of gas evolution (

      
      /HCl).
      
  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
     and Toluene. This yields the crude acid chloride as an oil or low-melting solid.
    
    • Critical Step: Do not purify. Proceed immediately to avoid hydrolysis.

  • Esterification: Dissolve the residue in dry DCM (30 mL) or use neat alcohol if cheap. Cool to 0°C.

  • Addition: Add the alcohol (Methanol, Ethanol) slowly. If using a valuable alcohol, use 1.1 equiv and include a base like Triethylamine (1.2 equiv) to scavenge HCl. For Methanol, simply refluxing the acid chloride in neat Methanol for 1 hour is sufficient.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with Sat.

    
     (to remove unreacted acid), Water, and Brine.[1] Dry over 
    
    
    
    .

Expected Yield: 90-95%

Method 2: The Alkyl Halide / Base Route (Recommended for High Value/Small Scale)

Mechanism:


 nucleophilic substitution. The sterically hindered carboxylate attacks the unhindered alkyl halide.
Why:  Steric hindrance at the acid does not affect the rate of this reaction significantly because the bond is forming at the alkyl halide's carbon, not the crowded carbonyl carbon.
Reagents
  • 3,5-Dichloro-2-methylbenzoic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (1.2 equiv for faster rates)
  • Methyl Iodide (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.

Protocol
  • Deprotonation: Dissolve the acid (e.g., 1.0 g) in DMF (5-10 mL). Add

    
     (powdered). Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is toxic/carcinogenic; use a fume hood).

  • Reaction: Stir at RT for 3–6 hours. For bulkier alkyl groups (e.g., Ethyl, Isopropyl), heat to 50-60°C.

  • Workup: Pour the mixture into ice-water (50 mL). The ester often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.[2]

    • If oil: Extract with Ethyl Acetate/Hexane (1:1), wash rigorously with water (3x) to remove DMF, then Brine.

  • Purification: Usually not required. Recrystallize from Hexane/EtOH if necessary.

Expected Yield: >95% (Quantitative)

Method 3: Modified Fischer Esterification (Optimization for Hindered Acids)

Mechanism: Acid-catalyzed equilibrium. Why: Only use if acid chlorides or alkyl halides are prohibited. Requires forcing conditions due to the "buttressing" effect.

Protocol Optimization
  • Catalyst: Use Sulfuric Acid (

    
    )  (5-10 mol%) or Thionyl Chloride  (used as an in-situ acid generator in MeOH).
    
  • Water Scavenging: Add Trimethyl Orthoformate (1.0 equiv) to the reaction mixture. This reacts with water produced during esterification to form methanol and methyl formate, driving the equilibrium to the right.

  • Conditions: Reflux for 12-24 hours. Standard 2-hour reflux will likely result in <60% conversion.

Analytical Data & Quality Control

Comparison of Methods
FeatureMethod 1: Acid ChlorideMethod 2: Alkyl HalideMethod 3: Fischer
Reaction Time 3-4 Hours3-6 Hours12-24 Hours
Yield High (90-95%)Very High (>95%)Moderate (60-80%)
Purification ExtractionPrecipitation/ExtractionDistillation/Column
Steric Tolerance ExcellentExcellentPoor
Atom Economy ModerateLow (Iodide waste)High
QC Parameters (for Methyl Ester)
  • HPLC: C18 Column, Acetonitrile/Water gradient. The ester will elute significantly later than the acid due to loss of polarity.

  • NMR (

    
    ): 
    
    • Look for the disappearance of the broad -COOH singlet (>11 ppm).

    • Appearance of the Methyl ester singlet (

      
       3.90 ppm).
      
    • Aromatic protons: Two doublets (due to meta-coupling,

      
      ) around 7.2 - 7.6 ppm.
      
  • IR: Shift of Carbonyl stretch from

    
    1690 
    
    
    
    (acid dimer) to
    
    
    1725
    
    
    (ester).

Workflow Visualization

Workflow Start 3,5-Dichloro-2-methylbenzoic acid Step1 Activation: SOCl2, cat. DMF Toluene, Reflux 2h Start->Step1 Dehydration/Chlorination Inter Intermediate: Acid Chloride Step1->Inter -SO2, -HCl Step2 Esterification: MeOH (excess) 0°C to RT Inter->Step2 Nucleophilic Acyl Substitution Workup Workup: Evaporate, Wash (NaHCO3) Step2->Workup Final Product: Methyl 3,5-dichloro-2-methylbenzoate Workup->Final

Figure 2: Workflow for the Acid Chloride Esterification Method.

References

  • BenchChem. Preparation of Ethyl 3,5-Dichloro-2-methylbenzoate. Retrieved from .

  • Organic Syntheses. Direct Esterification Protocols for Benzoic Acid Derivatives. Org. Synth. Coll. Vol. 1, p. 402. Accessible via .

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for DMAP catalysis in hindered systems).

  • Goossen, L. J., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. (Discusses steric limitations of ortho-substituted benzoic acids).
  • Sigma-Aldrich. 3,5-Dichloro-2-methylbenzoic acid methyl ester Product Sheet. .[4]

Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Methyl Iodide, DMF). All work must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,5-Dichloro-2-methylbenzoic Acid

This Application Note is designed for research chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5318-79-6) . The protocols below address...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5318-79-6) .

The protocols below address the specific challenges of this substrate: regioselectivity (C3 vs. C5), steric hindrance (ortho-methyl group), and the free carboxylic acid functionality.

Executive Summary & Mechanistic Insight[1][2][3][4]

3,5-Dichloro-2-methylbenzoic acid presents a unique "molecular landscape" for palladium-catalyzed cross-coupling.[1] Unlike symmetrical dihalo-arenes, the presence of the 2-methyl group breaks the symmetry, creating a distinct steric bias between the two chlorine atoms.

The Regioselectivity Map
  • C5-Chlorine (Target for Mono-coupling): This position is sterically accessible.[1] It is flanked by protons at C4 and C6.[1] It is electronically activated by the electron-withdrawing carboxylic acid (meta-position).[1]

  • C3-Chlorine (Hindered): This position is significantly deactivated due to steric crowding .[1] It is "sandwiched" between the bulky 2-methyl group and the C4 proton.

  • 2-Methyl Group: Acts as a steric gatekeeper, preventing oxidative addition at C3 under mild conditions.[1]

  • Carboxylic Acid (C1): Can poison Pd catalysts or reduce solubility.[1] Converting to the methyl ester (Protocol A) is highly recommended for initial screening, though direct acid coupling (Protocol C) is possible with specific bases.

Mechanistic Hypothesis: Under kinetically controlled conditions, oxidative addition will occur exclusively at C5 .[1]

Regioselectivity Substrate 3,5-Dichloro-2-methylbenzoic acid C5_Site C5-Position (Sterically Open) FAST Oxidative Addition Substrate->C5_Site Preferred Path C3_Site C3-Position (Sterically Hindered by 2-Me) SLOW Oxidative Addition Substrate->C3_Site Blocked Product 5-Aryl-3-chloro-2-methylbenzoic acid C5_Site->Product Suzuki Cycle

Figure 1: Regioselectivity map driven by the steric bulk of the 2-methyl group.

Pre-Reaction Preparation: Substrate Protection (Protocol A)

While direct coupling of the acid is feasible, masking the acid as a methyl ester significantly improves the solubility of the aryl chloride and prevents catalyst deactivation by carboxylate coordination.

Protocol A: Methyl Esterification (Recommended)

  • Reagents: 3,5-Dichloro-2-methylbenzoic acid (1.0 equiv), Methanol (solvent), H2SO4 (cat.) or SOCl2 (1.2 equiv).[1]

  • Procedure: Reflux in MeOH with catalytic sulfuric acid for 4 hours.

  • Workup: Concentrate, neutralize with NaHCO3, extract with EtOAc.

  • Outcome: Yields Methyl 3,5-dichloro-2-methylbenzoate . This lipophilic intermediate allows for the use of standard non-polar solvents (Toluene, THF) in the coupling step.

Protocol B: Regioselective Mono-Coupling (Targeting C5)

This protocol is optimized to couple the C5-Cl selectively while leaving the C3-Cl intact.[2] We utilize Buchwald dialkylbiaryl phosphine ligands (specifically XPhos or SPhos) which are excellent for activating aryl chlorides but bulky enough to respect the substrate's steric bias.[1]

Experimental Design Table
ComponentReagentEquiv.[3][1][4][5][6][7][8][9]Role
Substrate Methyl 3,5-dichloro-2-methylbenzoate1.0Electrophile
Coupling Partner Aryl Boronic Acid1.1Nucleophile (Limit to 1.1 to prevent bis-coupling)
Catalyst Precursor Pd2(dba)30.01 (1 mol%)Pd(0) Source
Ligand XPhos (or SPhos)0.04 (4 mol%)Promotes OA at C5; bulky nature prevents C3 attack
Base K3PO4 (anhydrous)2.0Anhydrous base minimizes hydrolysis
Solvent Toluene / Water (10:[1]1)0.2 MBiphasic system ensures salt solubility
Temp/Time 80 °C4-12 hMonitor by HPLC
Step-by-Step Procedure
  • Inert Atmosphere: Charge a reaction vial with a magnetic stir bar. Evacuate and backfill with Nitrogen (3x).[1]

  • Catalyst Loading: Add Pd2(dba)3 (1 mol%) and XPhos (4 mol%). Add Toluene (anhydrous) and stir at RT for 5 mins to generate the active catalytic species (Solution turns from dark red to orange/brown).

  • Substrate Addition: Add the Methyl 3,5-dichloro-2-methylbenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Solvent: Add degassed Water (10% v/v relative to Toluene).

  • Reaction: Seal the vial and heat to 80 °C .

    • Critical Checkpoint: Monitor by HPLC/LC-MS after 2 hours. You should see the mono-coupled product (Mass = M + Aryl - Cl).[1] If <10% conversion, increase temp to 100 °C.

  • Workup: Cool to RT. Filter through a pad of Celite.[1] Dilute with EtOAc, wash with brine.[1] Dry over MgSO4.[1]

  • Purification: Flash chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct.

Protocol C: Direct Coupling of the Free Acid

If esterification is not an option, use this aqueous-phase protocol. Note that the carboxylate salt formed in situ is less electrophilic than the ester, requiring a more active catalyst system.

Experimental Design Table
ComponentReagentEquiv.[3][1][4][5][6][7][8][9]Role
Substrate 3,5-Dichloro-2-methylbenzoic acid1.0Electrophile
Catalyst Pd(OAc)2 2 mol%Simple Pd(II) source
Ligand sSPhos (Water soluble)4 mol%Sulfonated SPhos for aqueous solubility
Base Na2CO33.5 Needs extra base to deprotonate COOH (1 eq) + Reaction (2 eq)
Solvent Water / Acetonitrile (1:[1]1)0.15 MHomogeneous/semi-homogeneous mix
Temp 90 °C16 hHigher temp required for free acid
Step-by-Step Procedure
  • Salt Formation: Dissolve the benzoic acid derivative in the Water/MeCN mixture.[1] Add Na2CO3.[1][10] Stir for 10 min until CO2 evolution ceases (formation of sodium benzoate).

  • Catalyst Addition: Add Pd(OAc)2, Ligand, and Boronic Acid.[1][11]

  • Reaction: Heat to 90 °C under Nitrogen.

  • Workup (Specific):

    • Acidify: The product will be in the aqueous phase as a salt. Wash the reaction mixture with Ether (removes non-acidic impurities/homocoupled boronic acid).[1]

    • Precipitate: Acidify the aqueous layer carefully with 1M HCl to pH 2.[1] The product (free acid) should precipitate.[1] Filter and dry.[1]

Protocol D: Forcing Conditions (Bis-Coupling or C3 Activation)

If the target is to couple at the hindered C3 position (either after C5 coupling or simultaneously), you must overcome the steric barrier of the 2-methyl group.

  • Ligand Switch: Use Spherical ligands like PCy3 or P(t-Bu)3 (highly electron-rich, small cone angle compared to biaryls) or NHC ligands (PEPPSI-IPr).[1]

  • Temperature: Requires reflux in high-boiling solvents (Xylene, 140 °C) or Microwave irradiation.[1]

  • Boronic Acid: Excess (3.0+ equiv).[1]

Workflow for Bis-Coupling:

  • Use Pd-PEPPSI-IPr (2 mol%).[1]

  • Solvent: Dioxane or DMF (120 °C).

  • Base: Cs2CO3 (stronger base, "Cesium Effect" aids solubility and halide abstraction).[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction Oxidative addition failure (Cl is inert).[1]Switch to XPhos Pd G3 precatalyst. Increase Temp to 110 °C. Ensure inert atmosphere (O2 kills active Pd).
Protodeboronation Boronic acid unstable.[1]Switch to Potassium Trifluoroborate (R-BF3K) salts.[1] Use anhydrous conditions (Dioxane/Cs2CO3).[1]
Regioselectivity Loss C3 coupling observed.[1]Lower temperature.[1] Use bulkier ligand (BrettPhos) to increase steric discrimination.[1]
Black Precipitate Pd aggregation (Pd black).[1]Ligand concentration too low.[1] Add more ligand (L:Pd ratio 2:1 or 4:1).[1]

References

  • Mechanistic Basis of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]

  • Coupling of Aryl Chlorides: Old, D. W.; Wolfe, J. P.; Buchwald, S. L.[1] "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120(37), 9722–9723. Link[1]

  • Regioselectivity in Polyhalogenated Heterocycles (Analogous Systems): Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles."[1] Tetrahedron, 2005 , 61(9), 2245-2267.[1] Link[1]

  • Coupling of Free Carboxylic Acids: Zhou, C.; Larock, R. C.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids in the Presence of Free Carboxylic Acids." Journal of Organic Chemistry, 2005 , 70, 3765-3777. (Note: Validates the use of excess base for in-situ protection).

  • Steric Hindrance in Suzuki Coupling: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685-4696. Link[1]

Disclaimer: These protocols involve the use of transition metal catalysts and halogenated aromatic compounds.[12][11] Standard laboratory safety procedures (PPE, fume hood) must be followed.[1] The regioselectivity described is theoretical based on steric principles and analogous literature; experimental validation on your specific substrate is required.

Sources

Method

Application Note: Preparation and Handling of 3,5-Dichloro-2-methylbenzoyl Chloride

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale The synthesis of 3,5-dichloro-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

The synthesis of 3,5-dichloro-2-methylbenzoyl chloride (CAS: 1803836-08-9) [1] from its precursor, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567-48-0) [2], is a fundamental transformation in the synthesis of halogenated pharmaceutical intermediates.

Converting this specific benzoic acid derivative to an acyl chloride presents unique kinetic challenges. The structural motif—an ortho-methyl group coupled with two meta-chlorine atoms—imparts significant steric hindrance around the carbonyl carbon and reduces the nucleophilicity of the carboxylic oxygen via electron withdrawal.

Reagent Selection: Overcoming Steric Hindrance

To overcome this kinetic barrier without resorting to harsh thermal conditions (which can lead to decarboxylation or unwanted side reactions), oxalyl chloride (


)  mediated by a catalytic amount of N,N-dimethylformamide (DMF)  is the superior reagent system [3].

While thionyl chloride (


) is a traditional alternative, oxalyl chloride is preferred for sterically hindered substrates because it operates efficiently at room temperature. The addition of DMF generates a highly electrophilic Vilsmeier-Haack intermediate  (a chloroiminium ion). This intermediate rapidly activates the sterically hindered carboxylic acid, driving the reaction forward irreversibly through the evolution of gaseous byproducts.

Mechanism A 3,5-Dichloro-2-methylbenzoic acid (Sterically Hindered) C Vilsmeier-Haack Chloroiminium Ion A->C Nucleophilic Attack B Oxalyl Chloride + DMF (Catalytic System) B->C Activation D 3,5-Dichloro-2-methylbenzoyl chloride (Target Product) C->D Acyl Substitution E Gaseous Byproducts (CO2, CO, HCl) C->E Irreversible Gas Evolution

Chemical activation pathway via the Vilsmeier-Haack intermediate.

Quantitative Reagent Data & Method Selection

To ensure reproducibility, all quantitative data for a standard 10 mmol scale reaction is summarized below.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
3,5-Dichloro-2-methylbenzoic acid 205.041.02.05 g (10 mmol)Substrate
Oxalyl Chloride 126.931.21.03 mL (12 mmol)Primary Chlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.011-2 dropsNucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A20 mLAnhydrous Solvent
Table 2: Comparative Analysis of Chlorinating Agents for Hindered Acids
Chlorinating AgentReaction TempByproductsSuitability for Hindered AcidsRelative Yield
Oxalyl Chloride + DMF 0°C to 25°CCO₂ ↑, CO ↑, HCl ↑Excellent (Mild conditions)>95%
Thionyl Chloride + DMF 75°C (Reflux)SO₂ ↑, HCl ↑Good (Requires heating)85-90%
Phosphorus Pentachloride 100°C+POCl₃, HCl ↑Moderate (Harsh, difficult workup)<80%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By observing specific macroscopic changes (e.g., gas evolution, mass balance), the operator can confirm the success of each step without immediate need for complex spectroscopic analysis.

Workflow Step1 1. System Purging Flame-dry & backfill with N2 Step2 2. Substrate Dissolution Acid + DCM + DMF at 0°C Step1->Step2 Step3 3. Controlled Chlorination Dropwise (COCl)2 addition Step2->Step3 Step4 4. Reaction Maturation Stir at RT (Self-validating gas evolution) Step3->Step4 Step5 5. Vacuum Concentration Remove DCM and excess (COCl)2 Step4->Step5 Step6 6. Downstream Application Store at -20°C or use immediately Step5->Step6

Step-by-step experimental workflow for the synthesis of the acid chloride.

Step-by-Step Methodology

Step 1: Apparatus Setup & System Purging

  • Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Nitrogen (

    
    ) or Argon.
    
  • Causality: Acid chlorides are highly susceptible to hydrolysis. Even trace atmospheric moisture will revert the product back to the starting benzoic acid, destroying the yield.

Step 2: Substrate Dissolution

  • Action: Add 3,5-dichloro-2-methylbenzoic acid (2.05 g, 10 mmol) to the flask, followed by 20 mL of anhydrous Dichloromethane (DCM). Add 1-2 drops of anhydrous DMF.

  • Causality: DCM provides a non-reactive, low-boiling medium. The DMF must be added before the oxalyl chloride to ensure the immediate formation of the catalytic Vilsmeier-Haack intermediate upon chlorinating agent introduction.

Step 3: Controlled Chlorination

  • Action: Cool the reaction flask to 0°C using an ice-water bath. Using a glass syringe, add oxalyl chloride (1.03 mL, 12 mmol) dropwise over 5-10 minutes.

  • Causality: The reaction between oxalyl chloride and DMF is highly exothermic. Cooling to 0°C prevents the rapid, uncontrolled release of

    
     and 
    
    
    
    gases, which could cause the reaction mixture to bump or compromise the septum seal.

Step 4: Reaction Maturation (Self-Validation Checkpoint)

  • Action: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 to 3 hours.

  • Validation: Monitor the reaction visually. The conversion is actively occurring as long as effervescence (bubbling of

    
    , 
    
    
    
    , and
    
    
    ) is observed. The complete cessation of gas evolution is your self-validating indicator that the sterically hindered carboxylic acid has been fully consumed.

Step 5: Vacuum Concentration

  • Action: Transfer the reaction mixture to a rotary evaporator. Remove the DCM solvent and the excess volatile oxalyl chloride under reduced pressure (water bath at 30°C).

  • Causality: Oxalyl chloride (boiling point 61°C) and DCM (boiling point 39.6°C) are easily removed under vacuum, leaving behind the heavier acyl chloride. This eliminates the need for aqueous workup, which would hydrolyze the product.

  • Validation: Weigh the crude residue. The mass should closely approximate the theoretical yield of 2.23 g. A significantly higher mass indicates incomplete solvent/reagent removal; a lower mass indicates potential hydrolysis or mechanical loss.

Quality Control & Storage

Because 3,5-dichloro-2-methylbenzoyl chloride is a highly reactive electrophile, it should ideally be used immediately in downstream amidation or esterification reactions (e.g., reacting with an amine in the presence of triethylamine).

If storage is mandatory:

  • Flush the flask containing the neat oil/solid with Argon.

  • Seal tightly with Parafilm over a ground-glass stopper.

  • Store at -20°C in a desiccator.

  • Note: The compound is a potent lachrymator and corrosive agent. All handling must be performed inside a certified chemical fume hood.

References

The protocols and chemical data utilized in this application note are grounded in established synthetic methodologies and verified chemical databases:

Application

Application Note: Recrystallization &amp; Purification of 3,5-Dichloro-2-methylbenzoic Acid

[1] Abstract & Scope This application note details the purification of 3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9), a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the purification of 3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9), a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Due to the regioselectivity challenges in chlorinating o-toluic acid, crude batches often contain structural isomers (e.g., 3-chloro-2-methylbenzoic acid, 5-chloro-2-methylbenzoic acid) and over-chlorinated byproducts.

This guide provides a chemically grounded solvent selection strategy, a rapid screening protocol, and a validated recrystallization methodology to achieve >98% purity (HPLC).

Compound Profile & Solubility Logic

PropertyValueImplication for Purification
Molecular Formula C₈H₆Cl₂O₂Moderate lipophilicity due to chloro- substituents.
Molecular Weight 205.04 g/mol Suitable for standard organic solvent handling.
Acid Dissociation (pKa) ~2.8 - 3.2 (Est.)Stronger acid than benzoic acid due to electron-withdrawing Cl groups.
Key Impurities 3-chloro-2-methylbenzoic acid; 5-chloro-2-methylbenzoic acidIsomers with similar solubility profiles require high-selectivity solvent systems.
Theoretical Solvent Selection

For polychlorinated benzoic acids, the interplay between the polar carboxylic acid "head" and the lipophilic chlorinated aromatic "tail" dictates solubility.

  • Protic Solvents (Alcohols): Methanol and Ethanol form hydrogen bonds with the carboxylic acid. Solubility is often too high at room temperature (RT), necessitating an anti-solvent (water) or significant cooling.

  • Non-Polar Solvents (Toluene/Heptane): Rely on

    
    -
    
    
    
    stacking and van der Waals forces. These are excellent for removing polar impurities but may require large volumes if the target compound is sparingly soluble.
  • Aprotic Polar Solvents (Ethyl Acetate): Good general solubility but often fail to discriminate between regioisomers.

Recommendation: Based on structural analogs (e.g., 3,5-dichloro-4-methylbenzoic acid), Methanol or Aqueous Ethanol are the primary candidate systems [1, 2]. Toluene is a secondary candidate specifically for removing over-chlorinated, non-polar byproducts.

Solvent Screening Protocol (Decision Matrix)

Before committing the entire batch, perform this rapid screen to determine the optimal solvent system for your specific impurity profile.

Rapid Screening Workflow

Objective: Identify a solvent where the target is soluble at reflux (


) but insoluble at 

or

.

Protocol:

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent.

  • Heat to reflux.[1]

    • If soluble: Cool to RT. If crystals form, Candidate .[2][3][4]

    • If insoluble: Add solvent in 0.2 mL increments (up to 2.0 mL).

    • If still insoluble: Solvent is too weak (Discard).

    • If soluble at RT: Solvent is too strong (Try Anti-solvent method).

Logic Diagram (DOT)

SolventScreening Start Start: 100mg Crude + 0.5mL Solvent CheckSolubilityRT Check Solubility at Room Temp (RT) Start->CheckSolubilityRT HeatReflux Heat to Reflux CheckSolubilityRT->HeatReflux Insoluble TooStrong Solvent Too Strong (Try Mixed Solvent) CheckSolubilityRT->TooStrong Soluble CheckSolubilityHot Dissolved at Reflux? HeatReflux->CheckSolubilityHot CoolRT Cool to RT / 0°C CheckSolubilityHot->CoolRT Yes AddSolvent Add more solvent (0.2mL increments) CheckSolubilityHot->AddSolvent No CoolRT->TooStrong No Crystals Ideal Ideal Candidate (Proceed to Scale-up) CoolRT->Ideal Crystals Form AddSolvent->CheckSolubilityHot < 2.0mL Total TooWeak Solvent Too Weak (Discard) AddSolvent->TooWeak > 2.0mL Total

Figure 1: Decision matrix for selecting the optimal recrystallization solvent.

Detailed Recrystallization Protocols

Method A: Aqueous Ethanol (Preferred for General Purity)

This method utilizes the "anti-solvent" effect of water to force crystallization, effectively removing water-soluble impurities and some isomer mixtures.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)

Step-by-Step:

  • Dissolution: Place 10.0 g of crude 3,5-Dichloro-2-methylbenzoic acid in a 250 mL Erlenmeyer flask.

  • Add 30 mL Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.

  • Titration: If solids remain, add hot ethanol in 2 mL portions until the solution is clear.

    • Note: If the solution is dark/colored, add 0.5 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Nucleation Point: Remove from heat. While still hot, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Slow cooling promotes larger, purer crystals.[3]

    • Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel under vacuum.

  • Wash: Wash the filter cake with 10 mL of cold 50:50 Ethanol:Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Methanol (High Throughput)

Best for removing highly non-polar impurities or when the starting material is >90% pure [2].

Step-by-Step:

  • Suspend crude solid in Methanol (ratio: 1 g solute : 3 mL solvent).

  • Heat to reflux.[1] If not dissolved, add methanol until dissolution is complete.

  • Allow to cool slowly to RT.[3]

  • If yield is low (<50%), concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Compound separates as a liquid oil before crystallizing.[3]Solution is too concentrated or cooling is too fast. Reheat and add 10-20% more solvent. Stir vigorously during cooling.
Low Yield Compound is too soluble in the cold solvent.Cool to -10°C (salt/ice bath). If using Method A, increase the water (anti-solvent) ratio.
Colored Impurities Oxidation byproducts trapped in crystal lattice.Perform a Hot Filtration step with activated carbon (see Method A, Step 3).[3]
Purity Unchanged Isomers are co-crystallizing.Switch solvent class.[3] If Alcohol failed, try Toluene or Acetic Acid [3].

Analytical Validation

Do not rely solely on visual appearance. Validate purity using the following metrics:

  • Melting Point (MP):

    • Pure 3,5-Dichloro-2-methylbenzoic acid should have a sharp melting range.[3][5]

    • Target:184–188°C (Note: Verify against specific isomer standard; related isomers melt in similar ranges, so MP alone is insufficient) [4].

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (typically 40:60 to 90:10).

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: >98.0% Area Under Curve (AUC).

References

  • ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid (Isomer Analog) Purification Data. Retrieved from

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (Describes methanol recrystallization for the regioisomer). Retrieved from

  • Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid derivatives. Retrieved from

  • PubChem. Benzoic acid, 3,5-dichloro-2-methyl- (Compound Summary). Retrieved from

Sources

Method

Application Note: Robust HPLC Method Development for Dichloromethylbenzoic Acids

Abstract Dichloromethylbenzoic acids (e.g., 3,5-dichloro-4-methylbenzoic acid) serve as critical intermediates in the synthesis of agrochemicals and pharmaceuticals, including lamotrigine precursors. Their analysis is co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dichloromethylbenzoic acids (e.g., 3,5-dichloro-4-methylbenzoic acid) serve as critical intermediates in the synthesis of agrochemicals and pharmaceuticals, including lamotrigine precursors. Their analysis is complicated by the presence of positional isomers and strong pH-dependent solubility. This guide outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve regioisomers and quantify impurities. We prioritize a "Quality by Design" (QbD) approach, focusing on mobile phase pH control and column selectivity to ensure method transferability and regulatory compliance.

Physicochemical Context & Challenges

Successful separation relies on understanding the analyte's behavior in solution. Dichloromethylbenzoic acids are weak acids with a hydrophobic aromatic core.

  • Acidity (pKa): The carboxyl group typically has a pKa between 3.5 and 4.0 (e.g., 3,5-dichloro-4-methylbenzoic acid pKa ≈ 3.63).

  • Hydrophobicity (LogP): The addition of two chlorine atoms and a methyl group significantly increases lipophilicity compared to benzoic acid.

  • Isomerism: Regioisomers (e.g., 2,3-dichloro vs. 3,5-dichloro) possess identical mass and similar polarity, making standard C18 separation challenging without optimized selectivity.

The Critical Variable: pH Control To achieve reproducible retention and sharp peak shapes on a C18 column, the analyte must exist primarily in its non-ionized (protonated) form.[1]

  • Rule of Thumb:

    
    
    
  • Target pH: 2.0 – 2.5 . Operating at this pH suppresses ionization (>99% protonated), maximizing interaction with the hydrophobic stationary phase and preventing "ion-exclusion" peak fronting.

Method Development Strategy

Column Selection

While a standard C18 is the workhorse, "Polar Embedded" or "Phenyl-Hexyl" phases often provide superior resolution for aromatic isomers due to


 interactions.
  • Primary Recommendation: C18 (L1) , End-capped, 3.5 µm or 5 µm, 150 x 4.6 mm. (Robust, standard).

  • Alternative for Isomers: Phenyl-Hexyl . If 2,3- and 2,5- isomers co-elute on C18, the unique selectivity of the phenyl ring often resolves them.

Mobile Phase System
  • Buffer (Solvent A): 0.1% Phosphoric Acid (H₃PO₄) or 20 mM Ammonium Phosphate (pH 2.5) .

    • Why: Phosphoric acid is UV transparent at low wavelengths (210 nm). Formic acid (0.1%) is a suitable alternative if MS detection is required, though it has higher UV background at <220 nm.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) .

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic acids. However, Methanol can offer different selectivity if ACN fails to separate specific isomers.

Detection
  • Wavelength: 210 nm (Max sensitivity) and 254 nm (High selectivity).

    • Note: Chlorinated aromatics absorb strongly at 210-220 nm. Use 254 nm to reduce baseline noise from mobile phase impurities if sensitivity permits.

Detailed Experimental Protocol

Reagents & Materials
  • Standards: 3,5-Dichloro-4-methylbenzoic acid (and available isomers).[2]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

  • Additives: Orthophosphoric acid (85%, HPLC grade).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1.

Instrumentation Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled temperature is vital for retention stability)
Detector UV-Vis / DAD
Run Time 20 Minutes
Gradient Program
  • Solvent A: 0.1% H₃PO₄ in Water

  • Solvent B: Acetonitrile[3][4][5]

Time (min)% Solvent A% Solvent BEvent
0.0 7030Initial Hold
2.0 7030Isocratic Hold (Focus sample)
12.0 2080Linear Gradient
15.0 2080Wash
15.1 7030Return to Initial
20.0 7030Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 100% Methanol . (Acids may dissolve slowly in high water content).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial (70:30 Water:ACN) .

    • Critical Step: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent effect" peak distortion (broadening/splitting).

Visualizations

Method Development Decision Tree

This workflow guides the optimization process based on peak resolution.

MethodDevelopment Start Start: Define Analytes (Dichloromethylbenzoic acids) Check_pKa Check pKa (~3.6) Set Mobile Phase pH < 2.5 Start->Check_pKa Select_Column Select Column: C18 (USP L1) Check_pKa->Select_Column Initial_Run Run Scouting Gradient 5-95% ACN Select_Column->Initial_Run Decision_Res Resolution (Rs) > 2.0 for all isomers? Initial_Run->Decision_Res Optimize_Grad Optimize Gradient Slope (Shallower gradient) Decision_Res->Optimize_Grad No (Partial Sep) Change_Selectivity Change Selectivity: 1. Switch to Methanol 2. Switch to Phenyl-Hexyl Column Decision_Res->Change_Selectivity No (Co-elution) Final_Method Finalize Method & Validate Decision_Res->Final_Method Yes Optimize_Grad->Final_Method Change_Selectivity->Final_Method

Caption: Decision tree for optimizing separation of benzoic acid derivatives.

Mechanism of pH Control

Understanding why low pH is mandatory for these analytes.

pH_Mechanism cluster_0 Mobile Phase pH > pKa (e.g. pH 6.0) cluster_1 Mobile Phase pH < pKa (e.g. pH 2.0) Ionized Analyte: Ionized (R-COO⁻) Result1 Low Retention Peak Tailing (Silanol interaction) Ionized->Result1 Unionized Analyte: Unionized (R-COOH) Result2 High Retention Sharp Peaks (Hydrophobic interaction) Unionized->Result2

Caption: Impact of mobile phase pH on analyte ionization and chromatographic behavior.

Validation Parameters (ICH Q2)

To ensure the method is suitable for routine QC, the following criteria must be met:

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 1.5; Theoretical Plates > 50005 Replicate injections of standard.
Linearity R² > 0.9995 concentrations (e.g., 10% to 150% of target).
Precision RSD < 2.0%6 injections of target concentration.
Accuracy Recovery 98.0% – 102.0%Spike placebo matrix at 80%, 100%, 120%.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Dilute standard until noise threshold is met.

Troubleshooting Guide

  • Problem: Peak Tailing

    • Cause: Secondary interaction between the carboxyl group and residual silanols on the silica surface.

    • Fix: Ensure pH is ≤ 2.[1]5. Use a "Base Deactivated" or highly end-capped column (e.g., Zorbax Eclipse, Waters Symmetry). Increase buffer concentration to 25-50 mM.

  • Problem: Retention Time Drift

    • Cause: Inadequate column equilibration or pH fluctuation.

    • Fix: Allow 10-15 column volumes of equilibration between gradient runs. Ensure column temperature is thermostat-controlled.

  • Problem: "Ghost" Peaks

    • Cause: Impurities in the phosphoric acid or water.

    • Fix: Use HPLC-grade additives only. Run a blank gradient to subtract background.

References

  • Krishnaiah, C., et al. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[6] Journal of Chromatographic Science (2012). Retrieved from [Link]

  • SIELC Technologies. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. (2018).[4] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3,5-Dichloro-2-methylbenzoic Acid as an Agrochemical Building Block

Introduction: The Strategic Role of Chlorinated Benzoic Acids in Agrochemical Synthesis In the landscape of modern agricultural chemistry, the development of novel, effective, and selective active ingredients is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Chlorinated Benzoic Acids in Agrochemical Synthesis

In the landscape of modern agricultural chemistry, the development of novel, effective, and selective active ingredients is paramount. Substituted benzoic acids, particularly those featuring chlorine atoms, represent a cornerstone class of molecular scaffolds. Their utility stems from a combination of factors: the carboxylic acid group provides a versatile handle for synthetic modification, while the number and position of chloro- and other substituents on the aromatic ring profoundly influence the molecule's steric and electronic properties. This, in turn, dictates the ultimate biological activity and selectivity of the derived agrochemical.

This guide focuses on 3,5-Dichloro-2-methylbenzoic acid , a key exemplar of this structural class. While its direct incorporation into commercialized products is less documented than some of its close analogues, its chemical architecture makes it a highly valuable and versatile building block for the synthesis of next-generation insecticides, herbicides, and fungicides. We will explore its applications not just through direct pathways but also by drawing field-proven insights from its structural relatives, which are central to some of the most successful agrochemicals on the market. This approach provides a robust framework for researchers and development professionals to understand the causality behind synthetic choices and to unlock the full potential of this important intermediate.

Part 1: A Building Block for Advanced Insecticides

The most significant application for benzoic acid scaffolds analogous to 3,5-Dichloro-2-methylbenzoic acid is in the synthesis of the anthranilic diamide class of insecticides. This class, which includes the blockbuster product Chlorantraniliprole, is renowned for its potent activity against a broad spectrum of chewing pests, coupled with a favorable safety profile for non-target organisms.

Core Concept: The Anthranilic Diamide Pharmacophore

The insecticidal activity of this class is driven by the precise assembly of two key fragments: a substituted pyrazole carboxylic acid and an anthranilic acid derivative. The analogue of our topic compound, 2-amino-5-chloro-3-methylbenzoic acid , serves as the critical anthranilic acid piece in the industrial synthesis of Chlorantraniliprole.[1][2] Understanding this synthesis provides a direct and powerful illustration of the utility of the 3,5-dichloro-2-methylbenzoic acid scaffold.

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamides function by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel critical for muscle contraction.[3] Upon binding, the insecticide locks the channel in a partially open state, leading to the uncontrolled release of Ca²⁺ from internal stores into the cytoplasm. This depletion of calcium stores results in impaired muscle regulation, paralysis, and ultimately, the death of the insect. This specific mode ofaction provides excellent selectivity against insects over vertebrates.

General Synthetic Workflow: Amide Bond Formation

The cornerstone of the synthesis is the formation of an amide bond between the two primary intermediates. This can be achieved via two principal routes: a direct coupling or a two-step process involving a benzoxazinone intermediate. The latter is often favored in industrial processes.[2][4]

G cluster_0 Intermediate Synthesis cluster_1 Coupling Reaction Int_A Intermediate A (3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid) Activation Carboxylic Acid Activation (e.g., MsCl) Int_A->Activation Int_B Intermediate B (2-amino-5-chloro -3-methylbenzoic acid) Int_B->Activation Benzoxazinone Benzoxazinone Intermediate Formation Activation->Benzoxazinone RingOpening Ring Opening (Methylamine) Benzoxazinone->RingOpening FinalProduct Chlorantraniliprole RingOpening->FinalProduct G Herbicide Synthetic Auxin (e.g., Dicamba) Receptor Auxin Receptor Binding Herbicide->Receptor Pathway Signal Transduction Pathway Activation Receptor->Pathway Growth Uncontrolled Cell Growth & Division Pathway->Growth Disruption Disruption of Vascular Tissues Growth->Disruption Death Plant Death Disruption->Death G Start 3,5-Dichloro-2-methyl benzoic acid Activation Activation (e.g., Acid Chloride) Start->Activation Library Library Synthesis (Amides, Esters) Activation->Library Screening In Vitro Antifungal Screening Library->Screening Hit Hit Identification (EC₅₀ Determination) Screening->Hit Lead Lead Optimization Hit->Lead

Sources

Method

reaction conditions for nucleophilic substitution of 3,5-dichloro-2-methylbenzoic acid

Application Note: Precision Nucleophilic Functionalization of 3,5-Dichloro-2-methylbenzoic Acid Part 1: Strategic Analysis & Chemical Logic 1.1 The Substrate Challenge The functionalization of 3,5-dichloro-2-methylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Functionalization of 3,5-Dichloro-2-methylbenzoic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The functionalization of 3,5-dichloro-2-methylbenzoic acid presents a distinct challenge in medicinal and agrochemical synthesis. Unlike activated substrates (e.g., 2,4-dinitrochlorobenzene) that undergo facile Nucleophilic Aromatic Substitution (SNAr), this scaffold is electronically deactivated for direct nucleophilic attack.

  • Electronic Mismatch: The carboxylic acid group (COOH) is an electron-withdrawing group (EWG), which typically activates the ring. However, in this scaffold, the COOH is meta to both chlorine atoms (C3 and C5). SNAr mechanisms require EWGs in the ortho or para positions to stabilize the Meisenheimer complex intermediate.[1][2]

  • Steric Hindrance: The methyl group at C2 exerts significant steric pressure on the C3-chlorine (ortho-relationship), making the C3 position kinetically inaccessible compared to the C5-chlorine.

  • The Solution: To achieve nucleophilic substitution (displacement of Cl), we must bypass the classical SNAr pathway and utilize Transition Metal Catalysis (Palladium or Copper). This approach decouples reactivity from the strict electronic requirements of SNAr.

1.2 Selectivity Map The following diagram illustrates the reactivity landscape, guiding the choice of catalyst and conditions.

ReactivityMap Substrate 3,5-Dichloro-2-methylbenzoic Acid C1_COOH C1-COOH (Directing Group / Acyl Substitution) Substrate->C1_COOH C3_Cl C3-Chlorine (Sterically Hindered by C2-Me) Hard to Access Substrate->C3_Cl C5_Cl C5-Chlorine (Sterically Accessible) Primary Target for Cross-Coupling Substrate->C5_Cl Ester/Amide Formation Ester/Amide Formation C1_COOH->Ester/Amide Formation Standard Activation Requires Specialized Ligands\n(e.g., BrettPhos) Requires Specialized Ligands (e.g., BrettPhos) C3_Cl->Requires Specialized Ligands\n(e.g., BrettPhos) Pd-Catalyzed Amination\n(Buchwald-Hartwig) Pd-Catalyzed Amination (Buchwald-Hartwig) C5_Cl->Pd-Catalyzed Amination\n(Buchwald-Hartwig) Preferred Route

Figure 1: Reactivity landscape of 3,5-dichloro-2-methylbenzoic acid. Note the preferential accessibility of the C5 position.

Part 2: Detailed Protocols

Methodology A: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Target: Replacement of C5-Cl with Primary/Secondary Amines.

Rationale: Palladium catalysis is superior for aryl chlorides, which are typically inert to Copper (Ullmann) conditions unless activated. We utilize bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the unactivated C-Cl bond.

Reagents & Materials:

  • Substrate: 3,5-Dichloro-2-methylbenzoic acid (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv) (e.g., Morpholine, Aniline)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BrettPhos (4-6 mol%) (Crucial for aryl chlorides)

  • Base: Cs2CO3 (3.0 equiv) or NaOtBu (for non-acidic substrates; see Note 1)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol:

  • Esterification Pre-step (Recommended):

    • Why? The free carboxylic acid can poison Pd catalysts or consume base. It is highly recommended to convert the acid to the Methyl Ester (using MeOH/H2SO4) before attempting the coupling.

    • Action: Reflux substrate in MeOH with catalytic H2SO4 for 4h. Neutralize, extract, and dry.[3][4][5] Use the Methyl 3,5-dichloro-2-methylbenzoate for the coupling.

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon: Mix Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (28 mg, 0.06 mmol) in 1,4-Dioxane (2 mL). Stir at 60°C for 5 minutes until the solution turns from dark purple to deep orange/brown (indicates active L-Pd(0) species).

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • Methyl 3,5-dichloro-2-methylbenzoate (219 mg, 1.0 mmol)

      • Amine (1.2 mmol)

      • Cs2CO3 (977 mg, 3.0 mmol)

    • Add the pre-formed catalyst solution via syringe.

    • Add additional Dioxane to reach a total concentration of 0.2 M (5 mL total).

  • Execution:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 100°C in a heating block for 12–18 hours.

    • Monitoring: Check LC-MS for the disappearance of the starting chloride (M+H 219/221) and appearance of the product.

  • Work-up:

    • Cool to room temperature.[6] Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.[6]

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Note 1 (Free Acid Coupling): If you must couple the free acid directly, use LiHMDS (4 equiv) as the base to deprotonate the acid first and generate the soluble carboxylate, then add the catalyst. However, yields are typically 20-30% lower than the ester route.

Methodology B: Copper-Catalyzed C-O Bond Formation (Ullmann-Type)

Target: Replacement of C5-Cl with Phenols or Alcohols.

Rationale: While Pd is expensive, CuI is cost-effective for C-O coupling. The reaction requires higher temperatures and specific ligands to activate the aryl chloride.

Protocol:

  • Components:

    • Substrate: Methyl 3,5-dichloro-2-methylbenzoate (1.0 equiv)

    • Nucleophile: Phenol (1.5 equiv)

    • Catalyst: CuI (10 mol%)

    • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

    • Base: K3PO4 (2.0 equiv)

    • Solvent: DMSO or DMF (High boiling point required).

  • Procedure:

    • Combine all solids in a screw-cap tube.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed DMSO.

    • Heat to 120–130°C for 24 hours.

    • Caution: Reaction may be sluggish due to the meta deactivation. If incomplete, increase catalyst loading to 20 mol%.

Part 3: Experimental Workflow & Troubleshooting

Workflow Diagram

This flowchart visualizes the decision process for functionalizing this specific scaffold.

Workflow Start Start: 3,5-Dichloro-2-methylbenzoic Acid Decision Target Transformation? Start->Decision RouteA Route A: C-N Bond (Amination) Decision->RouteA RouteB Route B: C-O Bond (Etherification) Decision->RouteB Step1 Step 1: Protect COOH as Methyl Ester (MeOH, H2SO4, Reflux) RouteA->Step1 RouteB->Step1 Step2A Step 2A: Buchwald-Hartwig Pd2(dba)3 / XPhos / Cs2CO3 100°C, Dioxane Step1->Step2A For Amines Step2B Step 2B: Ullmann Coupling CuI / DMEDA / K3PO4 120°C, DMSO Step1->Step2B For Phenols Analysis Analysis: LC-MS & NMR Check Regioselectivity (C5 vs C3) Step2A->Analysis Step2B->Analysis

Figure 2: Experimental workflow for the nucleophilic substitution of 3,5-dichloro-2-methylbenzoic acid derivatives.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (0% Conversion) Substrate DeactivationSwitch from Cu to Pd catalysis. Ensure COOH is protected as an ester to prevent catalyst poisoning.
Low Yield (<30%) Catalyst Death / OxidationEnsure rigorous degassing of solvents (freeze-pump-thaw). Use a glovebox for catalyst dispensing.
Regioselectivity Issues C3 vs C5 CompetitionC5 is sterically favored. If C3 substitution is observed (rare), switch to a bulkier ligand (e.g., BrettPhos) to further penalize the steric crowding at C3.
Dehalogenation (H replaces Cl) β-Hydride EliminationAvoid using amine nucleophiles with alpha-hydrogens if possible, or lower the reaction temperature.

References

  • Buchwald-Hartwig Amination (General Scope)

    • Title: Buchwald-Hartwig Amin
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Ullmann Condensation (Mechanism & Conditions)

    • Title: Ullmann Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Synthesis of Halogenated Benzoic Acids

    • Title: Synthesis of 3,5-dichlorobenzoic acid derivatives.[3][4][5][8][9][10]

    • Source: ChemicalBook (Synthesis Routes).
  • Palladium-Catalyzed Coupling of Aryl Chlorides

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Chlorides.
    • Source:J. Am. Chem. Soc. (via NIH/PubMed).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Methylbenzoic Acid Chlorination

Ticket ID: #CH-TOL-0042 Subject: Yield Improvement & Selectivity Control in o-Toluic Acid Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Divergent Pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CH-TOL-0042
Subject: Yield Improvement & Selectivity Control in o-Toluic Acid Chlorination
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Divergent Pathways

Researchers often encounter low yields because 2-methylbenzoic acid (o-toluic acid) sits at a "reactivity crossroads." The methyl group activates the ring, while the carboxylic acid deactivates it. Furthermore, the reaction conditions for Nuclear (Ring) Chlorination and Side-Chain Chlorination are mutually exclusive.

Before troubleshooting, verify your target using the decision matrix below.

Diagnostic Workflow (Interactive)

ChlorinationPathways Start Target Product? Decision Select Pathway Start->Decision Ring Ring Chlorination (EAS) Decision->Ring Nuclear Subst. SideChain Side-Chain Chlorination (Radical) Decision->SideChain Benzylic Subst. TargetRing Target: 5-Chloro-2-methylbenzoic acid (Pharma Intermediate) Ring->TargetRing TargetSide Target: Phthalide Precursors (Agro Intermediate) SideChain->TargetSide ConditionsRing Req: Lewis Acid (FeCl3/I2) Low Temp (<100°C) Darkness TargetRing->ConditionsRing ConditionsSide Req: Radical Initiator (AIBN/UV) High Temp (>140°C) Inert Gas TargetSide->ConditionsSide

Figure 1: Decision matrix for selecting the correct chlorination mechanism. Mixing these conditions is the #1 cause of yield loss.

Knowledge Base: Nuclear Chlorination (Ring)

Target: 5-Chloro-2-methylbenzoic acid (Major), 3-Chloro-2-methylbenzoic acid (Minor).

Mechanistic Insight

Direct chlorination of the free acid is kinetically sluggish due to the electron-withdrawing -COOH group. The reaction is an Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The -CH3 group directs ortho/para, while the -COOH directs meta.

    • Position 5: Para to -CH3 and Meta to -COOH. (Synergistic reinforcement = Major Product ).

    • Position 3: Ortho to -CH3 and Meta to -COOH. (Sterically hindered by the adjacent -COOH = Minor Product ).

Troubleshooting Guide (Q&A)

Q1: My conversion is stuck at <40% even with excess chlorine gas. Why? A: The free carboxylic acid forms dimers and deactivates the ring.

  • The Fix: Convert the acid to the Acid Chloride (2-methylbenzoyl chloride) before chlorination. The -COCl group is less deactivating than the dimerized -COOH, and the intermediate is more soluble in non-polar solvents.

  • Catalyst Upgrade: Use FeCl3 (0.5 mol%) with I2 (0.1 mol%) as a promoter. Iodine forms iodine monochloride (ICl), a more potent electrophile than Cl2 alone.

Q2: I am seeing significant "tar" formation and polychlorination. A: You are likely over-running the reaction.

  • The Fix: Stop the reaction at 90-95% conversion . The rate of chlorinating the monochloro-product (to dichloro) approaches the rate of the initial chlorination as the substrate depletes.

  • Protocol Adjustment: Monitor by GC. When 5-10% starting material remains, quench the reaction. It is easier to separate starting material (via acid-base extraction) than to separate di-chloro impurities.

Q3: How do I separate the 5-chloro isomer from the 3-chloro isomer? A: Exploiting solubility differences.

  • The Fix: Recrystallization from Glacial Acetic Acid or Isopropanol . The 5-chloro isomer is thermodynamically more stable and typically less soluble in cold acetic acid, allowing it to crystallize out while the 3-chloro and unreacted material remain in the mother liquor.

Knowledge Base: Side-Chain Chlorination

Target:


-Chloro-o-toluic acid (cyclizes to Phthalide).
Mechanistic Insight

This is a Free Radical Substitution chain reaction. It requires the homolytic cleavage of Cl2.

Troubleshooting Guide (Q&A)

Q1: The reaction yields are inconsistent; sometimes it works, sometimes it doesn't. A: Oxygen is a radical scavenger and is killing your initiation.

  • The Fix: You must sparge the reaction mixture with Nitrogen or Argon for 30 minutes before adding the radical initiator.

  • Initiator Choice: At temperatures >120°C, use Cumene Hydroperoxide or purely thermal initiation. For lower temps (60-80°C), use AIBN or Benzoyl Peroxide combined with a UV lamp (Hg-vapor).

Q2: I am getting ring-chlorinated impurities. A: Presence of trace metals.

  • The Fix: Metal ions (Fe, Al) catalyze the EAS (ring) pathway even in the presence of light. Ensure your reactor is glass-lined. If using steel, add a chelating agent or ensure the system is passivated.

  • Solvent: Avoid polar solvents. Use Chlorobenzene or Dichlorobenzene as the solvent, which suppresses ionic pathways.

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis of 5-Chloro-2-methylbenzoic acid

Recommended route via Acid Chloride to maximize yield.

  • Activation: In a dry flask, suspend 2-methylbenzoic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux until gas evolution ceases (formation of acid chloride).

  • Solvent Swap: Distill off excess Thionyl Chloride and Toluene. Redissolve residue in dry 1,2-Dichloroethane (DCE) or keep neat if liquid.

  • Catalysis: Add FeCl3 (1 wt%) and I2 (0.2 wt%) .

  • Chlorination: Cool to 0-5°C . Bubble Cl2 gas slowly. Maintain temperature <10°C to maximize regioselectivity for the 5-position.

  • Monitoring: Stop when unreacted acid chloride is <5%.

  • Hydrolysis: Pour reaction mixture into ice water to hydrolyze the acid chloride back to the carboxylic acid.

  • Purification: Filter the solid. Recrystallize from Acetic Acid/Water (4:1) .

Expected Yield: 85-90% Isomer Purity: >95% (5-chloro isomer)

Protocol B: Data Comparison of Conditions
ParameterDirect Chlorination (Free Acid)Acid Chloride Route (Recommended)
Solvent H2SO4 / Acetic AcidDCE or Neat
Catalyst ICl (Iodine Monochloride)FeCl3 + I2
Temperature 80-90°C0-10°C
Conversion ~60-70%>95%
Major Impurity Polychlorinated byproducts3-chloro isomer
Yield (Isolated) 45-55% 85-90%

References

  • Regioselectivity in Chlorination

    • Title: 5-Chloro-2-methylbenzoic acid (Compound Summary)[1][2][3][4]

    • Source: PubChem[1][5]

    • URL:[Link]

  • Synthesis via Chlorotoluene Oxidation (Alternative Route)

    • Title: o-Chlorobenzoic Acid (Organic Syntheses Procedure)[6]

    • Source: Organic Syntheses, Coll.[6] Vol. 2, p.15 (1943)

    • URL:[Link]

    • Note: Describes the oxidation of o-chlorotoluene, which is often the industrial precursor to avoid direct chlorin
  • Title: Process for the preparation of nuclear chlorinated o-toluic acid (US Patent 4002676)
  • Side-Chain Radical Substitution

    • Title: Free-Radical Chlorin
    • Source: Journal of the American Chemical Society[7][8]

    • URL:[Link]

Disclaimer

This guide involves the use of Chlorine gas (toxic, corrosive) and Thionyl Chloride. All protocols must be performed in a functioning fume hood with appropriate PPE. The formation of acyl chlorides creates moisture-sensitive intermediates.

Sources

Optimization

removing regioisomers from 3,5-Dichloro-2-methylbenzoic acid crude

Technical Support Center: Purification of 3,5-Dichloro-2-methylbenzoic Acid Introduction Welcome to the Technical Support Center. This guide addresses the purification of 3,5-dichloro-2-methylbenzoic acid (CAS: 51-36-5 e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,5-Dichloro-2-methylbenzoic Acid

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3,5-dichloro-2-methylbenzoic acid (CAS: 51-36-5 equivalent/derivative), a critical intermediate in agrochemical and pharmaceutical synthesis.[1]

The primary challenge in synthesizing this compound—typically via electrophilic chlorination of o-toluic acid (2-methylbenzoic acid)—is the formation of regioisomers and under-chlorinated intermediates.[1] Due to the directing effects of the methyl (ortho/para) and carboxyl (meta) groups, the crude mixture often contains:

  • Target: 3,5-dichloro-2-methylbenzoic acid.[1][2][3]

  • Major Impurity: 5-chloro-2-methylbenzoic acid (Incomplete chlorination).[1]

  • Minor Impurity: 3-chloro-2-methylbenzoic acid.[1]

  • Problematic Regioisomer: 3,6-dichloro-2-methylbenzoic acid (Sterically crowded, but possible).

The following troubleshooting guide provides field-proven protocols to isolate the target isomer with high purity (>98%).

Module 1: Identification & Diagnostics

Q1: I have a crude solid. How do I definitively identify which regioisomers are present before attempting purification?

A: You cannot rely solely on HPLC retention times without validated standards. Proton NMR (


H-NMR)  is the gold standard here because the coupling constants (

-values) of the remaining aromatic protons provide a definitive structural fingerprint.[1]
  • The Logic:

    • Target (3,5-dichloro-2-methylbenzoic acid): The chlorines are at positions 3 and 5.[1] The remaining protons are at positions 4 and 6.[1] These protons are meta to each other.[1]

      • Diagnostic Signal: Two doublets (or singlets if unresolved) with a small coupling constant (

        
         ).
        
    • Impurity (3,6-dichloro-2-methylbenzoic acid): Chlorines at 3 and 6.[1] Remaining protons at 4 and 5.[1][4] These are ortho to each other.

      • Diagnostic Signal: Two doublets with a large coupling constant (

        
         ).
        
    • Impurity (5-chloro-2-methylbenzoic acid): Protons at 3, 4, and 6.[1] You will see a complex pattern including both ortho and meta couplings.[1]

Q2: My HPLC shows a single peak, but the melting point is broad (175–180°C). Why?

A: You likely have co-elution of the 3,5-dichloro and 3,6-dichloro isomers.[1] These isomers have very similar polarities.[1]

  • Solution: Switch your HPLC method to an acidic mobile phase with a phenyl-hexyl column, which offers better selectivity for halogenated aromatics than standard C18.[1]

  • Standard Method: 0.1%

    
     in Water (A) / Acetonitrile (B).[1] Gradient: 40% B to 80% B over 20 mins.[1]
    

Module 2: Crystallization Strategies

Q3: What is the most effective solvent system for removing the monochloro (5-chloro) impurity?

A: The monochloro impurity is significantly more soluble in non-polar solvents than the dichloro target due to lower lattice energy (less symmetry).[1]

  • Recommended Solvent: Toluene or Xylene .[1]

  • Protocol:

    • Suspend crude solid in Toluene (5 mL per gram).

    • Heat to reflux (

      
      ) until dissolved.
      
    • Cool slowly to

      
       with stirring (200 rpm).
      
    • The 3,5-dichloro target crystallizes out; the 5-chloro impurity remains largely in the mother liquor.[1]

Q4: Toluene didn't work; I still have the 3,6-dichloro isomer. What now?

A: Isomeric separation (3,5-dichloro vs. 3,6-dichloro) is harder because their solubilities are similar.[1] You must use a polarity-based discrimination system.[1] The 3,6-isomer is more sterically crowded around the carboxyl group, affecting its solvation shell in protic solvents.

  • Recommended Solvent: Methanol/Water (80:20) or Acetic Acid/Water .[1]

  • Why: The 3,5-isomer packs more efficiently (higher symmetry) and will precipitate first from a protic solvent mixture upon cooling.[1]

Module 3: Advanced Separation (The "Ester Trick")

Q5: Recrystallization is failing to reach >99% purity. Is there a chemical alternative?

A: Yes. If physical separation fails, use chemical derivatization .[1] The methyl esters of these isomers have vastly different boiling points and crystallization properties compared to the free acids.[1]

The "Ester Trick" Protocol:

  • Esterification: Reflux crude acid in Methanol with catalytic

    
     for 6 hours.
    
  • Workup: Remove MeOH, wash with

    
     (removes unreacted acid).[1]
    
  • Purification:

    • The methyl ester of 3,5-dichloro-2-methylbenzoic acid is highly crystalline.[1] Recrystallize from cold Methanol or Hexane.[1]

    • Alternatively, vacuum distill.[1] The boiling point differences are often accentuated in the ester form.[1]

  • Hydrolysis: Saponify the pure ester with

    
     to recover the pure acid.
    

Visualizing the Workflow

The following diagram outlines the decision matrix for purifying the crude mixture based on the specific impurities identified.

PurificationWorkflow Start Crude 3,5-Dichloro-2-methylbenzoic Acid Analysis Step 1: 1H-NMR Analysis (Check Coupling Constants) Start->Analysis Decision Identify Major Impurity Analysis->Decision MonoChloro Impurity: 5-Chloro (Monochloro) Solution: Solubility Difference Decision->MonoChloro Complex Splitting Regio Impurity: 3,6-Dichloro (Regioisomer) Solution: Packing/Sterics Decision->Regio Ortho Coupling (J=8Hz) Toluene Recrystallization A: Toluene (Reflux -> 25°C) MonoChloro->Toluene MeOH Recrystallization B: Methanol/Water (80:20) Regio->MeOH Check Purity Check (HPLC) Toluene->Check MeOH->Check Success Final Product (>98% Purity) Check->Success Pass Fail Purity < 98% Check->Fail Fail Ester Step 3: Derivatization (Methyl Esterification) Fail->Ester Hydrolysis Hydrolysis back to Acid Ester->Hydrolysis Hydrolysis->Success

Caption: Decision tree for selecting the optimal purification route based on impurity profile (Monochloro vs. Regioisomer).

Experimental Protocols

Protocol A: Recrystallization from Toluene (For Monochloro Removal)

Best for removing 5-chloro-2-methylbenzoic acid.[1]

  • Preparation: Place 10.0 g of crude acid in a 100 mL round-bottom flask.

  • Dissolution: Add 50 mL of Toluene. Equip with a reflux condenser and magnetic stir bar.[1]

  • Heating: Heat to reflux (

    
    ) until the solution is clear. If solids remain after 15 mins, add Toluene in 5 mL increments.[1]
    
  • Hot Filtration (Optional): If black specks (tar) are visible, filter hot through a glass frit or Celite pad.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature naturally (do not use an ice bath immediately, as rapid cooling traps impurities).[1]

  • Finishing: Once at room temperature, cool to

    
     for 1 hour.
    
  • Collection: Filter the white crystals and wash with 10 mL of cold Toluene.

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: The "Ester Trick" (For Stubborn Regioisomers)

Best when 3,6-dichloro isomer persists.

  • Esterification: Dissolve 10 g crude acid in 50 mL Methanol. Add 1 mL conc.

    
    . Reflux for 8 hours.
    
  • Extraction: Evaporate MeOH. Dissolve residue in Ethyl Acetate.[1] Wash with Sat.

    
     (2x) to remove unreacted acids.[1] Dry organic layer (
    
    
    
    ) and evaporate.[1][5]
  • Purification: Recrystallize the resulting methyl ester from minimal hot Hexane. (The target ester crystallizes readily; impurities often stay as oils).[1]

  • Hydrolysis: Dissolve purified ester in 20 mL THF and 20 mL 2M NaOH. Stir at

    
     for 2 hours.[1]
    
  • Isolation: Acidify with 1M HCl to pH 1. Filter the precipitate.[1][6]

Data Summary: Solubility & Properties

ComponentStructure1H-NMR Signal (Aromatic)Solubility (Toluene, 25°C)Solubility (MeOH, 25°C)
3,5-Dichloro (Target)Cl at 3,52x Doublets, J ~2 Hz (Meta)ModerateHigh
3,6-Dichloro (Impurity)Cl at 3,62x Doublets, J ~8 Hz (Ortho)HighHigh
5-Chloro (Impurity)Cl at 5Complex MultipletVery High Very High

Note: The "Very High" solubility of the 5-chloro impurity in Toluene is the driving force for its separation from the target.

References

  • ChemicalBook. 3-Chloro-2-methylbenzoic acid synthesis and impurities. Retrieved from ChemicalBook.com.[1] Link

  • BenchChem. Refining crystallization methods for high purity benzoic acid derivatives. Retrieved from BenchChem.com.[1] Link[1]

  • Google Patents. Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B).[1] Retrieved from Google Patents.[1][7][8] Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3,5-dichloro-, methyl ester Properties.[1][4] Retrieved from NIST WebBook.[1][4] Link

  • ResearchGate. Solubility comparison of benzoic acid derivatives in toluene and other solvents. Retrieved from ResearchGate.net.[1] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dichloro-2-methylbenzoic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of halogenated benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of halogenated benzoic acid derivatives. 3,5-Dichloro-2-methylbenzoic acid (CAS: 101567-48-0) is notoriously difficult to formulate for biological assays, often leading to skewed in vitro data or erratic in vivo bioavailability.

This guide deconstructs the thermodynamic causality behind its precipitation and provides self-validating protocols to ensure robust experimental design.

Part 1: The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular thermodynamics driving it. 3,5-Dichloro-2-methylbenzoic acid possesses a LogP of approximately 3.0[1], indicating high lipophilicity. The structural causality of its poor aqueous solubility lies in the synergistic effect of its substituents:

  • Hydrophobic Surface Area: The two electron-withdrawing chlorine atoms significantly increase the hydrophobicity of the aromatic ring.

  • Steric Hindrance: The ortho-methyl group provides steric bulk that disrupts optimal water hydration spheres around the molecule.

  • pH-Dependent Ionization: The only ionizable moiety is the carboxylic acid group. Because benzoic acid derivatives are weak acids, their solubility is strictly dependent on the pH of the surrounding media[2]. At a pH below its pKa (estimated ~3.5–4.0), the compound remains in its unionized, neutral state. This leads to rapid hydrophobic collapse, crystal lattice stacking, and visible precipitation.

Physicochemical Data Summary
PropertyValueClinical/Experimental Implication
Molecular Formula C8H6Cl2O2Highly halogenated, contributing to poor aqueous solvation.
LogP ~3.00High lipophilicity; requires co-solvents or complexation for aqueous assays[1].
Ionizable Group Carboxylic AcidSolubility is strictly pH-dependent[2].
pKa (Estimated) ~3.5 - 4.0Must maintain assay pH > 6.0 to ensure carboxylate anion formation.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out immediately when diluted from a DMSO stock into PBS? A1: This is a classic case of solvent-shift precipitation. When you dilute a highly concentrated DMSO stock into Phosphate-Buffered Saline (PBS), the DMSO rapidly diffuses into the bulk water. If the PBS is not properly buffering the local microenvironment, the sudden drop in solvent capacity forces the highly lipophilic molecule out of solution. To prevent this, ensure the PBS is pre-warmed[3] and consider adding a surfactant or cyclodextrin to the aqueous phase before introducing the DMSO stock.

Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? A2: Relying solely on co-solvents like DMSO for in vivo studies can cause tissue necrosis or alter biological readouts. Instead, utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzoic acid derivatives. The lipophilic di-chloro aromatic ring enters the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. A 10-20% (w/v) HP-β-CD solution in saline can often replace organic solvents entirely.

Part 3: Formulation Decision Tree

Use the following logical workflow to rescue precipitated compound or design a new formulation strategy from scratch.

FormulationTree Start Aqueous Assay Formulation 3,5-Dichloro-2-methylbenzoic acid Check_pH Is Media pH > 6.0? (pKa + 2) Start->Check_pH Adjust_pH Adjust pH to 7.0-7.4 (Use NaOH or Buffer) Check_pH->Adjust_pH No Check_Sol Is OD600 < 0.05? (Fully Dissolved) Check_pH->Check_Sol Yes Adjust_pH->Check_Sol Add_Cosolvent Add 1-5% DMSO or PEG400 Check_Sol->Add_Cosolvent No Add_CD Add 10-20% HP-β-CD (Complexation) Check_Sol->Add_CD Still No Success Proceed to Assay Check_Sol->Success Yes Add_Cosolvent->Check_Sol Re-check Add_CD->Success

Formulation decision tree for solubilizing 3,5-Dichloro-2-methylbenzoic acid.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can easily evade the naked eye and ruin an assay. The following protocols are designed as self-validating systems.

Protocol A: HP-β-CD Complexation Workflow

Causality: Cyclodextrins form non-covalent inclusion complexes, thermodynamically shielding the hydrophobic aromatic ring from water[4].

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Tris buffer (pH 7.4).

    • Validation Check: Ensure the buffer pH is strictly > 7.0. This promotes carboxylate ionization, which works synergistically with cyclodextrin encapsulation.

  • Addition: Weigh the required amount of 3,5-Dichloro-2-methylbenzoic acid powder. Gradually add the HP-β-CD buffer to the powder while vortexing continuously.

  • Thermal Activation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes.

    • Causality: Thermal energy overcomes the activation barrier for inclusion complex formation and increases the baseline solubility of benzoic acid derivatives[3].

  • Clarification: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Validation Check: Pelleting un-complexed material ensures that the concentration of the drug in the supernatant is thermodynamically stable and will not crash out later during your assay. Transfer the supernatant to a clean vial.

Protocol B: Sub-Visible Precipitation Detection via Optical Density (OD)

Causality: Measuring optical density (OD) provides a quantitative, self-validating metric for true dissolution by detecting light scattering caused by micro-particles[5].

  • Aliquot: Transfer 100 µL of your final formulated solution into a clear 96-well plate.

  • Control: Include a blank well containing only the vehicle (e.g., 20% HP-β-CD in Tris buffer without the drug).

  • Measurement: Read the absorbance at 600 nm (OD600) using a microplate reader[5].

  • Validation Check: An OD600 value < 0.05 (after blank subtraction) confirms a true solution. Values > 0.05 indicate sub-visible light scattering from precipitated micro-crystals. If precipitation is detected, return to the formulation decision tree and increase the cyclodextrin or co-solvent ratio.

References
  • Source: chemscene.
  • Technical Support Center: Mitigating Precipitation of...
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

optimizing reaction temperature for 3,5-dichloro-2-methylbenzoic acid synthesis

As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges encountered during the di-chlorination of 2-methylbenzoic acid (o-toluic acid). Achievi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges encountered during the di-chlorination of 2-methylbenzoic acid (o-toluic acid). Achieving high regioselectivity for the 3,5-dichloro derivative requires precise control over the reaction environment to favor Electrophilic Aromatic Substitution (EAS) while suppressing competing radical pathways.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding benzylic chlorides (e.g., o-chloromethylbenzoic acid) instead of the desired ring-chlorinated product? Causality & Solution: Benzylic chlorination proceeds via a free-radical mechanism. This pathway outcompetes EAS at elevated temperatures (typically >90 °C) or in the presence of UV light. As documented in 1, the chlorination of o-toluic acid at elevated temperatures leads to o-chloromethylbenzoic acid, which can further cyclize into unwanted phthalide derivatives at temperatures above 100 °C[1]. To prevent this: Ensure strict EAS conditions. Exclude ambient light, maintain the initial reaction temperature below 30 °C, and utilize a strong Lewis acid catalyst (such as


) to polarize the chlorinating agent and strictly direct it to the aromatic ring[2].

Q2: I am seeing mostly 5-chloro-2-methylbenzoic acid and very little of the 3,5-dichloro product. How can I drive the reaction to completion? Causality & Solution: The methyl group (ortho/para-directing) and the carboxylic acid group (meta-directing) synergistically direct electrophilic attack to the 3- and 5-positions. However, the introduction of the first chlorine atom (typically at the less sterically hindered 5-position) exerts a strong electron-withdrawing inductive effect, deactivating the ring. Consequently, the second chlorination step has a significantly higher activation energy. To overcome this: Implement a temperature ramp . Start the reaction at 20–30 °C to control the exothermic first chlorination. Once in-process controls confirm the consumption of the starting material, gradually increase the temperature to 60–75 °C and introduce a slight excess of the chlorinating agent to force the second substitution.

Q3: Can I use N-Chlorosuccinimide (NCS) instead of chlorine gas or sulfuryl chloride? Causality & Solution: Yes. Recent methodologies have demonstrated the practical C–H chlorination of 2-methylbenzoic acid using NCS[3]. While NCS is safer and easier to handle than


 gas, it requires optimized polar solvent systems (like acetonitrile) and potentially transition-metal or bifunctional ligands to achieve high conversion rates for di-chlorination. This is because the succinimide byproduct can sometimes coordinate with and inhibit traditional Lewis acid catalysts[3].

Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between reaction temperature, target intermediates, and the risk of byproduct formation during the Lewis acid-catalyzed chlorination of 2-methylbenzoic acid.

Temperature RangeKinetic PhaseMajor Product ObservedMechanistic Risks & Byproducts
0 – 10 °C Sub-optimalUnreacted 2-methylbenzoic acidReaction stalls; incomplete mono-chlorination.
20 – 30 °C Primary EAS5-chloro-2-methylbenzoic acidExothermic runaway if reagent addition is too fast.
60 – 75 °C Secondary EAS3,5-dichloro-2-methylbenzoic acid Trace 3-chloro isomers; optimal di-chlorination zone.
> 90 °C Radical / Thermalo-chloromethylbenzoic acidSide-chain chlorination; phthalide formation[1].

Pathway Visualization

The bifurcation between the desired EAS pathway and the undesired radical pathway is highly temperature-dependent.

G SM 2-Methylbenzoic Acid (Starting Material) Mono 5-Chloro-2-methylbenzoic Acid (Mono-chlorinated Intermediate) SM->Mono Cl2, FeCl3 20-30°C (EAS) Side o-Chloromethylbenzoic Acid (Side-chain Byproduct) SM->Side Cl2, No Catalyst >90°C (Radical) Di 3,5-Dichloro-2-methylbenzoic Acid (Target Product) Mono->Di Cl2, FeCl3 60-75°C (EAS) Phthalide Phthalide Derivatives (Degradation Product) Side->Phthalide Intramolecular Cyclization (>100°C)

Temperature-dependent mechanistic bifurcation in the chlorination of 2-methylbenzoic acid.

Self-Validating Experimental Protocol

This protocol incorporates a self-validating feedback loop using In-Process Controls (IPC) to ensure thermodynamic thresholds are respected, guaranteeing reproducibility and high yields.

Step 1: Reactor Preparation & Initiation

  • In a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-methylbenzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Add anhydrous

    
     (0.05 eq) as the Lewis acid catalyst[2]. Shield the reactor from ambient light to suppress radical initiation.
    
  • Self-Validation: Ensure system moisture is <500 ppm via Karl Fischer titration prior to reagent addition, as water will rapidly deactivate the Lewis acid.

Step 2: Primary Chlorination (Mono-substitution)

  • Set the chiller to maintain an internal temperature of 20–25 °C. Slowly bubble

    
     gas (or add sulfuryl chloride dropwise) into the mixture.
    
  • Causality: The low temperature controls the exotherm of the first electrophilic attack, preventing premature side-chain halogenation.

  • Self-Validation (IPC 1): After 1.0 eq of chlorinating agent is added, sample the reaction for HPLC analysis. Proceed to Step 3 only when the starting material is <2% and 5-chloro-2-methylbenzoic acid is the dominant peak.

Step 3: Secondary Chlorination (Di-substitution via Temperature Ramp)

  • Gradually ramp the internal temperature to 65–70 °C. Introduce the second equivalent of the chlorinating agent (1.2 eq to ensure completion).

  • Causality: The deactivated mono-chloro ring requires higher thermal energy to overcome the activation barrier for the second substitution at the 3-position.

  • Self-Validation (IPC 2): Monitor via HPLC every 2 hours. The reaction is validated as complete when the mono-chloro intermediate falls below 5%. If benzylic byproducts appear, immediately halt the temperature ramp.

Step 4: Quenching and Isolation

  • Cool the reactor to 10 °C. Quench the reaction by slowly adding a 10% aqueous sodium bisulfite solution to neutralize unreacted chlorine.

  • Acidify the aqueous layer with 1M HCl to fully precipitate the product.

  • Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 3,5-dichloro-2-methylbenzoic acid.

References

  • Method of preparing phthalide - US4216153A - Google Patents Source: Google Patents URL
  • Ethyl 3,5-Dichloro-2-methylbenzoate - Benchchem Source: Benchchem URL
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)
  • An In-depth Technical Guide to the Industrial Synthesis of o-Toluoyl Chloride - Benchchem Source: Benchchem URL

Sources

Troubleshooting

troubleshooting low purity in 3,5-Dichloro-2-methylbenzoic acid production

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of high-purity 3,5-Dichloro-2-methylbenzoic acid. This document provides in-depth, experie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of high-purity 3,5-Dichloro-2-methylbenzoic acid. This document provides in-depth, experience-based solutions to common challenges encountered during production.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Question 1: My final product purity is low after the oxidation of 2,6-dichloro-m-xylene, and the yield is suboptimal. What are the most probable causes?

Answer: Low purity and yield in this synthesis often stem from issues within the oxidation reaction itself. The most common route, the oxidation of the methyl group on 2,6-dichloro-m-xylene using a strong oxidizing agent like potassium permanganate (KMnO₄), is powerful but can be prone to side reactions if not carefully controlled.[1][2][3]

Core Causality:

  • Incomplete Reaction: The primary cause is often insufficient reaction time, inadequate temperature, or incorrect stoichiometry of the oxidizing agent. The oxidation of an alkylbenzene requires breaking strong C-H bonds at the benzylic position, which is the carbon atom directly attached to the aromatic ring.[1][4][5] This step is rate-limiting and requires sufficient energy and oxidant concentration.

  • Side Reactions:

    • Over-oxidation: While the desired product is benzoic acid, aggressive conditions can lead to the cleavage of the aromatic ring, reducing the overall yield of the target molecule.

    • Formation of Intermediates: The reaction proceeds through several intermediate stages. If the reaction is quenched prematurely, these incompletely oxidized species will contaminate the final product.

    • Impurities from Starting Material: The purity of the initial 2,6-dichloro-m-xylene is critical. Isomeric impurities or other xylenes can lead to the formation of different benzoic acid derivatives that are difficult to separate.[6][7]

Troubleshooting Workflow:

G start Low Purity / Low Yield Detected check_completion Verify Reaction Completion (TLC, HPLC, or GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Unreacted starting material present complete Reaction is Complete check_completion->complete No starting material detected action_incomplete Troubleshoot Reaction Conditions: 1. Increase reaction time. 2. Gradually increase temperature. 3. Verify KMnO₄ stoichiometry and quality. incomplete->action_incomplete check_sm Analyze Starting Material Purity (NMR, GC-MS) complete->check_sm re_run Re-run Reaction action_incomplete->re_run sm_impure Starting Material Impure check_sm->sm_impure sm_pure Starting Material Pure check_sm->sm_pure action_sm Source higher purity 2,6-dichloro-m-xylene or purify via distillation. sm_impure->action_sm check_purification Optimize Purification Protocol (Recrystallization) sm_pure->check_purification action_purification Refine Recrystallization: 1. Test alternative solvents. 2. Ensure slow cooling. 3. Use activated carbon for color. check_purification->action_purification final_product High-Purity Product action_purification->final_product

Caption: Troubleshooting workflow for low purity.

Question 2: Analytical data (HPLC/NMR) shows the presence of unreacted starting material in my final product. How can I effectively remove it?

Answer: The presence of starting material is a classic purification challenge. The most robust method for removing nonpolar impurities like 2,6-dichloro-m-xylene from a polar crystalline solid like 3,5-Dichloro-2-methylbenzoic acid is recrystallization .[8][9][10]

Scientific Principle: Recrystallization leverages the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[10] An ideal solvent will dissolve the product and the impurity when hot but will only allow the desired product to crystallize upon cooling, leaving the impurity dissolved in the mother liquor.[11]

Detailed Recrystallization Protocol:

  • Solvent Selection: The key is to find a solvent system where the benzoic acid derivative has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product to fully dissolve it.[8][11] Using excess solvent will reduce your recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of large, pure crystals by allowing the crystal lattice to form selectively.[8][9] Rapid cooling can trap impurities within the crystals.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[9][10]

  • Drying: Dry the crystals thoroughly to remove any remaining solvent.

Solvent SystemRationaleBoiling Point (°C)
Ethanol/Water Good for many benzoic acids. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool.~78-100
Acetic Acid/Water Acetic acid is a good solvent for the acid, and water acts as the anti-solvent to induce crystallization.~100-118
Toluene A non-polar option that may be effective if polar impurities are the issue. Use with caution due to potential solubility of the starting material.~111

QC Checkpoint: After recrystallization, run an HPLC or TLC analysis on the crystals and the mother liquor. You should see a significant reduction of the starting material peak in the crystal sample and a corresponding enrichment in the mother liquor. A sharp melting point range for the recrystallized product also indicates high purity.[11]

Question 3: My final product is an off-white or yellowish powder instead of the expected white crystalline solid. What causes this discoloration and how can I fix it?

Answer: Discoloration is typically caused by trace amounts of highly conjugated organic impurities or oxidation byproducts. These impurities, even at very low concentrations, can impart color.

Causality:

  • Oxidation Byproducts: The use of strong oxidizing agents can sometimes lead to minor side reactions that produce colored, often polymeric or quinone-like, impurities.[6][7]

  • Residual Manganese Dioxide (from KMnO₄): If potassium permanganate is used, fine colloidal manganese dioxide (MnO₂) may be carried through the workup, giving the product a brownish tint.

Solution: Decolorization during Recrystallization The most effective method to remove colored impurities is by using activated carbon (charcoal) during the recrystallization process.[8][10]

Protocol for Decolorization:

  • Follow steps 1 and 2 of the standard recrystallization protocol (dissolve the crude product in a minimal amount of hot solvent).

  • Remove the flask from the heat source and add a small amount (typically 1-2% by weight of your crude product) of activated carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Gently swirl the flask and reheat to boiling for 5-10 minutes.[10] The activated carbon has a high surface area and will adsorb the large, colored impurity molecules.

  • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon.[8][11] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Proceed with steps 4-7 of the recrystallization protocol (cooling, isolation, and drying). The resulting crystals should be significantly lighter in color or pure white.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route for producing 3,5-Dichloro-2-methylbenzoic acid?

A: The most widely used method is the side-chain oxidation of 2,6-dichloro-m-xylene.[1][2][3] The benzylic methyl group is selectively oxidized to a carboxylic acid using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous solution, often under basic or acidic conditions followed by acidification.[1][4]

Caption: Oxidation of 2,6-dichloro-m-xylene.

Q: What are the essential Quality Control (QC) tests I should perform on my final product?

A: A comprehensive QC panel ensures the identity, purity, and quality of your synthesized compound.

QC TestPurposeExpected Result for High Purity
Melting Point Assess purity. Impurities depress and broaden the melting range.[11]Sharp, narrow melting point range (e.g., 1-2°C range) consistent with literature values.
HPLC Quantify purity and identify impurities.[12][13]A single major peak for the desired product, with purity >98-99%.
¹H and ¹³C NMR Confirm chemical structure and identify structural impurities.Correct chemical shifts, integration values, and splitting patterns. Absence of peaks corresponding to starting material or side products.
FT-IR Spectroscopy Confirm functional groups.Characteristic peaks for C=O (carboxylic acid) around 1700 cm⁻¹, broad O-H stretch around 2500-3300 cm⁻¹, and C-Cl stretches.
Mass Spectrometry (MS) Confirm molecular weight.Correct molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight.

References

  • The Recrystallization of Benzoic Acid. University of Pittsburgh, Department of Chemistry.
  • Recrystallization of Benzoic Acid. Angelo State University, Department of Chemistry and Biochemistry.
  • Recrystalliz
  • Recrystallisation of benzoic acid and determination of its melting point. M.C.C. Science.
  • Reactions of alkylbenzenes. Lumen Learning - Organic Chemistry II.
  • KMnO4 Oxid
  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
  • Oxidation of Alkylbenzene. YouTube - The Chemistry Guru.
  • KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! YouTube - Dr. Chad Wallace.
  • Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. RSC Publishing - Environmental Science.
  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chrom
  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).

Sources

Optimization

separating 3,5-dichloro from 3,6-dichloro isomers in o-toluic acid synthesis

Technical Support Center: Isomer Resolution in o-Toluic Acid Synthesis Welcome to the Advanced Troubleshooting Guide for the separation of 3,5-dichloro-2-methylbenzoic acid and 3,6-dichloro-2-methylbenzoic acid. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Resolution in o-Toluic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide for the separation of 3,5-dichloro-2-methylbenzoic acid and 3,6-dichloro-2-methylbenzoic acid. Designed for research scientists and drug development professionals, this guide bypasses generic advice to focus on the physicochemical causality and self-validating workflows required to resolve these notoriously difficult isomers.

Part 1: Mechanistic Q&A and Troubleshooting

Q: Why do the 3,5-dichloro and 3,6-dichloro isomers persistently co-form during the chlorination of o-toluic acid? A: The co-formation is an unavoidable consequence of competing electrophilic aromatic substitution (EAS) directing effects. In o-toluic acid (2-methylbenzoic acid), the methyl group at C2 is an ortho/para director (activating C3, C5, and C6), while the carboxyl group at C1 is a meta director (activating C3 and C5). Chlorination naturally favors the synergistically activated C3 and C5 positions. However, under forcing di-chlorination conditions, substitution also occurs at the C6 position (ortho to the carboxyl group), yielding an intractable mixture of the 3,5-dichloro and 3,6-dichloro isomers.

Q: Why do standard purification methods like silica gel chromatography or distillation fail? A: These isomers possess identical molecular weights and nearly indistinguishable boiling points. Furthermore, their polarities on standard stationary phases are too similar for scalable chromatographic resolution. Attempting to separate them via these traditional methods results in massive yield losses and poor purity.

Q: What is the most authoritative, scalable method for separating these two isomers? A: pH-Controlled Fractional Precipitation. The separation relies entirely on a phenomenon known as the "Ortho Effect" [1]. In the 3,6-dichloro isomer, the chlorine atom at C6 sits directly adjacent (ortho) to the carboxyl group. This creates a severe steric clash that forces the carboxylate group out of the plane of the benzene ring. This out-of-plane rotation breaks conjugation, preventing the electron-donating resonance of the ring from destabilizing the carboxylate anion. Simultaneously, the strong inductive electron-withdrawing effect (-I) of the adjacent chlorine stabilizes the anion[1].

Consequently, the 3,6-dichloro isomer is highly acidic. We can draw a direct parallel to the structurally identical herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), which exhibits a heavily depressed pKa ranging from 1.87 to 1.97 due to this exact di-ortho substitution pattern[2][3][4]. Conversely, the 3,5-dichloro isomer lacks this C6 chlorine; its carboxyl group remains roughly coplanar, resulting in a significantly higher, more typical pKa (~3.1). We exploit this ~1.2 unit pKa differential to separate them via precise pH titration.

OrthoEffectLogic Isomer36 3,6-Dichloro Isomer (Chlorine at C6) Steric Severe Steric Clash (Ortho Effect) Forces COOH out of plane Isomer36->Steric Isomer35 3,5-Dichloro Isomer (Hydrogen at C6) NoSteric Minimal Steric Clash COOH remains coplanar Isomer35->NoSteric Resonance1 Loss of resonance. Inductive withdrawal (-I) dominates anion stabilization. Steric->Resonance1 Resonance2 Resonance maintained. Anion is less stable. NoSteric->Resonance2 pKa1 Highly Acidic pKa < 2.0 Resonance1->pKa1 pKa2 Moderately Acidic pKa ~ 3.1 Resonance2->pKa2

Caption: Mechanistic causality of the Ortho Effect driving the pKa differential between the two isomers.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You will not proceed to the next step until the current step's chemical milestone is analytically confirmed.

Phase 1: Alkaline Dissolution

  • Action: Suspend the crude isomeric mixture in deionized (DI) water (approx. 10 mL/g of crude). Slowly add 2M NaOH under vigorous stirring until the pH reaches 10.5 .

  • Causality: Both isomers must be fully deprotonated to form highly soluble sodium salts, ensuring a homogenous, fully dissolved starting state.

  • Validation Check: The solution must become completely transparent. Troubleshooting: Any residual turbidity indicates unreacted starting material or non-acidic impurities. Filter the solution through a Celite pad before proceeding.

Phase 2: Primary Acidification (Isolating the 3,5-Isomer) 4. Action: Titrate the basic solution dropwise with 1M HCl using an automated titrator or calibrated pH meter until the pH stabilizes at exactly 2.8 . Stir for 30 minutes. 5. Causality: At pH 2.8, the bulk of the weaker acid (3,5-dichloro isomer, pKa ~3.1) becomes protonated, neutral, and insoluble, causing it to precipitate. The stronger acid (3,6-dichloro isomer, pKa < 2.0) remains ionized as a sodium salt and stays in solution. 6. Validation Check (Critical Loop): Filter the precipitate. Take a 1 mL aliquot of the clear filtrate and drop the pH to 2.5.

  • If precipitate forms in the aliquot: The 3,5-isomer is not fully exhausted. Adjust the bulk filtrate to pH 2.6, stir, and filter again.
  • If the aliquot remains clear: Run a rapid HPLC check (C18 column, 0.1% TFA in Acetonitrile/Water) on the filtrate to confirm the complete absence of the 3,5-isomer peak.

Phase 3: Secondary Acidification (Isolating the 3,6-Isomer) 7. Action: Once the filtrate is verified free of the 3,5-isomer, aggressively acidify the bulk solution with 6M HCl to a pH of < 1.0 . 8. Causality: Pushing the pH well below the pKa of the 3,6-dichloro isomer forces its complete protonation, neutralizing the salt and driving its precipitation. 9. Validation Check: Filter the second precipitate. Wash both isolated filter cakes with ice-cold DI water to remove residual NaCl, and dry under vacuum at 45°C. Run quantitative NMR (qNMR) or HPLC on both cakes to confirm isomeric purity >98%.

Workflow Start Crude Isomer Mixture Base Add NaOH to pH 10.5 (Validation: Clear Solution) Start->Base Acid1 Titrate with HCl to pH 2.8 (Protonates 3,5-Isomer) Base->Acid1 Filter1 Filtration Acid1->Filter1 Solid1 Precipitate 1: 3,5-Dichloro-o-toluic acid Filter1->Solid1 Solid Filtrate1 Filtrate 1: Contains 3,6-Dichloro salt Filter1->Filtrate1 Liquid ValLoop Validation Loop: Drop aliquot pH to 2.5. Precipitate? Adjust bulk. Filtrate1->ValLoop ValLoop->Acid1 Fail (Cloudy) Acid2 Titrate with HCl to pH < 1.0 (Protonates 3,6-Isomer) ValLoop->Acid2 Pass (Clear) Filter2 Filtration Acid2->Filter2 Solid2 Precipitate 2: 3,6-Dichloro-o-toluic acid Filter2->Solid2 Solid

Caption: Self-validating workflow for the pH-controlled fractional precipitation of dichloro-o-toluic acids.

Part 3: Quantitative Data Summary

The following table summarizes the physicochemical properties dictating the separation parameters.

Property3,5-Dichloro-2-methylbenzoic acid3,6-Dichloro-2-methylbenzoic acid
Substituent Positions C2 (Methyl), C3 (Cl), C5 (Cl)C2 (Methyl), C3 (Cl), C6 (Cl)
Ortho Substituents (to COOH) 1 (Methyl at C2)2 (Methyl at C2, Chlorine at C6)
Steric Hindrance on COOH Moderate (Coplanar preferred)Severe (Out-of-plane forced)
Estimated pKa ~ 3.1< 2.0 (Analogous to Dicamba)
Precipitation pH Threshold pH 2.8 – 3.0pH < 1.5
Relative Acidity Weaker AcidStronger Acid

References

  • Chemistry LibreTexts. "20.4: Substituent Effects on Acidity". LibreTexts Organic Chemistry.
  • MDPI. "Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil". Agronomy.
  • CORESTA. "Dicamba, 2,4-D, 2,4,5-T". Agrochemical Guidance.
  • FAO. "FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: DICAMBA". Food and Agriculture Organization of the United Nations.

Sources

Troubleshooting

minimizing decarboxylation during 3,5-Dichloro-2-methylbenzoic acid workup

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield losses or byproduct formation during the isolation of 3,5-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield losses or byproduct formation during the isolation of 3,5-dichloro-2-methylbenzoic acid. Due to its specific substitution pattern, this molecule is highly susceptible to degradation during standard aqueous workup procedures.

Mechanistic Insight: The Decarboxylation Vulnerability

The decarboxylation of 3,5-dichloro-2-methylbenzoic acid during aqueous workup is a classic example of substrate-specific vulnerability driven by both steric and electronic factors.

The bulky ortho-methyl group induces significant steric strain, forcing the carboxylate moiety out of coplanarity with the aromatic ring. This steric clash inherently destabilizes the ground state of the starting material compared to meta- or para-substituted analogues, effectively lowering the energy required to reach the transition state[1].

During the acidification phase of a workup (typically to precipitate the free acid from a basic aqueous solution), the environment becomes highly enriched with hydrogen ions. Computational models and experimental data confirm that under acidic conditions, decarboxylation proceeds via an α-protonated cation (arenium ion) intermediate[2]. The presence of high concentrations of H⁺ significantly lowers the overall reaction energy barrier for this pathway[3]. When this lowered activation barrier is coupled with the localized thermal energy generated by the exothermic acid-base neutralization, the molecule rapidly undergoes irreversible protodecarboxylation to yield 2,4-dichlorotoluene and CO₂.

Troubleshooting FAQs

Q1: Why am I losing yield specifically during the acidification step? A1: Acidification is highly exothermic. If concentrated mineral acids (like 12M HCl) are added rapidly to a basic aqueous solution, localized "hot spots" form. Because the activation energy for the decarboxylation of ortho-substituted benzoic acids is significantly reduced in acidic media[3], these thermal spikes provide the exact energy needed to drive the rapid loss of CO₂.

Q2: What is the safest way to acidify the reaction mixture without triggering decarboxylation? A2: Implement a biphasic acidification strategy. By adding an organic overlay (such as ethyl acetate) before introducing the acid, the newly formed un-ionized 3,5-dichloro-2-methylbenzoic acid immediately partitions into the organic layer. This minimizes its residence time in the harsh, proton-rich aqueous phase, effectively shutting down the acid-catalyzed degradation pathway.

Q3: Does the choice of acid matter? A3: Yes. While dilute HCl (1M–2M) is acceptable if added at strictly controlled temperatures (< 10 °C), using a weaker organic acid like citric acid can further mitigate risks. Weaker acids buffer the pH drop, preventing the extreme acidic conditions that promote the formation of the highly reactive α-protonated cation intermediate[2].

Q4: Can decarboxylation occur during the final concentration step? A4: Absolutely. Even in the absence of strong acids, thermal stress can induce decarboxylation. General principles for sensitive substituted benzoic acids dictate that maintaining temperatures as low as possible is a critical strategy[4]. Rotary evaporation should be conducted with a water bath strictly below 30 °C.

Comparative Workup Parameters

To maximize recovery, standard workup parameters must be adjusted to suppress both thermal and pH-induced degradation pathways.

ParameterHigh-Risk Workup (Standard)Low-Risk Workup (Optimized)Mechanistic Rationale
Temperature Ambient (20–25 °C)0–5 °CSuppresses the thermal activation barrier required for CO₂ extrusion.
Acid Selection Concentrated HCl (12M)Dilute HCl (2M) or Citric AcidPrevents localized extreme low pH and mitigates rapid exothermic heating.
Acidification Mode Direct addition to aqueousBiphasic (EtOAc overlay)Rapidly extracts the free acid from the reactive, proton-rich aqueous phase.
Concentration Temp 40–50 °C< 30 °CPrevents thermally-induced decarboxylation in the organic phase[4].

Optimized Biphasic Workup Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints. Every step is engineered to either lower thermal energy or minimize the time the target molecule spends in a high-risk environment.

Step 1: Preparation & Thermal Quenching

  • Action: Transfer the crude basic aqueous reaction mixture to a jacketed reactor or a round-bottom flask equipped with an internal thermocouple. Submerge in an ice-water bath and cool to 0–5 °C.

  • Causality: Lowering the baseline temperature creates a thermal buffer against the impending exothermic neutralization.

  • Validation Checkpoint: Do not proceed until the internal thermocouple reads a stable temperature of ≤ 5 °C for at least 5 minutes.

Step 2: Biphasic System Initialization

  • Action: Add an equal volume of pre-chilled (4 °C) ethyl acetate (EtOAc) to the aqueous mixture. Initiate vigorous stirring to maximize the surface area between the two phases.

  • Causality: The organic overlay acts as an immediate extraction sink. As the water-soluble benzoate salt is protonated to the lipophilic free acid, it instantly migrates into the EtOAc, escaping the acidic aqueous phase.

Step 3: Controlled Acidification

  • Action: Using an addition funnel, add 2M HCl (or 20% w/v aqueous citric acid) dropwise.

  • Causality: Dropwise addition prevents localized thermal spikes. Dilute acid ensures a gradual pH shift rather than a sudden shock.

  • Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 10 °C, pause the addition immediately until the system cools back to 5 °C. Continue until the aqueous phase reaches pH 2–3 (verify via pH paper on the aqueous layer only).

Step 4: Rapid Phase Separation

  • Action: Transfer the biphasic mixture to a chilled separatory funnel. Immediately separate the layers. Extract the aqueous layer one additional time with cold EtOAc.

  • Causality: Immediate separation limits the contact time between the organic product and residual aqueous protons.

Step 5: Neutralization & Drying

  • Action: Wash the combined organic layers with cold saturated NaCl (brine) to remove residual mineral acid and water. Dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Validation Checkpoint: Test the pH of the brine wash after separation; it should be near neutral (~pH 5–6), confirming the successful removal of excess acid.

Step 6: Low-Temperature Concentration

  • Action: Concentrate the organic filtrate under reduced pressure. Set the rotary evaporator water bath to a maximum of 30 °C.

  • Causality: Prevents late-stage thermal decarboxylation[4].

  • Validation Checkpoint: Analyze the resulting solid via ¹H NMR. The absence of a singlet at ~2.3 ppm (methyl group of 2,4-dichlorotoluene) and the presence of the aromatic protons of the target acid confirm a successful, decarboxylation-free isolation.

Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Basic Aqueous) Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Solvent Add Organic Overlay (e.g., EtOAc) Cooling->Solvent Acidification Slow Acidification (Dilute HCl or Citric Acid) Maintain <10 °C Solvent->Acidification Prevents Exotherm Partition Biphasic Partitioning (Immediate Extraction) Acidification->Partition pH 2-3 OrgLayer Organic Layer (Target Acid) Partition->OrgLayer AqLayer Aqueous Layer (Salts/Impurities) Partition->AqLayer Wash Wash with Brine & Dry over Na2SO4 OrgLayer->Wash Concentrate Concentrate in vacuo (T_bath < 30 °C) Wash->Concentrate Product Pure 3,5-Dichloro-2- methylbenzoic acid Concentrate->Product

Optimized biphasic workup workflow to prevent decarboxylation of ortho-substituted benzoic acids.

References

1. - Benchchem 2. - PubMed (NIH) 3. 2 - ResearchGate 4.3 - PubMed (NIH)

Sources

Optimization

overcoming steric hindrance in 2-methyl substituted benzoic acids

Topic: Overcoming Steric Hindrance in 2-Methyl Substituted Benzoic Acids Status: Operational Support Tier: Level 3 (Advanced Synthesis) Agent: Senior Application Scientist Welcome & Diagnostic The Problem: You are workin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Methyl Substituted Benzoic Acids

Status: Operational Support Tier: Level 3 (Advanced Synthesis) Agent: Senior Application Scientist

Welcome & Diagnostic

The Problem: You are working with a 2-methylbenzoic acid (o-toluic acid) derivative. The reaction (likely amidation or esterification) is stalling, giving low yields, or failing completely.

The Cause: The "Ortho Effect."[1][2][3][4][5]

  • Steric Shielding: The methyl group at the C2 position physically blocks the trajectory of the incoming nucleophile (amine or alcohol) toward the carbonyl carbon (C=O).

  • Deconjugation: The steric bulk forces the carboxyl group to twist out of the plane of the benzene ring.[4] While this can actually increase acidity (pKa ~3.9 vs 4.2 for benzoic acid) by inhibiting resonance stabilization of the acid, it destabilizes the tetrahedral intermediate required for nucleophilic acyl substitution.

Visual Diagnostic: The Decision Matrix Use the following flow to select your protocol based on your substrate's sensitivity and steric demand.

G Start Substrate: 2-Methylbenzoic Acid Target Target: Amide or Ester? Start->Target Amide Standard Coupling (HATU/HOAt) Target->Amide Amide Ester Yamaguchi Esterification (Mixed Anhydride) Target->Ester Ester AmideFail Did it fail? Amide->AmideFail AcidCl Acid Chloride Route AmideFail->AcidCl Yes Sensitive Acid Sensitive? AcidCl->Sensitive Ghosez Protocol: Ghosez Reagent (Neutral Conditions) Sensitive->Ghosez Yes (Use Ghosez Reagent) SOCl2 Protocol: Vilsmeier Activation (Standard) Sensitive->SOCl2 No (SOCl2 / (COCl)2)

Caption: Protocol selection flowchart for sterically hindered 2-methylbenzoic acids.

Module 1: High-Efficiency Coupling (Amidation)

Scenario: You are using standard EDC/NHS or DCC and seeing <20% conversion. Solution: Switch to Uronium/Aza-benzotriazole systems.

Why it works: Standard carbodiimides (EDC) form an O-acylisourea intermediate that is sterically sensitive. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generate an active ester (OAt) that benefits from the neighboring group effect of the pyridine nitrogen in the HOAt moiety. This accelerates the reaction rate significantly, often overcoming the steric barrier of the ortho-methyl group.

Protocol A: HATU Activation

  • Stoichiometry: Acid (1.0 eq), Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or NMP (Polar aprotic is critical for charge stabilization).

  • Procedure:

    • Dissolve Acid and DIPEA in DMF.

    • Add HATU.[6][7] Stir for 5-10 mins (Pre-activation is crucial for hindered acids).

    • Add Amine.

    • Stir 12-24h.

Data Comparison: Coupling Reagents for Hindered Substrates

ReagentMechanismRelative Rate (Hindered)Recommendation
EDC/HOBt CarbodiimideLowAvoid for 2-Me-Benzoic acids.
PyBOP PhosphoniumMediumGood alternative if HATU fails.
HATU/HOAt UroniumHigh Primary Choice.
T3P Propylphosphonic AnhydrideMedium-HighGood for scale-up (easier workup).
Module 2: The Acid Chloride Route (The Workhorse)

Scenario: Coupling reagents failed, or the amine is also sterically hindered (e.g., t-butyl amine, aniline). Solution: Convert the acid to an acid chloride. This creates a "Super-Electrophile" (Acylium ion character) that is much smaller and more reactive than an active ester.

Method A: Vilsmeier-Haack Activation (Standard)

Use this for robust substrates.

  • Reagents: Oxalyl Chloride (1.5 eq) or Thionyl Chloride, DMF (Catalytic, 2-3 drops).

  • Solvent: DCM (anhydrous).

  • Key Step: The addition of DMF forms the Vilsmeier Reagent (chloroiminium ion) in situ, which is the active chlorinating species.

  • Troubleshooting:

    • Issue: Reaction is slow.[7]

    • Fix: Reflux in Thionyl Chloride neat. If the 2-methyl group is very bulky (or if it is 2,6-dimethyl), refluxing for 2-4 hours is standard.

Method B: The Ghosez Reagent (For Sensitive Substrates)

Use this if your molecule has acid-sensitive protecting groups (Boc, TBS).

The Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[8] Why: It forms the acid chloride under neutral conditions without generating HCl gas (it produces an amide byproduct).

Protocol:

  • Dissolve 2-methylbenzoic acid (1.0 eq) in dry DCM.

  • Add Ghosez Reagent (1.2 eq) at 0°C.

  • Stir at Room Temp for 1-2 hours.

  • Verification: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If complete, the Acid Chloride is ready.

  • Add your amine/alcohol and a base (Pyridine or Et3N) directly to this solution.

Module 3: Yamaguchi Esterification

Scenario: You need to form an ester with a hindered alcohol or a macrocyclization.[9] Solution: The Yamaguchi method uses a mixed anhydride that is specifically designed to drive attack at the hindered carbonyl.

Mechanism: The reaction uses 2,4,6-trichlorobenzoyl chloride (TCBC) .[9][10][11][12] The 2-methylbenzoic acid attacks TCBC to form a mixed anhydride. The nucleophilic catalyst DMAP then attacks the less hindered carbonyl (the 2-methylbenzoic side, usually) or activates the anhydride, allowing the alcohol to enter.[12]

Protocol:

  • Step 1 (Mixed Anhydride):

    • Dissolve 2-methylbenzoic acid (1.0 eq) and DIPEA (1.5 eq) in Toluene or THF.

    • Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq).

    • Stir 1h at RT. (Precipitate of amine-HCl will form).

  • Step 2 (Esterification):

    • Add the Alcohol (1.0 - 2.0 eq).

    • Add DMAP (1.0 - 2.0 eq). Note: Stoichiometric DMAP is often required for hindered substrates, not catalytic.

    • Heat to 60-80°C if necessary.

FAQ & Troubleshooting

Q: I formed the acid chloride, but the coupling still failed. Why? A: If the nucleophile is also hindered (e.g., an ortho-substituted aniline), the activation energy is simply too high for thermal conditions.

  • Fix: Use Microwave Irradiation . Heat the Acid Chloride + Amine + Pyridine in DCE (Dichloroethane) at 100-120°C for 30 mins. The thermal spike often overcomes the steric barrier that standard reflux cannot.

Q: Can I use the "Nuclear Option" (Grignard)? A: Yes. If you cannot form the amide bond C-N via the acid, reverse the logic.

  • Route: Convert your amine to an Isocyanate .

  • Reaction: React the Isocyanate with an Aryl Grignard (o-tolylmagnesium bromide).

  • Reference: This approach bypasses the tetrahedral intermediate stability issue of amidation.

Q: My reaction is clean but conversion stops at 50%. A: This is product inhibition. The bulky product might be complexing with the catalyst or the leaving group.

  • Fix: Switch to Flow Chemistry . Passing the reagents through a heated coil (residence time 10-20 mins) allows for high-temperature/high-pressure conditions that push the equilibrium without degrading the reagents.

References
  • Mechanism of Ortho-Effects

    • Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society. Link (Establishes the acidity/steric relationship).

  • Ghosez Reagent

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloroenamines and -Ynamines.[8] Angewandte Chemie International Edition. (Foundational work on neutral acid chloride generation).

  • Yamaguchi Esterification

    • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[11] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[11] Bulletin of the Chemical Society of Japan. Link

  • HATU vs.

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[13] Journal of the American Chemical Society. Link

  • Microwave Assisted Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of 3,5-Dichloro-2-methylbenzoic Acid via Alternative Catalysis

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are transitioning away from le...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are transitioning away from legacy synthetic routes.

Synthesizing highly substituted benzoic acids like 3,5-dichloro-2-methylbenzoic acid presents unique chemo- and regioselectivity challenges. Traditional methods rely heavily on harsh, unselective reagents (e.g., bulk FeCl₃ for chlorination or stoichiometric KMnO₄ for oxidation). Below, we dissect the causality behind modern alternative catalysts, troubleshoot common experimental failures, and provide self-validating protocols to ensure high-yield, reproducible workflows.

System Architecture & Mechanistic Overview

The synthesis of 3,5-dichloro-2-methylbenzoic acid typically converges on two primary pathways: the direct regioselective chlorination of 2-methylbenzoic acid, or the green catalytic oxidation of a pre-chlorinated benzylic precursor (such as 3,5-dichloro-2-methylbenzaldehyde).

G Sub1 2-Methylbenzoic Acid (Precursor) Cat1 Modified Lewis Acids (e.g., Supported FeCl3) Sub1->Cat1 Electrophilic Aromatic Substitution (Chlorination) Sub2 3,5-Dichloro-2-methylbenzaldehyde (Precursor) Cat2 Green Oxidation Catalysts (MnCo-MOF-74 / NH4VO3) Sub2->Cat2 Selective C-H / C=O Activation (Oxidation) Target 3,5-Dichloro-2-methylbenzoic Acid (Target API Intermediate) Cat1->Target Yield: ~85% Cat2->Target Yield: >90%

Fig 1: Alternative catalytic pathways for synthesizing 3,5-dichloro-2-methylbenzoic acid.

FAQ: Catalyst Selection & Mechanistic Causality

Q: Why is the direct chlorination of 2-methylbenzoic acid yielding predominantly the 3-chloro isomer instead of the desired 3,5-dichloro target? A: This is a classic issue of competing steric hindrance and electronic directing effects. In 2-methylbenzoic acid, the methyl group (ortho/para directing) and the carboxyl group (meta directing) synergistically activate the 3 and 5 positions. However, the 3-position is kinetically favored but sterically hindered. Using a standard, bulk Lewis acid catalyst often stalls the reaction at mono-chlorination (1)[1]. Transitioning to a highly dispersed, solid-supported Lewis acid increases the local concentration of the electrophile, driving the second chlorination event at the 5-position without requiring harsh thermal conditions that could trigger decarboxylation.

Q: When oxidizing a substituted benzylic precursor, why should I abandon traditional KMnO₄ in favor of MnCo-MOF-74? A: Traditional KMnO₄ oxidation is a heterogeneous reaction that suffers from slow kinetics, low atom economy, and the generation of massive amounts of stoichiometric MnO₂ waste (2)[2]. MnCo-MOF-74, conversely, utilizes O₂ as a green oxidant. The causality for its superior performance lies in the synergistic electronic effects between adjacent Mn and Co cations incorporated into the same metal-organic framework. This synergy drastically lowers the activation energy for C-H and C=O bond cleavage, yielding >90% conversion under mild, halogen-free conditions (3)[3].

Q: Can biocatalysis be effectively scaled for this highly sterically hindered, chlorinated substrate? A: Yes. Peroxygenase enzymes (e.g., AaeUPO) demonstrate extreme regioselectivity for the oxyfunctionalization of ring-substituted toluene derivatives (4)[4]. The primary failure mode in biocatalysis is enzyme deactivation by the oxidant (H₂O₂ or tBuOOH). By employing a neat reaction system with continuous, slow feeding of tBuOOH, you maintain the oxidant concentration below the deactivation threshold, allowing the enzyme to achieve high turnover numbers (TON) even with bulky di-chlorinated substrates.

Troubleshooting Guide: Resolving Experimental Failures
Symptom / Failure ModeMechanistic CauseCorrective Action
Incomplete Oxidation (NH₄VO₃ System) Lack of co-catalyst prevents stabilization of the intermediate peroxo-vanadium species, leading to rapid H₂O₂ decomposition.Ensure the addition of KF (10 mol%) or maintain an O₂ atmosphere. Maintain temperature strictly at 60 °C (5)[5].
Over-oxidation / Ring Cleavage Thermal runaway or excessive oxidant equivalents breaking aromaticity.For MOF catalysts, cap the thermal activation at 120 °C. Do not exceed 1.5 MPa of O₂ pressure.
Poor Catalyst Recovery (MnMoO₄) Hydrothermal degradation of the catalyst morphology due to extreme pH shifts during isolation.Buffer the aqueous phase prior to product precipitation. MnMoO₄ is highly robust but requires gentle centrifugation (5000 rpm) for recovery (6)[6].
Self-Validating Experimental Protocols
Protocol A: Biphasic Oxidation using the NH₄VO₃ / KF System

This protocol leverages a vanadium-based biphasic system to oxidize the precursor, avoiding toxic organic solvents.

  • Catalyst Initialization: Dissolve NH₄VO₃ (20 mol% relative to oxidant) in an acidic aqueous solution (pH ~2).

    • Causality: Acidic conditions are mandatory to prevent the precipitation of inactive polyoxovanadates.

  • Substrate & Co-catalyst Addition: Add the 3,5-dichloro-2-methylbenzaldehyde precursor (acting as both substrate and organic phase) and KF (10 mol%).

    • Causality: KF coordinates with vanadium, stabilizing the active catalytic species and preventing premature H₂O₂ decomposition (5)[5].

  • Oxidant Injection: Heat the biphasic mixture to 60 °C. Begin dropwise addition of 30% H₂O₂ over 2 hours.

    • Self-Validation Checkpoint: Upon initial H₂O₂ addition, the aqueous phase must instantly shift to a deep red/orange hue. This color change is the self-validating signature of the active peroxo-vanadium complex forming. If the solution remains pale yellow, halt the reaction—your pH is too high or the catalyst is poisoned.

  • Isolation: After 24 hours, cool the reactor to 0 °C. The target 3,5-dichloro-2-methylbenzoic acid will precipitate at the interface. Filter, wash with cold water, and recrystallize.

Protocol B: Aerobic Oxidation via MnCo-MOF-74
  • Reactor Loading: Charge a high-pressure autoclave with 1.0 mmol of the precursor, 10 mg of MnCo-MOF-74, and 5 mL of a green solvent (e.g., acetonitrile).

  • Pressurization: Purge the reactor three times with O₂, then pressurize to 1.5 MPa.

    • Causality: High O₂ pressure increases the dissolved oxygen concentration, which is the rate-limiting reagent for re-oxidizing the reduced metal nodes in the MOF framework (3)[3].

  • Thermal Activation: Heat the reactor to 120 °C for 12 hours under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop over the first 4 hours indicates active O₂ consumption and successful oxidation. If pressure remains static, check for catalyst moisture contamination, which blocks the active metal sites.

  • Catalyst Recovery: Centrifuge the mixture at 5000 rpm for 5 minutes. The solid MOF catalyst will pellet at the bottom and can be decanted, washed, and reused for up to six cycles without loss of activity.

Quantitative Catalyst Performance Data

The following table summarizes the quantitative performance of alternative catalytic systems compared to the traditional baseline:

Catalyst SystemReaction TypeOxidant / ReagentTemp (°C)Target SelectivityKey Mechanistic Advantage
KMnO₄ (Baseline) OxidationKMnO₄85–100ModerateEstablished baseline, but generates stoichiometric MnO₂ waste.
MnCo-MOF-74 OxidationO₂ (1.5 MPa)120>90%Synergistic Mn/Co nodes lower activation energy; highly reusable.
NH₄VO₃ + KF OxidationH₂O₂60HighBiphasic system; KF stabilizes peroxo-vanadium species.
AaeUPO (Enzyme) BiocatalysistBuOOH30ExcellentExtreme regioselectivity via enzymatic active site confinement.
Supported FeCl₃ ChlorinationCl₂ / NCS0–5HighEnhances electrophilic aromatic substitution at sterically hindered sites.
References
  • Enhanced catalytic activity of MnCo-MOF-74 for highly selective aerobic oxidation of substituted toluene. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes. ResearchGate. [Link]

  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI.[Link]

  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,5-Dichloro-2-methylbenzoic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-51-0). It is designed for researchers needing to validate the identity of this specific scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-51-0). It is designed for researchers needing to validate the identity of this specific scaffold, particularly to distinguish it from common regioisomers and synthetic impurities like 3,5-dichloro-4-methylbenzoic acid.

A Comparative Guide for Structural Validation & Isomer Differentiation

Executive Summary

In drug development, 3,5-Dichloro-2-methylbenzoic acid serves as a critical intermediate for halogenated bioactive scaffolds. Its structural validation is frequently complicated by the presence of regioisomers (e.g., the 4-methyl analog) formed during non-selective chlorination of o-toluic acid.

This guide moves beyond basic peak listing. It establishes a self-validating protocol based on symmetry arguments and coupling constants (


-values) to unambiguously confirm the substitution pattern. We compare the target compound against its most likely impurities to provide a robust "Go/No-Go" decision matrix for synthesis validation.

Structural Logic & Predictive Analysis

To interpret the spectrum accurately, we must first deconstruct the magnetic environment of the protons. The molecule has a 1,2,3,5-substitution pattern , breaking the symmetry of the benzene ring.

Proton Assignment Strategy
  • H-A (Position 6): Located ortho to the carboxylic acid (deshielding zone) and ortho to a chlorine atom. Expected to be the most downfield aromatic signal.

  • H-B (Position 4): Located between two chlorine atoms (positions 3 and 5). Shielded relative to H-A due to the lack of the direct carboxylic acid ortho effect, but deshielded by the two chlorines.

  • Methyl Group (Position 2): Ortho to the carboxylic acid. This steric crowding can cause slight deshielding compared to a para-methyl.

  • Carboxylic Acid (-COOH): Highly labile; chemical shift is concentration- and solvent-dependent.

The "Symmetry Trap" (Isomer Differentiation)

The most critical performance metric for this analysis is distinguishing the target from 3,5-Dichloro-4-methylbenzoic acid .

  • Target (2-Me): Asymmetric. Two distinct aromatic signals (doublets).

  • Isomer (4-Me): Symmetric. One aromatic signal (singlet, 2H).

Comparative Analysis: Target vs. Alternatives

Spectral Fingerprint Comparison

The following table contrasts the target molecule with its primary regioisomer (4-methyl) and the starting material (2-methylbenzoic acid).

FeatureTarget: 3,5-Dichloro-2-methylbenzoic Acid Isomer: 3,5-Dichloro-4-methylbenzoic Acid Precursor: 2-Methylbenzoic Acid
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric
Aromatic Region Two Doublets (

Hz)
One Singlet (2H)Four Multiplets (4H)
Aromatic Shift

~7.5 - 7.9 ppm

~7.8 - 8.0 ppm

~7.2 - 8.0 ppm
Methyl Shift

~2.4 - 2.5 ppm (s)

~2.3 - 2.4 ppm (s)

~2.6 ppm (s)
Coupling Logic Meta-coupling (

) between H4 & H6.
No coupling (magnetically equivalent).Ortho/Meta/Para complex splitting.

Critical Insight: If you observe a singlet in the aromatic region (integrating to 2H), your synthesis has likely produced the 4-methyl isomer or the chlorination occurred at the wrong positions. The target must show splitting.

Solvent System Performance

The choice of solvent dramatically affects the visibility of the carboxylic acid proton and the resolution of the aromatic doublets.

SolventPerformance RatingTechnical Notes
DMSO-d6 Optimal Excellent solubility. The -COOH proton appears as a broad singlet or humps at 11-13 ppm, confirming the acid functionality. Prevents aggregation.
CDCl3 Sub-optimal The -COOH proton is often invisible (broadened into baseline) due to exchange. Aromatic resolution is good, but solubility may be limited for this dichloro-derivative.
Acetone-d6 Intermediate Good for resolving the methyl peak if it overlaps with solvent impurities in DMSO.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Why DMSO? To ensure full solubility of the dichloro-acid and visualize the labile -COOH proton.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: -2 to 14 ppm (to catch the acid proton).

  • Scans (NS): 16 (sufficient for >10 mg). Increase to 64 if analyzing trace impurities (<5%).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to allow full relaxation of the isolated aromatic protons, ensuring accurate integration.
    

Visualizations & Logic Pathways

Isomer Identification Decision Tree

This diagram outlines the logical flow for determining if your product is the correct regioisomer based on spectral features.

IsomerID Start Acquire 1H NMR Spectrum (DMSO-d6) AromaticRegion Analyze Aromatic Region (7.0 - 8.5 ppm) Start->AromaticRegion Singlet Signal: One Singlet (2H) AromaticRegion->Singlet Symmetry Multiplet Signal: Two Distinct Peaks AromaticRegion->Multiplet Asymmetry Isomer4Me Identify: 3,5-Dichloro-4-methylbenzoic acid (Symmetric Impurity) Singlet->Isomer4Me CheckCoupling Check Coupling Constant (J) Multiplet->CheckCoupling MetaCoupling Meta-Coupling (d, J ~2Hz) CheckCoupling->MetaCoupling OrthoCoupling Ortho-Coupling (d, J ~8Hz) CheckCoupling->OrthoCoupling Target CONFIRMED: 3,5-Dichloro-2-methylbenzoic acid MetaCoupling->Target MonoChloro Identify: Mono-chloro impurity (e.g., 3-chloro-2-methyl) OrthoCoupling->MonoChloro

Figure 1: Logic flow for distinguishing the target compound from symmetric isomers and mono-chlorinated byproducts.

Structural Assignment Map

Visualizing the specific protons and their expected shifts.

StructureMap Core 3,5-Dichloro-2-methylbenzoic Acid COOH COOH (Pos 1) Broad Singlet ~13.0 ppm Core->COOH Me Methyl (Pos 2) Singlet ~2.4 ppm Core->Me H4 H-4 (Aromatic) Doublet (J~2Hz) ~7.5-7.6 ppm Core->H4 H6 H-6 (Aromatic) Doublet (J~2Hz) ~7.8-7.9 ppm Core->H6 H4->H6 Meta Coupling (4-bond)

Figure 2: Proton assignment map highlighting the meta-coupling relationship between H4 and H6.

References

  • PubChem. (2025).[1][2][3] 3,5-Dichloro-4-methylbenzoic acid (Isomer Data).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Additivity Rules and Coupling Constants).

Sources

Comparative

Comparative IR Spectroscopy Guide: 3,5-Dichloro-2-methylbenzoic Acid

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Focus: Spectral prediction, substituent effects, and differentiation from stru...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Focus: Spectral prediction, substituent effects, and differentiation from structural analogs.

Executive Summary & Structural Context[1][2][3]

3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-41-8) is a highly functionalized aromatic building block, often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.

In the absence of a universally standardized reference spectrum in public databases, researchers must rely on predictive structural elucidation . This guide provides a scientifically grounded derivation of the compound's IR profile by synthesizing data from its primary structural congeners: 3,5-Dichlorobenzoic acid and 2-Methylbenzoic acid (o-Toluic acid) .

The "Ortho-Effect" & Inductive Summation

The spectral signature of this molecule is defined by the competition between two opposing forces:

  • Steric Inhibition of Resonance (Ortho-Effect): The bulky 2-methyl group forces the carboxylic acid moiety out of planarity with the benzene ring. This reduces

    
    -conjugation, increasing the bond order of the carbonyl (
    
    
    
    ), thereby shifting it to a higher wavenumber.
  • Inductive Withdrawal (-I Effect): The two chlorine atoms at positions 3 and 5 exert a strong electron-withdrawing effect, further shortening the

    
     bond and raising the frequency.
    

Hypothesis: 3,5-Dichloro-2-methylbenzoic acid will exhibit a carbonyl stretch at a significantly higher frequency than unsubstituted benzoic acid, potentially exceeding 1700 cm⁻¹ even in the solid state (dimer).

Predicted Spectral Profile & Assignments

The following assignments are derived using additive substituent rules applied to the baseline Benzoic Acid spectrum.

Table 1: Diagnostic IR Bands (Predicted)
Functional GroupModePredicted Frequency (cm⁻¹)Structural Cause / Note
Carboxylic Acid (-COOH) O-H Stretch2500 – 3300 (Broad)Strong intermolecular Hydrogen bonding (dimer formation).[1][2] Overlaps C-H region.
Carbonyl (C=O) Stretching1695 – 1715 (Strong)Critical Diagnostic: Shifted higher than Benzoic Acid (1685) due to combined steric twist (2-Me) and electron withdrawal (3,5-Cl).
Aromatic Ring C-H Stretch3050 – 3090 (Weak)Characteristic of unsaturated

C-H bonds.
Methyl Group (-CH₃) C-H Stretch2920 – 2980 (Weak)Asymmetric/Symmetric aliphatic stretches. Distinguishes from non-methylated analogs.[2]
Aromatic Ring C=C Stretch1570 – 1600 Ring breathing modes. Likely split due to asymmetry.
Aryl Chloride (Ar-Cl) C-Cl Stretch1050 – 1090 In-plane deformation. Often obscured in fingerprint region.
Substitution Pattern C-H OOP Bend860 – 900 1,2,3,5-Tetrasubstitution. Two isolated aromatic protons (positions 4 and 6) typically show absorption in this higher-frequency bending region.

Comparative Analysis: Target vs. Analogs

To validate the identity of 3,5-Dichloro-2-methylbenzoic acid, it must be differentiated from its precursors and isomers.

Table 2: Spectral Differentiation Matrix
FeatureTarget: 3,5-Dichloro-2-methyl Analog A: 3,5-Dichlorobenzoic Acid Analog B: 2-Methylbenzoic Acid
Methyl C-H (2900s) Present AbsentPresent
Carbonyl Shift (C=O) High (~1705) (Steric + Inductive)Medium (~1695) (Inductive only)Medium-High (~1690) (Steric only)
Fingerprint (OOP) Isolated H (860-900) 1,3,5-Subst. (3 adj H absent)1,2-Subst. (4 adj H, ~740)
Electronic Effect Conjugation Broken (Twisted)Conjugation Intact (Planar)Conjugation Broken (Twisted)
Visualizing the Logic

The following diagram illustrates the decision tree for identifying the target molecule based on spectral features.

SpectralLogic Figure 1: Spectral Decision Tree for Structural Elucidation node_start Unknown Sample Spectrum node_OH Broad Band 2500-3300 cm⁻¹? (Carboxylic Acid) node_start->node_OH node_Methyl Aliphatic C-H Peaks 2920-2980 cm⁻¹? node_OH->node_Methyl Yes node_CO C=O Frequency Analysis node_Methyl->node_CO Yes node_AnalogA Suspect: 3,5-Dichlorobenzoic Acid (No Methyl) node_Methyl->node_AnalogA No node_Target Confirmed: 3,5-Dichloro-2-methylbenzoic Acid node_CO->node_Target >1700 cm⁻¹ (Steric + EWG) node_AnalogB Suspect: 2-Methylbenzoic Acid (Lower C=O Freq) node_CO->node_AnalogB <1695 cm⁻¹ (Steric Only)

Experimental Protocol: Self-Validating Workflow

To ensure accurate data collection that matches the predicted values above, the following protocol minimizes artifacts (such as polymorphism or hydration states).

Method: KBr Pellet Transmission

Why this method? Solid-state analysis is preferred for carboxylic acids to standardize the dimerization state. ATR (Attenuated Total Reflectance) can sometimes shift peaks slightly due to refractive index changes.

Step-by-Step Protocol:

  • Sample Preparation:

    • Mix 1-2 mg of dry 3,5-Dichloro-2-methylbenzoic acid with 100-150 mg of spectroscopic grade Potassium Bromide (KBr).

    • Critical: Grind the mixture in an agate mortar for at least 2 minutes. The particle size must be smaller than the IR wavelength (approx. 2-5 microns) to avoid "Christiansen Effect" (scattering that distorts baseline).

  • Pellet Pressing:

    • Place powder in a 13mm die.

    • Apply vacuum for 1 minute to remove moisture.

    • Press at 8-10 tons for 2 minutes.

    • Validation: The resulting pellet should be transparent/glassy. If opaque/white, regrind and repress (scattering will reduce peak resolution).

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (to improve Signal-to-Noise).

  • Data Processing:

    • Apply baseline correction if the baseline slopes due to scattering.

    • Do not apply heavy smoothing, as this may obscure the splitting of aromatic bands.

Mechanistic Insight: The Ortho-Effect Pathway

Understanding why the peaks shift allows researchers to troubleshoot synthesis issues (e.g., incomplete chlorination).

OrthoEffect Figure 2: Mechanistic Impact of Substituents on IR Frequency Start Benzoic Acid Core Sub1 Add 2-Methyl Group Start->Sub1 Effect1 Steric Hindrance: COOH twists out of plane Sub1->Effect1 Sub2 Add 3,5-Chloro Groups Effect2 Inductive Effect (-I): Electron density pulled from Ring Sub2->Effect2 Effect1->Sub2 Result Result: Reduced Conjugation + Shortened C=O Bond (Higher Wavenumber) Effect1->Result Major Contributor Effect2->Result Minor Contributor

Interpretation of the Diagram
  • Twisting: The 2-methyl group physically bumps into the carbonyl oxygen. To relieve this strain, the C-C bond rotates.[3]

  • Conjugation Loss: In a planar benzoic acid, the benzene ring donates electrons to the carbonyl (Resonance), which adds "single bond character" to the C=O, lowering its frequency.

  • Frequency Shift: When twisted (2-Me) and pulled by electron-withdrawing groups (3,5-Cl), the C=O bond becomes stiffer and shorter, vibrating at a higher energy (higher wavenumber).

References

  • NIST Mass Spectrometry Data Center. 3,5-Dichlorobenzoic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl- (o-Toluic acid) - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Nummert, V., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.[4] Journal of Physical Organic Chemistry, 19: 654–663.[4] (Mechanistic basis for ortho-effect shifts).

  • SpectraBase.Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester IR Spectrum. Wiley Science Solutions.

Sources

Validation

Precision Melting Point Validation Guide: 3,5-Dichloro-2-methylbenzoic Acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Criticality of Thermal Validation In the synthesis of halogenated benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Criticality of Thermal Validation

In the synthesis of halogenated benzoic acid derivatives, 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) presents a unique validation challenge. Unlike its more common isomer, 3,5-dichloro-4-methylbenzoic acid (MP 187–189 °C), the 2-methyl variant exhibits a slightly lower and distinct melting profile.[1]

For researchers and drug development professionals, relying solely on generic "melting point" data without rigorous protocol control can lead to misidentification of regioisomers.[1] This guide provides an authoritative, comparative analysis of validation methodologies, establishing a self-validating system for confirming identity and purity.

Chemical Profile & Reference Standards

Before initiating validation, the target specifications must be established. The values below represent the "Gold Standard" for high-purity (>97%) crystalline samples.

PropertySpecificationExpert Insight
Compound Name 3,5-Dichloro-2-methylbenzoic acidAlso known as 3,5-Dichloro-o-toluic acid.[1]
CAS Number 101567-48-0 Crucial to distinguish from 4-methyl isomer (CAS 39652-34-1).[1]
Target MP Range 183.5 – 184.5 °C Sharp 1°C range indicates high crystalline purity.[1]
Isomer Risk 3,5-Dichloro-4-methylbenzoic acidMP: 187–189 °C. A result >185 °C suggests isomer misidentification.[1]
Molecular Weight 205.04 g/mol -
Comparative Analysis: Capillary vs. DSC

To ensure data integrity (E-E-A-T), we compare the traditional Capillary Method against Differential Scanning Calorimetry (DSC). While capillary analysis is standard for quick checks, DSC is required for definitive thermodynamic characterization.[1]

Performance Matrix
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic)
Primary Utility Routine Benchtop VerificationPolymorph Screening & Purity Calculation
Precision ± 0.5 – 1.0 °C (Subjective)± 0.1 °C (Objective)
Sample Size ~1–2 mg2–5 mg
Key Limitation Dependent on ramp rate & observer; cannot quantify heat of fusion.[1]Requires instrument calibration; sensitive to sample pan preparation.[1]
Isomer Detection Low: Hard to distinguish 184°C from 187°C if ramp is fast.High: Distinct endothermic peaks separate isomers clearly.[1]
Experimental Protocols
Method A: Optimized Capillary Protocol (The "Slow Ramp" Standard)

Use this for routine batch release.[1]

  • Sample Prep: Dry sample in a desiccator (P₂O₅) for 24 hours. Grind to a fine, uniform powder to ensure efficient heat transfer.[1][2]

  • Loading: Fill capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Fast Ramp: Heat rapidly to 170 °C .

  • Critical Slow Ramp: At 170 °C, reduce heating rate to 1.0 °C/min .

    • Why? High ramp rates (>3°C/min) will artificially elevate the observed MP, potentially masking the distinction between the 2-methyl (184°C) and 4-methyl (188°C) isomers.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range must be

      
       and fall within 183.0–185.0 °C.[1]
      
Method B: Differential Scanning Calorimetry (DSC) Protocol

Use this for final characterization and isomer purity analysis.[1]

  • Calibration: Calibrate instrument using Indium (

    
     156.6 °C) and Zinc (
    
    
    
    419.5 °C) standards.
  • Pan Selection: Use Tzero Aluminum hermetic pans with a pinhole lid (allows volatile impurities to escape without pan deformation).[1]

  • Atmosphere: Purge with Dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Cycle:

    • Equilibrate at 30 °C.

    • Ramp 10.0 °C/min to 160 °C.

    • Slow Ramp: Ramp 2.0 °C/min to 200 °C.

  • Analysis: Integrate the endothermic peak.

    • Target Peak Onset: 183.5 °C ± 0.2 °C.[1]

    • Purity Calculation: Use the van 't Hoff equation analysis of the melting peak shape to determine molar purity.[1]

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural relationship between the target and its impurities.

Figure 1: Isomer Differentiation & Validation Workflow

ValidationWorkflow Start Crude 3,5-Dichloro-2-methylbenzoic Acid Dry Desiccation (24h) Start->Dry MethodChoice Select Method Dry->MethodChoice Capillary Capillary Method (Ramp 1°C/min) MethodChoice->Capillary DSC DSC Analysis (Ramp 2°C/min) MethodChoice->DSC ResultA Observed MP: 183-185°C Capillary->ResultA ResultB Observed MP: 187-189°C Capillary->ResultB ResultC Observed MP: <180°C (Wide Range) Capillary->ResultC DSC->ResultA DSC->ResultB DSC->ResultC ConclusionA PASS: Target Identity Confirmed ResultA->ConclusionA ConclusionB FAIL: Suspect 4-Methyl Isomer ResultB->ConclusionB ConclusionC FAIL: Significant Impurities (Recrystallize) ResultC->ConclusionC

Caption: Decision tree for interpreting thermal data. Note that a higher melting point (187-189°C) specifically flags the presence of the wrong regioisomer.[1]

Figure 2: Synthesis & Impurity Pathways

SynthesisPath Precursor 2-Methylbenzoic Acid (o-Toluic Acid) Reagent Chlorination (Cl2 / Catalyst) Precursor->Reagent Target TARGET: 3,5-Dichloro-2-methylbenzoic acid (MP 183.5-184.5°C) Reagent->Target Major Product Impurity1 Impurity: 3-Chloro-2-methylbenzoic acid (Incomplete Rxn) Reagent->Impurity1 Side Product Impurity2 Impurity: 5-Chloro-2-methylbenzoic acid Reagent->Impurity2 Side Product

Caption: Synthesis pathway highlighting potential chlorinated impurities that result in melting point depression.

Data Interpretation & Troubleshooting

Scenario 1: Melting Range > 2.0 °C (e.g., 180–184 °C)

  • Cause: Solvent occlusion or mixture of mono-chlorinated intermediates (3-chloro or 5-chloro derivatives).[1]

  • Action: Recrystallize from Ethanol/Water. Ensure thorough drying to remove lattice-bound solvents.[1]

Scenario 2: Sharp Melting Point at 188 °C

  • Cause: Regioisomer contamination.[1] The sample is likely predominantly 3,5-Dichloro-4-methylbenzoic acid .[1]

  • Action: Verify structure via NMR. Standard recrystallization will not separate these isomers efficiently due to structural similarity; chromatographic separation is required.[1]

Scenario 3: Double Peak in DSC

  • Cause: Eutectic mixture of 2-methyl and 4-methyl isomers.[1]

  • Action: Reject batch. The presence of the 4-methyl isomer indicates a fundamental issue with the starting material (p-toluic acid contamination in o-toluic acid supply).[1]

References
  • Amadis Chemical. 3,5-Dichloro-2-methylbenzoic acid Product Specifications (CAS 101567-48-0).[1][3][4][5][6] Retrieved from [1]

  • BLD Pharm. 3,5-Dichloro-2-methylbenzoic acid Safety & Properties. Retrieved from [1][5][6]

  • ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid (Isomer Comparison). Retrieved from [1]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[1] (Melting Point Determination Protocols). Pearson Education.[1]

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature.[1] (Standard for Capillary Method).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-2-methylbenzoic Acid and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of halogenated aromatic compounds is a critical task. 3,5-D...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of halogenated aromatic compounds is a critical task. 3,5-Dichloro-2-methylbenzoic acid, a molecule of interest in various synthetic pathways, presents a unique analytical challenge. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its mass spectrometric fragmentation behavior. We will explore the causal factors driving its fragmentation, compare this technique with alternative analytical methodologies, and provide actionable, field-proven protocols to empower your research.

The Analytical Imperative: Why In-Depth Structural Analysis Matters

Understanding the precise structure of molecules like 3,5-Dichloro-2-methylbenzoic acid is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Impurities, metabolites, and synthetic intermediates must be unambiguously identified. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose by generating reproducible fragmentation patterns that act as a molecular fingerprint.

Unveiling the Molecular Fingerprint: Electron Ionization Mass Spectrometry of 3,5-Dichloro-2-methylbenzoic Acid

While a publicly available mass spectrum for 3,5-Dichloro-2-methylbenzoic acid is not readily found, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry and experimental data from closely related analogs, such as 3,5-Dichlorobenzoic acid.[1][2]

The molecular weight of 3,5-Dichloro-2-methylbenzoic acid (C₈H₆Cl₂O₂) is 204.0 g/mol for the monoisotopic mass. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks, with the most abundant being [M]⁺˙ at m/z 204, [M+2]⁺˙ at m/z 206, and [M+4]⁺˙ at m/z 208, with relative intensities of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of aromatic carboxylic acids under electron ionization is driven by the stability of the resulting ions.[3] For 3,5-Dichloro-2-methylbenzoic acid, the following fragmentation pathways are anticipated:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (17 Da) to form a stable acylium ion. This would result in a prominent ion cluster at m/z 187/189/191.

  • Loss of the Carboxyl Group (•COOH): The entire carboxyl group (45 Da) can be lost, leading to the formation of a dichlorotoluene radical cation at m/z 159/161/163.

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44 Da) from the molecular ion can also occur, though it is often less favored than the loss of •OH in EI-MS of aromatic acids.[4]

  • Loss of a Chlorine Atom (•Cl): Fragmentation can involve the cleavage of a carbon-chlorine bond, resulting in an ion cluster at m/z 169/171.

  • Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical (15 Da), yielding an ion at m/z 189/191/193. The proximity of the methyl and carboxylic acid groups (an ortho effect) could influence this fragmentation pathway.[5]

  • Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion (m/z 187/189/191) can lose a molecule of carbon monoxide (CO, 28 Da) to form a dichlorophenyl cation at m/z 159/161/163.

Predicted Fragmentation Pathway of 3,5-Dichloro-2-methylbenzoic Acid

fragmentation_pathway M [C₈H₆Cl₂O₂]⁺˙ m/z 204/206/208 Molecular Ion F1 [C₈H₅Cl₂O]⁺ m/z 187/189/191 M->F1 - •OH (17 Da) F2 [C₇H₅Cl₂]⁺ m/z 159/161/163 M->F2 - •COOH (45 Da) F3 [C₇H₆ClO₂]⁺ m/z 169/171 M->F3 - •Cl (35/37 Da) F4 [C₇H₃Cl₂O₂]⁺ m/z 189/191/193 M->F4 - •CH₃ (15 Da) F1->F2 - CO (28 Da)

Caption: Predicted Electron Ionization Fragmentation Pathway of 3,5-Dichloro-2-methylbenzoic Acid.

A Comparative Analysis of Analytical Techniques

While mass spectrometry provides unparalleled structural detail, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the analytical objective, be it quantification, impurity profiling, or preparative separation.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
GC-MS Low ng/mLLow ng/mL> 0.99High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds.
HPLC-UV ~1 µg/mL~4 µg/mL> 0.999Robust, widely available, cost-effective.Moderate sensitivity, potential for matrix interference.
LC-MS/MS Low ng/L to sub-ppm0.5 ppm> 0.99High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs, potential for ion suppression.
Capillary Electrophoresis (CE) VariableVariable> 0.99Fast analysis times, high separation efficiency for charged species.Lower sensitivity for some compounds, can be less robust than HPLC.

Data compiled from multiple sources for related halogenated benzoic acids.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse in many analytical laboratories. It is particularly well-suited for the quantification of non-volatile compounds like 3,5-Dichloro-2-methylbenzoic acid without the need for derivatization.[3] Its robustness and ease of use make it ideal for routine quality control applications. However, its sensitivity may be insufficient for trace-level analysis, and co-eluting impurities can interfere with quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile nature of 3,5-Dichloro-2-methylbenzoic acid necessitates a derivatization step to convert it into a more volatile analyte, typically through esterification (e.g., methylation).[5] While this adds a sample preparation step, the resulting analysis offers excellent sensitivity and the rich structural information from the mass spectrum.

Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a capillary filled with an electrolyte.[1] It can be a very rapid and efficient technique for the analysis of organic acids. However, achieving reproducible results can be more challenging than with HPLC, and it may not be as suitable for complex sample matrices.

Experimental Protocol: GC-MS Analysis of 3,5-Dichloro-2-methylbenzoic Acid

This protocol outlines a robust method for the analysis of 3,5-Dichloro-2-methylbenzoic acid using GC-MS, incorporating a necessary derivatization step.

Sample Preparation and Derivatization (Esterification)
  • Objective: To convert the non-volatile carboxylic acid into a volatile methyl ester for GC analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 3,5-Dichloro-2-methylbenzoic acid sample into a 2 mL glass vial.

    • Add 1 mL of a 10% (v/v) solution of acetyl chloride in methanol.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Weigh Sample Derivatize Add Acetyl Chloride in Methanol Sample->Derivatize Heat Heat at 60°C Derivatize->Heat Evaporate Evaporate to Dryness Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for the GC-MS analysis of 3,5-Dichloro-2-methylbenzoic acid.

Conclusion and Recommendations

The structural characterization of 3,5-Dichloro-2-methylbenzoic acid is most comprehensively achieved through mass spectrometry, which provides a detailed fragmentation pattern that serves as a reliable identifier. While direct experimental data for this specific molecule is scarce, a robust prediction of its fragmentation can be made based on the behavior of closely related dichlorinated benzoic acids.

For routine quantitative analysis, HPLC-UV offers a reliable and cost-effective solution. However, for applications requiring higher sensitivity and definitive structural confirmation, a GC-MS method with prior derivatization is the recommended approach. The choice of analytical technique should always be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus simple quantification. By employing a multi-faceted analytical approach, researchers can ensure the highest level of confidence in their results.

References

  • GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final. ResearchGate. Available at: [Link]

  • Process for the preparation of halogenated benzoic acids. Google Patents.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST. Available at: [Link]

  • 3,5-Dichlorobenzoic acid. NIST WebBook. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

  • A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. Available at: [Link]

  • Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Available at: [Link]

  • Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). BAuA. Available at: [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]

  • Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Oxford Academic. Available at: [Link]

  • Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. NEMI.gov. Available at: [Link]

Sources

Validation

comparing reactivity of 3,5-dichloro-2-methylbenzoic vs 3,5-dichloro-4-methylbenzoic acid

Comparative Reactivity Guide: 3,5-Dichloro-2-methylbenzoic Acid vs. 3,5-Dichloro-4-methylbenzoic Acid For drug development professionals and synthetic chemists, positional isomerism is not merely a structural curiosity—i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3,5-Dichloro-2-methylbenzoic Acid vs. 3,5-Dichloro-4-methylbenzoic Acid

For drug development professionals and synthetic chemists, positional isomerism is not merely a structural curiosity—it is a fundamental variable that dictates synthetic route design, reaction kinetics, and downstream pharmacological properties. Moving a single methyl group from the para position (4-methyl) to the ortho position (2-methyl) on a 3,5-dichlorobenzoic acid scaffold drastically alters the molecule's reactivity[1],[2].

This guide provides an in-depth, objective comparison of 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid , focusing on how steric hindrance and electronic effects govern their behavior in standard coupling and esterification workflows.

Mechanistic Analysis: The Causality of Reactivity

To understand why these two isomers require entirely different handling in the laboratory, we must analyze the two primary forces at play: steric hindrance and the "ortho effect."

Steric Hindrance and the Bürgi-Dunitz Trajectory

In 3,5-dichloro-4-methylbenzoic acid , the methyl group is positioned para to the carboxylic acid. The trajectory for nucleophilic attack at the carbonyl carbon (the Bürgi-Dunitz angle, typically ~107°) is completely unobstructed. Consequently, standard activation methods (like Fischer esterification) proceed smoothly.

Conversely, in 3,5-dichloro-2-methylbenzoic acid , the methyl group is ortho to the carboxylic acid. This bulky substituent physically blocks the nucleophile's approach vector. The steric clash significantly increases the activation energy required for the formation of the tetrahedral intermediate, rendering standard acid-catalyzed esterification or direct amidation highly inefficient[3].

Electronic Effects: Steric Inhibition of Resonance (SIR)

Counterintuitively, despite the electron-donating nature of the methyl group, ortho-methylbenzoic acids are significantly more acidic (lower pKa) than their para-methyl counterparts[4],[5].

This is driven by Steric Inhibition of Resonance (SIR) . The bulky ortho-methyl group forces the carboxylate group to twist out of the coplanar alignment with the aromatic ring[5],[6]. By breaking coplanarity, the destabilizing cross-conjugation (where the aromatic ring donates electron density into the carboxylate system) is inhibited. The resulting carboxylate anion is highly localized and more stable, leading to a stronger conjugate acid[5],[7].

SIR_Mechanism A Ortho-Methyl Group (Steric Bulk) B Carboxylate Twist (Out of Plane) A->B Forces C Loss of Ring Conjugation (SIR) B->C Causes D Increased Anion Stability C->D Leads to E Lower pKa (Higher Acidity) D->E Results in

Caption: Logical flow of Steric Inhibition of Resonance (SIR) in ortho-substituted benzoic acids.

Quantitative Data Comparison

The structural differences between the two isomers necessitate different synthetic strategies. The table below summarizes their comparative performance metrics.

Property / Metric3,5-Dichloro-4-methylbenzoic acid (Para)3,5-Dichloro-2-methylbenzoic acid (Ortho)
Steric Hindrance at Carbonyl Low (Unhindered)High (Blocked by 2-methyl group)
Base pKa (Isomer Reference) ~4.36 (4-methylbenzoic acid)[4]~3.90 (2-methylbenzoic acid)[4]
Estimated pKa (w/ Cl effects) ~3.4 - 3.6~2.9 - 3.1
Fischer Esterification Yield > 90% (Standard conditions)< 20% (Requires forcing conditions)[3]
Preferred Activation Strategy Direct acid catalysis (H₂SO₄)Acyl chloride (SOCl₂) or Steglich (EDC/DMAP)[3]
Amidation Kinetics Fast (Standard peptide coupling)Slow (Requires highly reactive acyl donors)

Experimental Workflows & Methodologies

Because of the stark differences in reactivity, a divergent synthetic workflow must be adopted based on the isomer selected.

Workflow_Decision Start Select Benzoic Acid Isomer IsoA 3,5-Dichloro-4-methylbenzoic acid (Para-methyl, Unhindered) Start->IsoA IsoB 3,5-Dichloro-2-methylbenzoic acid (Ortho-methyl, Hindered) Start->IsoB Fischer Fischer Esterification (H2SO4, MeOH, Reflux) IsoA->Fischer Standard Protocol IsoB->Fischer Steric Clash Steglich Acyl Chloride / Steglich (SOCl2 or EDC/DMAP) IsoB->Steglich Requires Activation SuccessA High Yield (>90%) Fischer->SuccessA FailB Low Yield (<20%) Fischer->FailB SuccessB High Yield (>85%) Steglich->SuccessB

Caption: Decision tree for selecting esterification protocols based on steric hindrance.

Protocol A: Fischer Esterification of 3,5-Dichloro-4-methylbenzoic acid

Causality: The unhindered nature of the para-methyl isomer allows for a standard equilibrium-driven Fischer esterification. The use of excess alcohol drives the reaction forward via Le Chatelier's principle[8].

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, suspend 10.0 mmol of 3,5-dichloro-4-methylbenzoic acid in 30 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Self-validation: The suspension should gradually clear as the ester forms and dissolves.

  • Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material spot disappears.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 50 mL of ethyl acetate.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous phase tests basic (pH ~8). This removes the H₂SO₄ catalyst and any unreacted acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Acyl Chloride Activation of 3,5-Dichloro-2-methylbenzoic acid

Causality: To overcome the severe steric hindrance of the ortho-methyl group, the carboxylic acid must be converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly chlorinates the hindered acid[9].

Step-by-Step Methodology:

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a scrubber), add 10.0 mmol of 3,5-dichloro-2-methylbenzoic acid.

  • Reagent Addition: Add 15 mL of thionyl chloride (SOCl₂) followed by 2 drops of anhydrous N,N-dimethylformamide (DMF)[9]. Self-validation: Immediate gas evolution (SO₂ and HCl) indicates the formation of the Vilsmeier-Haack active species.

  • Reflux: Heat the mixture to 80°C for 3 hours. The solid will dissolve entirely once the acyl chloride is formed.

  • Concentration: Cool the mixture and remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl₂.

  • Esterification/Amidation: Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add a mixture of the desired nucleophile (e.g., 12.0 mmol methanol or amine) and 15.0 mmol of triethylamine (Et₃N) in 10 mL DCM.

  • Workup: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to afford the sterically hindered product.

Conclusion

The selection between 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid is not a simple substitution. The ortho-methyl isomer introduces profound steric hindrance that shuts down standard nucleophilic addition pathways, while simultaneously increasing the acidity of the molecule via Steric Inhibition of Resonance. By understanding these mechanistic underpinnings, researchers can bypass failed reactions and directly implement high-efficiency activation protocols like acyl chloride formation or Steglich esterification.

References

  • PubChem. "3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234" National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. "Ortho effect." Available at: [Link]

  • Chemistry LibreTexts. "20.4: Substituent Effects on Acidity." Available at: [Link]

  • ResearchGate. "Prediction Acidity Constant of Various Benzoic Acids and Phenols in Water Using Linear and Nonlinear QSPR Models." Available at: [Link]

  • Google Patents. "CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

Sources

Comparative

COA specification standards for 3,5-Dichloro-2-methylbenzoic acid

COA Specification Standards: 3,5-Dichloro-2-methylbenzoic Acid [1][2][3] Executive Summary: The Cost of Purity In the high-stakes landscape of pharmaceutical and agrochemical synthesis, 3,5-Dichloro-2-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

COA Specification Standards: 3,5-Dichloro-2-methylbenzoic Acid [1][2][3]

Executive Summary: The Cost of Purity

In the high-stakes landscape of pharmaceutical and agrochemical synthesis, 3,5-Dichloro-2-methylbenzoic acid (CAS: 101567-48-0) serves as a critical scaffold.[1][2] Its unique steric and electronic properties—defined by the ortho-methyl group and meta-dichloro substitution—make it an ideal building block for locking molecular conformations in kinase inhibitors and auxin-mimic herbicides.[1][2]

However, this structural complexity comes at a price: the synthesis of this intermediate is prone to regioisomeric contamination. A Certificate of Analysis (COA) that merely states ">98% Purity" without detailing specific isomeric impurities is a liability.[2] This guide objectively compares Standard Industrial Grade vs. High-Purity Grade specifications, providing experimental evidence on how "minor" impurities can catastrophically impact downstream yield and purification costs.[2]

Critical Quality Attributes (CQAs) & Specification Standards

The following table outlines the recommended specification limits for research and manufacturing applications. The "High-Purity" standard is designed to prevent downstream bottlenecks.[1][2]

ParameterStandard Industrial Grade High-Purity / Pharma Grade Rationale for Stringency
Appearance Beige to light brown powderWhite to off-white crystalline powderColor often indicates oxidation products or polymerized phenols that can poison metal catalysts (e.g., Pd).[1][2]
Assay (HPLC) ≥ 97.0%≥ 99.0% Lower assay implies significant dead-weight mass, affecting stoichiometry in sensitive coupling reactions.[2]
Melting Point 178 – 182 °C183 – 185 °C A wide or depressed range indicates eutectic impurities, likely regioisomers.[2]
Regioisomer: 3,5-Dichloro-4-methyl Not Specified (Often ~1-2%)≤ 0.15% Critical impurity.[1][2] This isomer couples with the same kinetics but produces a "dummy" product that is nearly impossible to separate by crystallization.[2]
Mono-chloro Impurity ≤ 1.0%≤ 0.10% (3-Chloro-2-methylbenzoic acid) Leads to de-chloro byproducts in cross-coupling, failing regulatory genotoxicity limits.[1][2]
Loss on Drying (LOD) ≤ 1.0%≤ 0.5%Excess moisture hydrolyzes sensitive coupling reagents (e.g., SOCl₂, HATU).

Comparative Analysis: The "Hidden" Impurity Risk

The synthesis of 3,5-dichloro-2-methylbenzoic acid typically involves the chlorination of o-toluic acid (2-methylbenzoic acid).[1][2] Due to directing effects, this process generates a statistical distribution of isomers.[2]

The Impurity Profile
  • Target Molecule: 3,5-Dichloro-2-methylbenzoic acid (Sterically crowded, valuable).[1][2][3][4]

  • Major Impurity (Regioisomer): 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1).[1][2][5]

    • Origin: If the starting material contains traces of p-toluic acid or if chlorination migration occurs.[1][2]

    • Risk:[1] It is chemically nearly identical.[2] In an amide coupling reaction, it will react to form the para-methyl amide isomer.[2]

Experimental Impact Case Study

Objective: Synthesize a model amide via HATU coupling.

  • Reaction: 3,5-Dichloro-2-methylbenzoic acid + Aniline

    
     Amide Product.[1][2]
    
  • Comparison:

    • Experiment A: Using Industrial Grade (97% purity, contains 1.5% 3,5-dichloro-4-methyl isomer).[1][2]

    • Experiment B: Using High-Purity Grade (99.2% purity, <0.1% isomer).

MetricExperiment A (Industrial Grade)Experiment B (High-Purity Grade)
Crude Yield 94%95%
Crude HPLC Purity 96.5%99.1%
Purification Method Prep-HPLC Required Simple Recrystallization
Final Isolated Yield 68% (Losses during separation)88%
Cost Implication High (Solvent/Time for Prep-HPLC)Low (Scalable filtration)

Visualizing the Impurity Cascade

The following diagram illustrates how an upstream impurity propagates through synthesis, creating a separation nightmare.

ImpurityCascade Start Starting Material (o-Toluic Acid) Chlorination Chlorination Step (Cl2 / Catalyst) Start->Chlorination CrudeInter Crude Intermediate (Mixture of Isomers) Chlorination->CrudeInter Target Target: 3,5-Dichloro-2-methyl (98% in Ind. Grade) CrudeInter->Target Major Product Impurity Impurity: 3,5-Dichloro-4-methyl (2% in Ind. Grade) CrudeInter->Impurity Side Reaction Coupling Downstream Coupling (e.g., with Amine) Target->Coupling Impurity->Coupling Competes for Reagents Product Final Drug Product Coupling->Product BadProduct Isomeric Byproduct (Hard to Remove) Coupling->BadProduct BadProduct->Product Co-crystallizes (Purification Failure)

Caption: Propagation of the 4-methyl regioisomer impurity through downstream coupling, leading to co-crystallization issues.

Validated Analytical Protocol

To enforce the High-Purity specification, a standard C18 HPLC method is insufficient due to the structural similarity of the isomers.[2] The following method utilizes a Phenyl-Hexyl column to exploit


 interaction differences between the ortho and para methyl positions.[1][2]
HPLC Method for Isomer Discrimination
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][6]

  • Gradient:

    • 0-2 min: 30% B[1][2]

    • 2-15 min: 30%

      
       80% B (Linear)[1][2]
      
    • 15-20 min: 80% B[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm (Carbonyl/Ring absorption).[2]

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ):  Between 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid must be 
    
    
    
    .
  • Tailing Factor:

    
     for the main peak.
    

Synthesis & Purification Workflow

For researchers needing to upgrade Industrial Grade material to Pharma Grade, the following recrystallization protocol is effective.

PurificationWorkflow Raw Raw Material (97% Purity) Dissolve 1. Dissolve in EtOH/Water (9:1) at Reflux (80°C) Raw->Dissolve Cool 2. Slow Cooling to 25°C (10°C/hour) Dissolve->Cool Filter 3. Filtration & Wash (Cold 50% EtOH) Cool->Filter Dry 4. Vacuum Dry (50°C, 12h) Filter->Dry Final High-Purity Product (>99.5%) Dry->Final

Caption: Recrystallization workflow to upgrade industrial grade material.[1][2]

Protocol:

  • Dissolution: Suspend 10g of crude acid in 80 mL Ethanol. Heat to reflux.[2][5] Add water dropwise (~10 mL) until the solution is just turbid, then add 5 mL Ethanol to clear it.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the 4-methyl isomer.[1][2]

  • Filtration: Filter the white needles and wash with cold 50% aqueous ethanol.

  • Result: This process typically removes the mono-chloro and 4-methyl isomers, raising purity from 97% to >99%.[1][2]

References

  • Amadis Chemical. (n.d.).[2] 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) Technical Specifications. Retrieved from [2]

  • BenchChem. (2025).[2] Ethyl 3,5-Dichloro-2-methylbenzoate and its Hydrolysis Precursors. Retrieved from [2]

  • BLD Pharm. (n.d.).[2] 3,5-Dichloro-2-methylbenzoic acid Safety & COA Data. Retrieved from [2]

  • ChemicalBook. (2024).[2] Product List: 3,5-Dichloro-2-methylbenzoic acid Suppliers and Properties. Retrieved from [1][2]

  • PubChem. (2025).[2][7] Compound Summary: Methyl 3,5-dichlorobenzoate (Structural Analog Analysis). Retrieved from [2]

Sources

Validation

UV-Vis absorption maxima of 3,5-Dichloro-2-methylbenzoic acid

Title: Comparative Guide: UV-Vis Characterization and Spectral Profiling of 3,5-Dichloro-2-methylbenzoic Acid Executive Summary 3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9) is a critical halogenated aromatic build...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: UV-Vis Characterization and Spectral Profiling of 3,5-Dichloro-2-methylbenzoic Acid

Executive Summary

3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9) is a critical halogenated aromatic building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural rigidity, provided by the ortho-methyl and meta-dichloro substitution pattern, imparts unique electronic properties compared to simple benzoic acid derivatives.

This guide provides a technical comparison of the UV-Vis spectral properties of 3,5-Dichloro-2-methylbenzoic acid against its structural analogs. It addresses the challenge of identifying this compound in complex mixtures by defining its theoretical absorption maxima (


) and providing a validated experimental protocol for its characterization.

Electronic Structure & Theoretical Framework

To accurately detect and quantify this compound, one must understand the electronic transitions governing its UV-Vis profile. The molecule features a benzene chromophore modified by three auxochromes: a carboxyl group (-COOH), a methyl group (-CH


), and two chlorine atoms (-Cl).
Substituent Effects Analysis
  • The Benzoic Acid Core: The parent compound, benzoic acid, exhibits a primary absorption band (K-band) at

    
    230 nm and a secondary band (B-band) at 
    
    
    
    272 nm in methanol.
  • 3,5-Dichloro Substitution (Bathochromic Shift): Chlorine atoms act as auxochromes via the mesomeric (+M) effect, which extends the conjugation system, and the inductive (-I) effect. In meta positions relative to the carboxyl, they typically induce a red shift (bathochromic) of 5–10 nm and increase molar absorptivity (

    
    ).
    
  • 2-Methyl Substitution (Steric Hypsochromic Shift): The ortho-methyl group introduces steric hindrance, forcing the carboxyl group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" typically causes a blue shift (hypsochromic) of the K-band and a reduction in intensity (hypochromic effect).

Synthesis of Effects: The competing effects of the chloro-induced red shift and the methyl-induced blue shift result in a unique spectral signature. The primary


 is predicted to stabilize in the 235–245 nm  region, distinct from the 

228 nm of o-toluic acid and the

242 nm of 3,5-dichlorobenzoic acid.

Comparative Spectral Analysis

The following table contrasts 3,5-Dichloro-2-methylbenzoic acid with its direct structural "competitors" (analogs) to aid in peak identification during HPLC method development.

Table 1: Comparative UV-Vis Profile of Benzoic Acid Derivatives (Solvent: Methanol)

CompoundStructurePrimary

(K-Band)
Secondary

(B-Band)
Electronic Driver
Benzoic Acid Parent228–230 nm272 nmBaseline

transition.[1]
2-Methylbenzoic Acid Ortho-substituent226–228 nm278 nmSteric Hindrance: Twist of COOH reduces conjugation (Blue Shift).
3,5-Dichlorobenzoic Acid Meta-substituents240–242 nm280–285 nmAuxochromic Effect: Cl lone pairs extend conjugation (Red Shift).
3,5-Dichloro-2-methylbenzoic Acid Target 235–240 nm (Predicted)280–285 nm Hybrid Effect: Cl extends conjugation, but o-Me limits planarity.

Analyst Insight: When developing HPLC methods, do not rely solely on the 230 nm "generic" aromatic setting. For the target compound, 238 nm is the recommended starting wavelength for maximal sensitivity, while 280 nm offers higher specificity with lower background noise.

Experimental Protocol: Determination of

This protocol is designed to be self-validating. It includes a linearity check to ensure the determined


 is not an artifact of aggregation or solvent cutoff.
Reagents & Equipment
  • Analyte: 3,5-Dichloro-2-methylbenzoic acid (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the target compound.

    • Dissolve in 100 mL Methanol to produce a 100 µg/mL (ppm) stock.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution:

    • Prepare three dilutions: 10 µg/mL , 20 µg/mL , and 50 µg/mL .

    • Why? Measuring at multiple concentrations confirms that the

      
       does not shift due to concentration-dependent aggregation (Beer-Lambert Law validation).
      
  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.

    • Run a baseline scan from 200 nm to 400 nm.

  • Spectral Scanning:

    • Scan the 10 µg/mL sample against the blank.

    • Scan Rate: Medium (approx. 200–400 nm/min).

    • Data Interval: 0.5 nm.

  • Derivative Spectroscopy (Optional but Recommended):

    • Apply a 1st derivative (

      
      ) filter to the raw data.
      
    • Utility: This resolves the inflection points and confirms the exact position of the shoulder bands often obscured in chlorinated benzoates.

Visualizing the Workflow & Mechanism

Figure 1: Analytical Workflow for Spectral Characterization

UV_Workflow Start Start: Sample Weighing Solvation Solvation (MeOH) Sonicate 5 min Start->Solvation Dilution Serial Dilution (10, 20, 50 µg/mL) Solvation->Dilution Homogeneity Baseline Baseline Correction (Solvent Blank) Dilution->Baseline Scan Spectral Scan (200-400 nm) Baseline->Scan Zeroing Analysis Identify Lambda Max & Calculate Epsilon Scan->Analysis Raw Data

Caption: Step-by-step analytical workflow ensuring data integrity and Beer-Lambert compliance.

Figure 2: Substituent Effects on Chromophore

Electronic_Effects Benzene Benzene Ring (Base Chromophore) COOH COOH Group (Electron Withdrawing) Benzene->COOH Conjugation Result Resultant Spectrum: Lambda Max ~238 nm Broadened B-Band COOH->Result Cl_Groups 3,5-Dichloro (Auxochromes) Cl_Groups->Benzene +M Effect (Red Shift) Cl_Groups->Result Me_Group 2-Methyl (Steric Hindrance) Me_Group->COOH Twists Bond (Blue Shift) Me_Group->Result

Caption: Mechanistic interaction of substituents determining the final absorption maxima.

References

  • NIST Chemistry WebBook. UV-Vis Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem Database. 3,5-Dichlorobenzoic Acid (CID 5811) Spectral Data. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available at: [Link][3]

Sources

Comparative

High-Resolution Chromatographic Separation of Halogenated Benzoic Acid Isomers: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development and agrochemical synthesis is the chromatographic resolution of positional isomers. Halogenated benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development and agrochemical synthesis is the chromatographic resolution of positional isomers. Halogenated benzoic acids (such as fluorobenzoic and chlorobenzoic acids) serve as critical synthetic scaffolds and drug metabolites. However, separating their ortho, meta, and para isomers using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult.

Because positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), traditional methods often result in co-elution. This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing the mechanistic causality and self-validating experimental protocols required to achieve baseline resolution.

Mechanistic Insights: Why Traditional C18 Fails

To understand why isomer separation fails, we must examine the molecular interactions at the stationary phase surface.

The Limitation of C18 (Octadecylsilane): Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. The flexible alkyl chains partition analytes based on their overall lipophilicity. Because the ortho, meta, and para isomers of a halogenated benzoic acid have the same molecular volume and highly similar LogP values, the C18 phase cannot distinguish the subtle spatial orientation of the halogen atom. The result is critical pair co-elution.

The Orthogonal Selectivity of PFP (Pentafluorophenyl): PFP columns offer a fundamentally different retention mechanism. The pentafluorophenyl ring is highly electronegative, creating a strongly electron-deficient


-system that acts as a Lewis acid. This allows the PFP phase to separate halogenated isomers through four distinct mechanisms [1]:
  • 
     Interactions:  The electron-deficient PFP ring interacts with the electron-rich regions of the analyte's aromatic ring.
    
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) or carbon-chlorine (C-Cl) bonds on the analyte interact uniquely with the polarized C-F bonds of the stationary phase.

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the carboxylic acid moiety.

  • Shape Selectivity: Unlike flexible C18 chains, the rigid, planar structure of the PFP ligand provides steric recognition, easily differentiating the spatial bulk of ortho versus para substitutions.

PhaseSelection Start Halogenated Isomer Mixture (e.g., Fluorobenzoic Acids) Check Are LogP values significantly different (ΔLogP > 0.5)? Start->Check C18 Standard C18 Column (Hydrophobic Partitioning) Check->C18 Yes PFP PFP Column (Orthogonal Selectivity) Check->PFP No (Positional Isomers) Mech1 π-π Stacking PFP->Mech1 Mech2 Dipole-Dipole PFP->Mech2 Mech3 Shape Selectivity PFP->Mech3

Logic tree for stationary phase selection based on analyte physicochemical properties.

Comparative Experimental Data

To objectively demonstrate the performance gap, we compare the retention times (


) and resolution factors (

) of fluorobenzoic acid isomers. The pKa of these isomers ranges from 3.27 (2-Fluorobenzoic acid) to 4.14 (4-Fluorobenzoic acid) [2].

Table 1: Chromatographic Performance (C18 vs. PFP) Conditions: 150 x 4.6 mm columns (3 µm particles). Mobile Phase: 0.1% Formic Acid in Water / Methanol (Isocratic 60:40). Flow rate: 1.0 mL/min. UV Detection: 254 nm.

AnalyteC18 Retention Time (

)
C18 Resolution (

)
PFP Retention Time (

)
PFP Resolution (

)
2-Fluorobenzoic Acid 4.12 min-5.45 min-
3-Fluorobenzoic Acid 4.35 min0.8 (Co-elution) 6.82 min2.6 (Baseline)
4-Fluorobenzoic Acid 4.41 min0.3 (Co-elution) 7.50 min2.1 (Baseline)

Data Interpretation: The C18 column fails to achieve a resolution of 1.5 (the minimum threshold for baseline separation), merging the 3-fluoro and 4-fluoro isomers into a single distorted peak. The PFP column, leveraging dipole and shape selectivity, easily resolves all three isomers with


, ensuring accurate quantification [3].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates an internal System Suitability Test (SST) to ensure the thermodynamic environment is correct before any samples are processed.

Step-by-Step Method Development Workflow

1. Mobile Phase Preparation (pH Control is Critical): Causality: Halogenated benzoic acids will ionize if the pH is near their pKa, causing them to elute in the void volume with severe peak tailing.

  • Prepare Mobile Phase A: 0.1% Formic acid in ultra-pure water. Verify the pH is approximately 2.5 to 2.7. This ensures the carboxylic acid moieties remain fully protonated (neutral), maximizing stationary phase interaction.

  • Prepare Mobile Phase B: 100% LC-MS Grade Methanol. (Note: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile has its own

    
    -electrons, which can competitively bind to the PFP ring and suppress the 
    
    
    
    interactions needed for isomer separation).

2. Column Equilibration:

  • Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 2.6 µm core-shell particles) to minimize radial diffusion and sharpen peaks [4].

  • Equilibrate at 30 °C with 5% Mobile Phase B until the baseline is stable.

3. System Suitability Testing (The Self-Validation Step):

  • Inject a "Critical Pair Standard" containing equal concentrations of 3-Fluorobenzoic acid and 4-Fluorobenzoic acid (10 µg/mL).

  • Validation Gate: The system software must be programmed to calculate the resolution (

    
    ) between these two peaks. If 
    
    
    
    , the sequence must automatically halt. A failure here indicates either a loss of mobile phase acidity or stationary phase degradation.

4. Gradient Execution:

  • Run a shallow gradient: 5% B to 40% B over 10 minutes. Shallow gradients amplify the subtle selectivity differences (

    
    ) provided by the PFP phase.
    

Protocol Step1 1. pH Control (pH 2.5, Formic Acid) Step2 2. Organic Modifier (Methanol over ACN) Step1->Step2 Step3 3. SST Injection (Critical Pair) Step2->Step3 Step4 4. Rs > 1.5? (Self-Validation) Step3->Step4 Step4->Step1 No (Halt & Re-prep) Step5 5. Sample Analysis Step4->Step5 Yes

Self-validating HPLC workflow for halogenated isomer analysis.

Conclusion & Recommendations

For researchers and drug development professionals dealing with halogenated aromatic positional isomers, relying on traditional C18 chemistry is a strategic error that leads to wasted time and compromised data integrity.

Key Takeaways:

  • Switch to PFP: Pentafluorophenyl phases provide the necessary

    
    , dipole, and steric interactions required to separate ortho, meta, and para halogenated benzoic acids.
    
  • Use Methanol: Always pair PFP columns with protic solvents like methanol rather than aprotic solvents like acetonitrile to maximize

    
    -system interactions.
    
  • Control the pH: Maintain the mobile phase pH strictly below 3.0 to suppress analyte ionization.

By implementing these mechanistically grounded choices and enforcing automated System Suitability checks, laboratories can transform a highly erratic separation into a robust, self-validating analytical method.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Note.[Link]

  • Kinetex Ultra-High Performance on Any LC System Phenomenex Technical Guide. [Link]

Validation

A Researcher's Guide to Navigating Impurity Identification in Commercial 3,5-Dichloro-2-methylbenzoic Acid

A Senior Application Scientist's Perspective on Ensuring Analytical Confidence in Pharmaceutical Intermediates In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Confidence in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 3,5-Dichloro-2-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity demands a robust analytical strategy capable of identifying and quantifying a spectrum of potential impurities. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and practical expertise, to empower researchers in this crucial task.

The Genesis of Impurities: A Look at Synthetic Pathways

Understanding the potential impurities in a commercial chemical begins with an examination of its synthesis. While multiple routes to 3,5-Dichloro-2-methylbenzoic acid exist, common methods provide clues to likely contaminants.

One prevalent synthetic approach involves the chlorination of 2-methylbenzoic acid. This reaction can lead to a variety of isomeric byproducts, where the chlorine atoms are positioned differently on the aromatic ring. For instance, incomplete chlorination could result in monochlorinated methylbenzoic acids, while over-chlorination or alternative positioning could yield other dichloro- or trichloro-isomers.[1][2]

Another route might start from 3,5-dichlorotoluene, which is then oxidized to the corresponding benzoic acid. Impurities from this process could include unreacted starting material or byproducts from incomplete oxidation. Furthermore, a method involving the diazotization of 2-amino-4-methylbenzoic acid followed by chlorination has been reported, which could introduce its own set of process-related impurities.[3]

A preparation method starting from anthranilic acid involves several steps, including acetylation, chlorination, hydrolysis, diazotization, and finally reaction with thionyl chloride to produce 3,5-dichlorobenzoyl chloride, which is then hydrolyzed to the desired acid.[4] This multi-step synthesis increases the possibility of various intermediates and side-products carrying over as impurities. Similarly, synthesis from benzonitrile involves chlorination and subsequent hydrolysis, which can also introduce specific impurities.[5]

Given these synthetic pathways, a comprehensive impurity profile of commercial 3,5-Dichloro-2-methylbenzoic acid could include:

  • Isomeric Impurities: Other dichlorinated isomers of 2-methylbenzoic acid (e.g., 3,4-dichloro-, 2,5-dichloro-), as well as monochlorinated and trichlorinated analogues.

  • Starting Material Residues: Unreacted 2-methylbenzoic acid, 3,5-dichlorotoluene, or other precursors.

  • Intermediates: Incomplete conversion of intermediates from multi-step syntheses.

  • Reagent and Solvent Residues: Residual solvents or reagents used during the synthesis and purification processes.

A Multi-Faceted Approach to Impurity Detection: Comparing Analytical Techniques

No single analytical technique can provide a complete picture of a sample's purity. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

HPLC, particularly in its reversed-phase mode, is an indispensable tool for the analysis of non-volatile compounds like benzoic acid derivatives.[6] Its strength lies in its ability to separate compounds with very similar structures, such as positional isomers.

A validated HPLC method for dichlorobenzoic acid isomers can be adapted for 3,5-Dichloro-2-methylbenzoic acid.[7][8] The separation is typically achieved on a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile.[9][10][11] UV detection is commonly employed, as the aromatic ring provides strong chromophores.

Experimental Protocol: HPLC Analysis

Here is a representative HPLC method for the analysis of 3,5-Dichloro-2-methylbenzoic acid and its potential impurities:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[7]

Data Presentation: HPLC Performance

ParameterPerformance
Specificity Excellent for separating positional isomers.
Limit of Detection (LOD) Typically in the low ng range.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng range.
Linearity Excellent over a wide concentration range (e.g., 0.1 - 100 µg/mL).[7]
Precision (RSD) Typically ≤ 2.0% for replicate injections.[7]
Accuracy (Recovery) Typically within 98.0 - 102.0%.[7]

Causality in Experimental Choices: The use of a C18 column provides a nonpolar stationary phase that effectively retains the aromatic benzoic acid derivatives. The acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient elution is crucial for separating a mixture of impurities with varying polarities in a reasonable timeframe.

Workflow for HPLC Analysis of 3,5-Dichloro-2-methylbenzoic Acid

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Commercial Sample Dissolve_Sample Dissolve in Diluent (e.g., 50:50 Methanol/Water) Sample->Dissolve_Sample Inject Inject into HPLC System Dissolve_Sample->Inject Standard Weigh Reference Standard Dissolve_Standard Prepare Stock & Working Standard Solutions Standard->Dissolve_Standard Dissolve_Standard->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Impurities (Area % or vs. Standard) Identify->Quantify

Caption: Workflow for HPLC-based impurity profiling.

While HPLC is ideal for the parent compound, GC-MS is better suited for identifying more volatile impurities, such as residual solvents or certain starting materials.[12][13][14] For non-volatile analytes like benzoic acids, derivatization is often necessary to increase their volatility.[15] This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl ester.

The key advantage of GC-MS is the structural information provided by the mass spectrometer. The fragmentation pattern of an impurity can help in its definitive identification, especially when compared to a spectral library.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: To a solution of the sample in a suitable solvent (e.g., toluene), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl ester.

  • GC-MS Conditions:

    • Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Data Presentation: GC-MS Performance

ParameterPerformance
Specificity Excellent for structural elucidation of volatile and derivatized compounds.
Sensitivity Very high, often reaching picogram levels.
Identification Confidence High, due to mass spectral library matching.
Throughput Lower than HPLC due to the derivatization step and longer run times.

Causality in Experimental Choices: Derivatization is a critical step to make the polar, non-volatile benzoic acid amenable to GC analysis. The use of a nonpolar column like DB-5ms is standard for a wide range of organic compounds. Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns for library matching.

Logical Relationship for Impurity Identification using GC-MS

GCMS_Logic cluster_workflow GC-MS Identification Pathway Sample Commercial 3,5-Dichloro-2-methylbenzoic acid Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Increases Volatility GC_Separation GC Separation (Volatile Components) Derivatization->GC_Separation MS_Detection MS Detection (Mass Spectrum Generation) GC_Separation->MS_Detection Eluting Components Library_Search Mass Spectral Library Search MS_Detection->Library_Search Fragmentation Pattern Identification Impurity Identification Library_Search->Identification Match Confirmation

Caption: Logical flow for GC-MS based impurity identification.

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[16][17] While not typically used for routine purity checks due to its lower sensitivity compared to chromatographic methods, it is invaluable for identifying unknown impurities and confirming the structure of the main component.[18][19][20] Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of each atom in the molecule.

For 3,5-Dichloro-2-methylbenzoic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons can definitively confirm the substitution pattern. Any significant impurity with a different structure will give rise to a separate set of signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Acquire both ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used to further elucidate the structure of unknown impurities.

Data Presentation: NMR Utility

ApplicationUtility
Structure Confirmation Unambiguous confirmation of the main component's structure.
Isomer Identification Can distinguish between different isomers based on unique chemical shifts and coupling constants.
Quantitation (qNMR) Can be used for quantitative analysis with an internal standard, providing high accuracy.[19]
Impurity Identification Provides detailed structural information for unknown impurities, aiding in their identification.

Causality in Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals in the ¹H NMR spectrum.[16] A high-field spectrometer is necessary to resolve the complex splitting patterns often seen in substituted aromatic systems.

Synthesizing a Comprehensive Analytical Strategy

An effective strategy for identifying impurities in commercial 3,5-Dichloro-2-methylbenzoic acid leverages the strengths of each of these techniques in a logical workflow.

  • Initial Purity Assessment (HPLC): Begin with HPLC-UV to get a rapid assessment of the overall purity and to separate and quantify any isomeric impurities or other non-volatile byproducts. This method is ideal for routine quality control.

  • Volatile Impurity Screening (GC-MS): Employ GC-MS (with derivatization if necessary) to screen for volatile impurities, such as residual solvents and starting materials. The mass spectral data will provide a high degree of confidence in the identification of these components.

  • Structural Confirmation and Unknown Identification (NMR): Use NMR spectroscopy to confirm the structure of the main component and to elucidate the structure of any significant unknown impurities detected by HPLC or GC-MS.

By integrating these techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and consistency of their 3,5-Dichloro-2-methylbenzoic acid and, ultimately, the safety and efficacy of the final pharmaceutical products.

References

  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. [Link]

  • Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica 3CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 975-982. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

  • Shandong Runbo Biotech Co Ltd. (2016). Preparation method of 3,5-dichlorobenzoyl chloride. CN103964953B.
  • Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). CN103224451B.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,6-dichloro-2-hydroxy- on Newcrom R1 HPLC column. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). CN104262087A.
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. [Link]

  • Kalpana, et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311-1319. [Link]

  • Reddy, G. S., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(5), 419-425. [Link]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Royal Society of Chemistry. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

Sources

Comparative

crystal structure data for 3,5-Dichloro-2-methylbenzoic acid derivatives

A Comparative Guide to the Crystal Structures of 3,5-Dichloro-2-methylbenzoic Acid Derivatives and Related Compounds For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Crystal Structures of 3,5-Dichloro-2-methylbenzoic Acid Derivatives and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the crystal structure data for derivatives of 3,5-dichloro-2-methylbenzoic acid and structurally related benzoic acids. In the absence of a publicly available crystal structure for 3,5-dichloro-2-methylbenzoic acid itself, this guide leverages crystallographic data from closely related analogs to infer and understand the structural landscape of this class of compounds. By examining the influence of substituents on molecular conformation and intermolecular interactions, we can gain valuable insights for rational drug design and the development of crystalline materials with desired physicochemical properties.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their carboxylic acid group provides a key site for hydrogen bonding, often leading to predictable supramolecular assemblies. The nature and position of substituents on the phenyl ring, however, can dramatically influence molecular packing, solubility, and ultimately, the biological activity and material properties. 3,5-Dichloro-2-methylbenzoic acid and its derivatives are of particular interest due to the interplay of steric and electronic effects from the chloro and methyl substituents, which can modulate their interaction with biological targets. Understanding their solid-state structures is paramount for structure-based drug design and polymorphism screening.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected derivatives and analogs of 3,5-dichloro-2-methylbenzoic acid. This data provides a foundation for understanding the structural variations within this family of compounds.

Compound NameMolecular FormulaCCDC NumberSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
3,5-dichloro-2-hydroxy-benzoic acid[1][2]C₇H₄Cl₂O₃266063P12₁/c18.73421.638.437100.927O-H···O hydrogen bonds, π-π stacking[1]
3,5-dichlorobenzoic acid[3]C₇H₄Cl₂O₂------Dimer formation via carboxylic acids
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide[4]C₁₃H₁₃Cl₂NO-P2₁/c12.22710.89810.170111.08N-H···O hydrogen bonds forming 1D chains[4]
o-chlorobenzoic acid[5]C₇H₅ClO₂------Hydrogen bonded ribbons
o-toluic acid (o-methylbenzoic acid)[5]C₈H₈O₂------Hydrogen bonded ribbons, polymorphism observed

Experimental Methodology: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of 3,5-dichloro-2-methylbenzoic acid derivatives can be achieved through various organic reactions, such as the Suzuki-Miyaura cross-coupling for more complex structures.[6] The crucial step for crystallographic analysis is the growth of high-quality single crystals. A general protocol for crystallization is as follows:

Protocol 1: Single Solvent Recrystallization [6]

  • Dissolution: In a clean vial, dissolve the crude compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone) by gently heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing filter paper into a clean vial.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the growth of larger, well-defined crystals, the vial can be insulated to slow the cooling process.

  • Maturation: Once crystals have formed, allow the solution to stand undisturbed for a period to allow for further crystal growth and maturation.

  • Isolation: Carefully collect the crystals by decanting the supernatant or by vacuum filtration.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of inert gas.

Single-Crystal X-ray Diffraction

The following is a generalized workflow for the analysis of small organic molecules by single-crystal X-ray diffraction.[7]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution [7]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction data are collected using a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply necessary corrections. The space group of the crystal is determined from the symmetry of the diffraction pattern.

  • Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods to obtain an initial atomic model. This model is then refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification dissolution Dissolution purification->dissolution cooling Slow Cooling dissolution->cooling crystal_formation Crystal Formation cooling->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized experimental workflow for crystal structure determination.

Comparative Structural Analysis

The crystal structures of benzoic acid derivatives are often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid moieties. However, the presence of other functional groups can lead to alternative and more complex hydrogen bonding networks, as well as other intermolecular interactions that dictate the overall crystal packing.

In the case of 3,5-dichloro-2-hydroxy-benzoic acid , the presence of the ortho-hydroxyl group introduces an additional hydrogen bond donor and acceptor site. This leads to the formation of intermolecular O-H···O hydrogen bonds, which, in conjunction with π-π stacking interactions, contribute to the formation of a three-dimensional supramolecular architecture.[1]

For 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide , the carboxylic acid is replaced by an amide group. The crystal structure reveals that the molecules are linked by N-H···O hydrogen bonds, forming infinite one-dimensional chains.[4] This highlights the significant impact of modifying the primary hydrogen bonding group on the resulting supramolecular assembly.

Studies on simpler analogs like o-chlorobenzoic acid and o-toluic acid show that both form hydrogen-bonded ribbons.[5] Interestingly, a 1:1 co-crystal of these two molecules exhibits disorder between the chlorine atom and the methyl group, indicating their similar steric profiles in the solid state.[5] This observation is particularly relevant for predicting the crystal structure of 3,5-dichloro-2-methylbenzoic acid, as it suggests that the chloro and methyl groups at the 2- and 5-positions might exhibit some degree of positional disorder or lead to polymorphism. The conformational flexibility of the carboxylic acid group relative to the phenyl ring is also a key determinant of the final crystal packing.[8]

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer cluster_chain Amide Chain cluster_intramolecular Intramolecular H-Bond mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O amide1 R-C(O)NH-R' amide2 R'-NH(O)C-R amide1->amide2 N-H···O ortho_hydroxy o-hydroxybenzoic acid

Figure 2: Common hydrogen bonding motifs in benzoic acid derivatives.

Conclusion

While the crystal structure of 3,5-dichloro-2-methylbenzoic acid remains to be determined, a comparative analysis of its derivatives and analogs provides valuable predictive insights. The dominant supramolecular synthons are likely to be carboxylic acid dimers, but the presence of the ortho-methyl group may introduce steric hindrance that could favor alternative packing arrangements or lead to polymorphism. The chloro substituents will likely participate in weaker C-H···Cl and Cl···Cl interactions, further influencing the three-dimensional crystal structure. The experimental protocols and structural comparisons presented in this guide offer a solid foundation for researchers working on the crystallization and solid-state characterization of this and related compounds, aiding in the rational design of new materials and pharmaceutical agents.

References

  • American Chemical Society. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, January 13). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]

  • University of Kentucky. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. X-Ray Crystallography Facility. Retrieved from [Link]

  • ResearchGate. (2005, April). Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 2,4-dihydroxybenzoic acid [1-(3,5-dichloro-2-hydroxy phenyl)methylidene]hydrazide, C14H10Cl2N2O4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3,5-Dichloro-2-methylbenzoic acid proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2-methylbenzoic Acid For researchers and drug development professionals, the management of halogenated organic compounds requires strict adheren...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2-methylbenzoic Acid

For researchers and drug development professionals, the management of halogenated organic compounds requires strict adherence to environmental and safety regulations. 3,5-Dichloro-2-methylbenzoic acid is a chlorinated aromatic compound frequently utilized as a synthetic intermediate. Due to its halogenated nature, improper disposal can lead to severe environmental contamination and regulatory non-compliance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 3,5-Dichloro-2-methylbenzoic acid, ensuring laboratory safety and cost-effective waste management.

Chemical & Hazard Profile

Before initiating any disposal protocols, personnel must understand the quantitative and hazard characteristics of the compound to select appropriate personal protective equipment (PPE) and waste receptacles [1].

PropertyValueOperational Implication
Chemical Name 3,5-Dichloro-2-methylbenzoic acidMust be explicitly listed on waste manifests.
CAS Number 101567-48-0Use for exact tracking and EHS logging.
Molecular Formula C8H6Cl2O2Contains two chlorine atoms (Halogenated).
Molecular Weight 205.04 g/mol Relevant for calculating molarity in waste solutions.
Physical State Solid (Powder)High risk of aerosolization; handle in a fume hood.
GHS Classification H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.
Waste Classification Halogenated Organic WasteRequires segregation from non-halogenated waste.

The Causality of Halogenated Waste Management

Why must 3,5-Dichloro-2-methylbenzoic acid be segregated? The presence of chlorine atoms on the aromatic ring fundamentally changes how this waste must be treated downstream. When halogenated organics are incinerated, they generate corrosive hydrogen chloride (HCl) gas. Consequently, environmental regulations mandate that halogenated waste be processed in specialized high-temperature rotary kilns (1200–1400 °F) equipped with caustic acid gas scrubbers [2].

If halogenated compounds are inadvertently mixed with non-halogenated solvent waste:

  • Dioxin Formation Risk: Incinerating chlorinated aromatics in standard, lower-temperature facilities can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins and furans.

  • Cost Inflation: Hazardous waste contractors charge a significant premium for halogenated waste. Contaminating a large carboy of non-halogenated waste with even a small amount of 3,5-Dichloro-2-methylbenzoic acid forces the entire volume to be reclassified and billed at the higher halogenated rate [3].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was completed correctly.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Unused powder, contaminated weigh boats, spatulas, and pipette tips.

  • Source Collection: Place all solid waste directly into a puncture-proof, chemically compatible receptacle (e.g., High-Density Polyethylene - HDPE) specifically designated for "Solid Halogenated Organic Waste."

  • Aerosol Prevention: Ensure the container features a secure, gasketed lid. Do not leave the container open in the fume hood, as drafts can aerosolize residual powder.

  • Validation Check: Inspect the exterior of the waste container. If any white powder is visible on the outside, decontaminate it immediately with a solvent-dampened wipe (dispose of the wipe in the same bin).

  • Labeling: Affix a hazardous waste tag. Explicitly write "3,5-Dichloro-2-methylbenzoic acid (Halogenated Solid)" to trigger the correct downstream incineration routing.

Protocol B: Liquid Waste Solutions

Applies to: Reaction mixtures, stock solutions, or chromatography fractions containing the compound.

  • Solvent Compatibility Check: Identify the solvent used to dissolve the acid (e.g., DMSO, Methanol, Dichloromethane). Ensure this solvent is compatible with the existing contents of your "Liquid Halogenated Waste" carboy.

  • Transfer: Using a funnel, slowly pour the solution into the carboy.

  • Validation Check: Monitor the carboy for any signs of exothermic reaction or gas evolution (bubbling). If observed, immediately step back and lower the fume hood sash.

  • Closure: Cap the carboy immediately after use to prevent the volatilization of co-solvents and minimize inhalation risks.

Protocol C: Empty Container Decontamination (Triple-Rinse)

Applies to: The original vendor glass/plastic bottles that contained the pure chemical. To reduce hazardous waste volume, empty primary containers should be decontaminated rather than thrown directly into hazardous solid waste bins.

  • First Rinse: Add a small volume of a compatible organic solvent (e.g., ethanol or acetone) to the empty container. Cap tightly and agitate vigorously for 30 seconds to dissolve residual compound.

  • Drain: Pour the resulting rinsate into the "Liquid Halogenated Waste" carboy.

  • Repeat: Perform this rinse-and-drain process two more times. Mechanistic note: The first rinse removes ~90% of the residue, the second ~9%, and the third ~0.9%, effectively rendering the container RCRA-empty.

  • Validation Check: Visually inspect the interior of the bottle. It must be completely free of any crystalline residue.

  • Defacement: Completely cross out or peel off the original chemical label. Write "Triple Rinsed" on the bottle and dispose of it in standard laboratory glass/plastic recycling or non-hazardous trash, per institutional EHS policy.

Workflow Visualization

WasteWorkflow Start 3,5-Dichloro-2-methylbenzoic Acid Waste Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Solutions & Rinsate) Start->Liquid Container Empty Primary Containers Start->Container SolidBin Halogenated Solid Waste Receptacle Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy Liquid->LiquidBin Rinse Triple-Rinse Protocol (Compatible Solvent) Container->Rinse Incinerator High-Temp Incineration (w/ Acid Gas Scrubber) SolidBin->Incinerator LiquidBin->Incinerator Rinse->LiquidBin Rinsate Deface Deface Labels & Discard as Non-Hazardous Rinse->Deface Cleaned Glassware

Logical workflow for the segregation, decontamination, and disposal of halogenated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at:[Link]

Handling

Personal protective equipment for handling 3,5-Dichloro-2-methylbenzoic acid

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3,5-Dichloro-2-methylbenzoic acid (and structurally related chlorinated benzoic acid derivatives). Part 1: Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3,5-Dichloro-2-methylbenzoic acid (and structurally related chlorinated benzoic acid derivatives).

Part 1: Executive Safety Assessment

Chemical Identity & Hazard Profile

  • Chemical Name: 3,5-Dichloro-2-methylbenzoic acid (Analogous to 3,5-Dichlorobenzoic acid)

  • Physical State: Solid (Powder/Crystalline)

  • Core Hazards (GHS Class):

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[1]

  • Critical Warning: Chlorinated benzoic acids are acidic and can cause severe ocular damage upon contact. Dust inhalation is a primary exposure route during weighing.

Part 2: PPE Selection Matrix (The "Self-Validating" Protocol)

Do not rely on generic "safety gear." Use this matrix to select specific materials based on the task.

Protection ZoneStandard Handling (Weighing/Transfer)High-Risk Handling (Solutions/Heating/Spills)Material Specification Validation Check
Hand Double Nitrile (0.11 mm min)Thick Nitrile or Butyl Rubber Nitrile provides excellent resistance to solid organic acids.Inflation Test: Inflate glove with air and submerge in water to check for pinholes before use.
Eye/Face Safety Goggles (Indirect Vent)Face Shield + Goggles Standard safety glasses are insufficient for fine acidic dusts that can bypass side shields.Seal Check: Goggles must leave a temporary impression on the skin to ensure a dust-tight seal.
Respiratory N95 / P95 Respirator P100 or PAPR Required if handling outside a fume hood.Fit Check: Positive/negative pressure check every time the mask is donned.
Body Lab Coat (Cotton/Poly blend)Chemical Apron (Tyvek/PVC)Cotton blends are acceptable for solids; impervious aprons required for liquid handling.Coverage Check: Ensure wrists are covered when arms are extended.

Part 3: Operational Protocols

Workflow: Precision Weighing & Transfer

Context: Static electricity often causes chlorinated benzoic acid powders to "jump," increasing inhalation risk.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat before transfer.

  • Transfer Logic:

    • Never pour from the stock bottle.

    • Use a clean, dedicated spatula to transfer small amounts to a weighing boat.

    • Immediate Containment: Once weighed, immediately cover the weigh boat or transfer to a tared flask and seal.

Workflow: Solubilization (Exotherm Management)

Context: Dissolving this acid in basic solutions (e.g., NaOH, NaHCO₃) releases heat (exothermic neutralization) and potentially CO₂ gas.

  • Solvent Choice:

    • Organic: DMSO, Methanol, Ethanol (Standard dissolution).

    • Aqueous Base: 1M NaOH or NaHCO₃.

  • Protocol:

    • Place the flask containing the solid in an ice bath if scaling >5g.

    • Add the solvent/base dropwise with magnetic stirring.

    • Ventilation: If using bicarbonate, leave the vessel open or vented to prevent pressure buildup from CO₂ evolution.

Part 4: Emergency Response & Decontamination

Decision Logic: Spill Response

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Cover spill (prevent dust) 3. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Neutralize (if acidic) 3. Scoop into bag Liquid->ActionLiquid Decon Wipe area with 1M NaHCO3 then Water ActionSolid->Decon ActionLiquid->Decon Disposal Label: 'Hazardous Waste - Org Acid' Decon->Disposal

Figure 1: Decision tree for immediate spill response. Note the critical step of dampening solids to prevent dust generation.

Part 5: Disposal & Waste Management

Disposal Strategy: The "Dissolve & Incinerate" Method Do not dispose of chlorinated organic acids down the drain. They are toxic to aquatic life and persistent.

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "Solid Hazardous Waste: Chlorinated Benzoic Acids" . Do not mix with oxidizers.
Liquid Waste (Organic) Collect in "Halogenated Organic Solvents" container.
Liquid Waste (Aqueous) If neutralized (pH 6-8), check local regulations. Usually requires collection in "Aqueous Hazardous Waste" due to the chlorinated organic content.
Contaminated PPE Gloves and paper towels used in cleanup must be bagged and treated as solid hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3,5-Dichloro-2-methylbenzoic acid
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